molecular formula C17H26O11 B208066 Shanzhiside methyl ester

Shanzhiside methyl ester

Katalognummer: B208066
Molekulargewicht: 406.4 g/mol
InChI-Schlüssel: KKSYAZCUYVRKML-IRDZEPHTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Shanzhiside methyl ester is an iridoid glycoside compound extracted from the traditional medicinal plant Lamiophlomis rotata . It is identified as a small molecule glucagon-like peptide-1 (GLP-1) receptor agonist, showing promise in metabolic and neurological research . Studies indicate it exerts a dose-dependent and long-lasting anti-allodynic effect in spinal nerve injury-induced neuropathic rats, highlighting its potential for researching neuropathic pain . This compound is a core structure of related bioactive molecules. For instance, 8-O-Acetyl this compound (Barlerin), a derivative, has demonstrated significant neuroprotective and anti-inflammatory effects in models of cerebral ischemia and reperfusion injury by inhibiting the NF-κB signaling pathway . Researchers value this compound as a key tool for probing the therapeutic potential of iridoid glycosides in areas including neurology, inflammation, and metabolism . The following table compares this compound with its acetylated derivative for research context: Comparison of this compound and 8-O-Acetyl this compound | Feature | this compound | 8-O-Acetyl this compound (Barlerin) | | :---

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

methyl (1S,4aS,5R,7S,7aS)-5,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O11/c1-17(24)3-7(19)9-6(14(23)25-2)5-26-15(10(9)17)28-16-13(22)12(21)11(20)8(4-18)27-16/h5,7-13,15-16,18-22,24H,3-4H2,1-2H3/t7-,8-,9+,10-,11-,12+,13-,15+,16+,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSYAZCUYVRKML-IRDZEPHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Shanzhiside Methyl Ester: A Comprehensive Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shanzhiside methyl ester, an iridoid glycoside, has garnered significant attention within the scientific community for its therapeutic potential, notably as a glucagon-like peptide-1 (GLP-1) receptor agonist. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its extraction and isolation. The primary aim is to equip researchers and drug development professionals with a comprehensive understanding of this compound, facilitating further investigation into its pharmacological applications. This document outlines the botanical origins of this compound, presents quantitative data on its occurrence, and offers detailed experimental protocols for its purification. Furthermore, a schematic of the GLP-1 receptor signaling pathway, a key target of this compound, is provided to contextualize its mechanism of action.

Natural Sources of this compound

This compound is a naturally occurring phytochemical found in various plant species. The most significant and well-documented source is Lamiophlomis rotata (Benth.) Kudo, a perennial herb belonging to the Lamiaceae family, which is predominantly found in the alpine regions of the Himalayas and the Tibetan plateau.[1][2] In traditional Tibetan medicine, Lamiophlomis rotata is utilized for its analgesic and anti-inflammatory properties.[1]

Beyond Lamiophlomis rotata, this compound has been identified in other botanicals, although typically in lower concentrations. These include:

  • Phaseolus lunatus L. (Lima bean)[2]

  • Scyphiphora hydrophyllacea Gaertn.f.

  • Gardenia jasminoides J.Ellis (Cape jasmine)

The concentration of this compound can vary depending on the plant part, geographical location, and harvesting time. The aerial parts of Lamiophlomis rotata are generally considered to be rich in this compound.

Table 1: Natural Sources and Reported Yields of this compound

Plant SpeciesFamilyPlant Part UsedReported Yield/Concentration
Lamiophlomis rotata (Benth.) KudoLamiaceaeAerial PartsPrincipal effective iridoid glycoside[1]
Phaseolus lunatus L.FabaceaeNot SpecifiedPresence confirmed[2]
Scyphiphora hydrophyllacea Gaertn.f.RubiaceaeNot SpecifiedPresence confirmed
Gardenia jasminoides J.EllisRubiaceaeNot SpecifiedPresence confirmed

Note: Specific yield percentages are often not explicitly stated in the literature and can be highly variable. "Principal effective iridoid glycoside" indicates a high relative abundance compared to other similar compounds in the plant.

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources, particularly Lamiophlomis rotata, typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are compiled from various scientific studies and represent a general workflow for obtaining high-purity this compound.

Extraction of Crude Iridoid Glycosides

Objective: To extract a broad range of compounds, including iridoid glycosides, from the plant material.

Materials:

  • Dried and powdered aerial parts of Lamiophlomis rotata

  • Methanol (analytical grade)

  • Rotary evaporator

  • Filter paper

Procedure:

  • The dried and powdered plant material is macerated with methanol at room temperature with constant stirring for 24-48 hours. A common solvent-to-solid ratio is 10:1 (v/w).

  • The mixture is filtered to separate the extract from the plant residue.

  • The extraction process is typically repeated 2-3 times with fresh solvent to ensure maximum recovery of the target compounds.

  • The filtrates are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude methanol extract.

Fractionation of the Crude Extract

Objective: To separate the crude extract into fractions with different polarities, thereby enriching the fraction containing this compound.

Materials:

  • Crude methanol extract

  • Distilled water

  • Dichloromethane (or other non-polar solvent)

  • Ethyl acetate

  • n-Butanol

  • Separatory funnel

Procedure:

  • The crude methanol extract is suspended in distilled water.

  • The aqueous suspension is then subjected to liquid-liquid partitioning with a series of solvents of increasing polarity.

  • Initially, the suspension is partitioned with a non-polar solvent like dichloromethane to remove lipids and other non-polar compounds. The aqueous layer is retained.

  • The aqueous layer is then sequentially partitioned with ethyl acetate and n-butanol. This compound, being a moderately polar glycoside, is expected to be enriched in the n-butanol fraction.

  • Each fraction is collected and concentrated to dryness using a rotary evaporator.

Chromatographic Purification

Objective: To isolate this compound from the enriched fraction in high purity. This is often a multi-step process involving different chromatographic techniques.

2.3.1. Macroporous Resin Column Chromatography

Materials:

  • Enriched n-butanol fraction

  • Macroporous adsorbent resin (e.g., Diaion HP-20)

  • Methanol-water mixtures of varying concentrations

Procedure:

  • The n-butanol fraction is dissolved in a small amount of water and loaded onto a pre-equilibrated macroporous resin column.

  • The column is first washed with distilled water to remove highly polar impurities.

  • A stepwise gradient of increasing methanol concentration in water (e.g., 10%, 30%, 50%, 70%, 95% methanol) is used to elute the column.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

  • Fractions rich in the target compound are pooled and concentrated.

2.3.2. High-Performance Liquid Chromatography (HPLC) Purification

Materials:

  • Concentrated fraction from macroporous resin chromatography

  • HPLC system with a preparative or semi-preparative C18 column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade), often with a small percentage of formic acid or acetic acid to improve peak shape

  • Fraction collector

Procedure:

  • The enriched fraction is dissolved in the initial mobile phase and filtered through a 0.45 µm syringe filter.

  • The sample is injected onto a C18 HPLC column.

  • A gradient elution is typically employed. A representative gradient might be:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile

    • Gradient Program: 5-20% B over 40 minutes, followed by a wash with 95% B and re-equilibration at 5% B.

  • The elution is monitored using a UV detector, typically at a wavelength of around 235-240 nm.

  • Fractions corresponding to the peak of this compound are collected.

  • The collected fractions are combined and the solvent is removed under reduced pressure or by lyophilization to yield the purified this compound. The purity is then confirmed by analytical HPLC and spectroscopic methods (e.g., NMR, MS).

Signaling Pathway and Experimental Workflow Diagrams

GLP-1 Receptor Signaling Pathway

This compound acts as an agonist for the Glucagon-Like Peptide-1 (GLP-1) receptor, a G protein-coupled receptor (GPCR).[1] The activation of this receptor triggers a cascade of intracellular events that are crucial for glucose homeostasis and other physiological processes.

GLP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space SME Shanzhiside Methyl Ester GLP1R GLP-1 Receptor SME->GLP1R Binds to G_protein G Protein (Gs) GLP1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC2 Epac2 cAMP->EPAC2 Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Exocytosis Gene_Transcription Gene Transcription (e.g., Insulin) PKA->Gene_Transcription Promotes Beta_Cell_Survival β-Cell Survival PKA->Beta_Cell_Survival Promotes EPAC2->Insulin_Vesicles Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: GLP-1 Receptor Signaling Pathway Activated by this compound.

Experimental Workflow for Isolation

The following diagram illustrates the logical flow of the experimental procedures for isolating this compound from its primary natural source, Lamiophlomis rotata.

Isolation_Workflow Plant_Material Dried & Powdered Lamiophlomis rotata Extraction Methanol Extraction Plant_Material->Extraction Crude_Extract Crude Methanol Extract Extraction->Crude_Extract Fractionation Liquid-Liquid Partitioning Crude_Extract->Fractionation NButanol_Fraction n-Butanol Fraction (Enriched) Fractionation->NButanol_Fraction Column_Chromatography Macroporous Resin Column Chromatography NButanol_Fraction->Column_Chromatography SME_Rich_Fraction SME-Rich Fraction Column_Chromatography->SME_Rich_Fraction HPLC Preparative HPLC (C18 Column) SME_Rich_Fraction->HPLC Pure_SME Pure Shanzhiside Methyl Ester HPLC->Pure_SME

Caption: Experimental Workflow for the Isolation of this compound.

Conclusion

This compound represents a promising natural product with significant therapeutic potential, particularly in the context of metabolic diseases and pain management through its action on the GLP-1 receptor. This guide provides a foundational resource for researchers by detailing its primary natural sources and outlining robust and reproducible methods for its isolation and purification. The provided experimental workflows and signaling pathway diagrams serve as valuable tools for conceptualizing and executing further research in this area. As interest in natural product-based drug discovery continues to grow, a thorough understanding of the sourcing and isolation of compounds like this compound is paramount for advancing preclinical and clinical investigations.

References

Shanzhiside Methyl Ester: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shanzhiside methyl ester is an iridoid glycoside that has garnered significant scientific interest due to its diverse pharmacological activities.[1] Isolated from various medicinal plants, most notably Lamiophlomis rotata, it has demonstrated potential as a therapeutic agent, particularly in the fields of pain management, neuroprotection, and anti-inflammatory research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on its mechanism of action involving the glucagon-like peptide-1 (GLP-1) receptor and downstream signaling pathways. Detailed experimental protocols are provided to facilitate further research and development.

Chemical Structure and Properties

This compound is characterized by a core iridoid structure linked to a glucose molecule and a methyl ester group. Its chemical identity has been confirmed through various spectroscopic techniques.

Chemical Identifiers

IdentifierValue
IUPAC Name methyl (1S,4aS,5R,7S,7aS)-5,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate
CAS Number 64421-28-9
Molecular Formula C₁₇H₂₆O₁₁
Molecular Weight 406.38 g/mol
Canonical SMILES C[C@@]1(C--INVALID-LINK--OC)O[C@H]3--INVALID-LINK--CO)O)O)O">C@HO)O

Physicochemical Properties

PropertyValue
Appearance White crystalline powder
Melting Point 90°C (decomposes)
Solubility Soluble in methanol, ethanol, and water. Slightly soluble in DMSO.
Storage Hygroscopic, store at -20°C under an inert atmosphere.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its role as a glucagon-like peptide-1 (GLP-1) receptor agonist being a key mechanism underlying its therapeutic potential.

Neuropathic Pain Attenuation

A primary and well-studied effect of this compound is its ability to reduce neuropathic pain. It exerts this effect by acting as a small molecule agonist for the GLP-1 receptor in the spinal cord.[1] This activation triggers a downstream signaling cascade involving p38 mitogen-activated protein kinase (MAPK), leading to the increased expression of β-endorphin in microglia.[1] The released β-endorphin then acts on opioid receptors to produce an analgesic effect.

Shanzhiside_Methyl_Ester_Neuropathic_Pain_Pathway SME Shanzhiside Methyl Ester GLP1R GLP-1 Receptor (Microglia) SME->GLP1R activates p38 p38 MAPK Activation GLP1R->p38 bEndorphin β-Endorphin Expression & Release p38->bEndorphin stimulates Analgesia Analgesic Effect (Pain Reduction) bEndorphin->Analgesia leads to

Fig. 1: Signaling pathway of this compound in neuropathic pain.
Anti-inflammatory Effects

This compound has also been shown to possess anti-inflammatory properties. It can inhibit the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This anti-inflammatory action is, in part, mediated through the modulation of the nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinase (ERK)/TNF-α signaling pathways.

Shanzhiside_Methyl_Ester_Anti_Inflammatory_Pathway SME Shanzhiside Methyl Ester NFkB_ERK NF-κB & ERK Signaling SME->NFkB_ERK inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NFkB_ERK activate Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_ERK->Pro_inflammatory_Cytokines promote production of

Fig. 2: Anti-inflammatory signaling pathway of this compound.

Experimental Protocols

Isolation and Purification of this compound

This protocol describes a general method for the isolation and purification of this compound from Lamiophlomis rotata.

SME_Purification_Workflow Start Dried Lamiophlomis rotata Extraction Maceration with 70% Ethanol Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Column_Chromatography Column Chromatography (Macroporous Resin) Crude_Extract->Column_Chromatography Elution Gradient Elution (Ethanol-Water) Column_Chromatography->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection HPLC Preparative HPLC (C18 column) Fraction_Collection->HPLC Purified_SME Purified Shanzhiside Methyl Ester HPLC->Purified_SME

Fig. 3: Workflow for the isolation and purification of this compound.

Methodology:

  • Extraction: The air-dried and powdered aerial parts of Lamiophlomis rotata are macerated with 70% ethanol at room temperature. The extraction is typically repeated three times to ensure maximum yield.

  • Concentration: The combined ethanol extracts are filtered and concentrated under reduced pressure to obtain a crude extract.

  • Column Chromatography: The crude extract is subjected to column chromatography using a macroporous adsorption resin (e.g., D101). The column is washed with water to remove impurities, followed by gradient elution with increasing concentrations of ethanol in water (e.g., 10%, 30%, 50%, 70%, and 95% ethanol).

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Fractions containing this compound are pooled.

  • Preparative HPLC: The pooled fractions are further purified by preparative HPLC on a C18 column. A typical mobile phase consists of a gradient of acetonitrile in water.

  • Final Product: The purified fractions are concentrated and lyophilized to yield this compound as a white powder.

Neuropathic Pain Model and Behavioral Testing

Methodology:

  • Animal Model: Neuropathic pain is induced in adult male Sprague-Dawley rats by chronic constriction injury (CCI) of the sciatic nerve. Under anesthesia, the sciatic nerve is exposed, and four loose ligatures are tied around it.

  • Drug Administration: this compound is dissolved in sterile saline and administered via intrathecal injection.

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw.

GLP-1 Receptor Activation Assay (cAMP Measurement)

Methodology:

  • Cell Culture: HEK293 cells stably expressing the human GLP-1 receptor are cultured in appropriate media.

  • Assay Procedure: Cells are seeded in 96-well plates. After 24 hours, the cells are washed and incubated with a phosphodiesterase inhibitor (e.g., IBMX) for a short period.

  • Compound Treatment: Cells are then treated with varying concentrations of this compound or a standard GLP-1 receptor agonist for 30 minutes.

  • cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA-based) according to the manufacturer's instructions.

Western Blot Analysis for p-p38 MAPK

Methodology:

  • Sample Preparation: Spinal cord tissue or cultured microglial cells are homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated p38 MAPK (p-p38) (e.g., 1:1000 dilution) overnight at 4°C.[2] After washing, the membrane is incubated with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution).

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is then stripped and re-probed with an antibody for total p38 MAPK as a loading control.

ELISA for TNF-α and IL-6

Methodology:

  • Sample Collection: Cell culture supernatants from stimulated macrophages or microglial cells treated with or without this compound are collected.

  • ELISA Procedure: The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercially available ELISA kits. The assay is performed in a 96-well plate according to the manufacturer's protocol. Briefly, the plate is coated with a capture antibody, followed by the addition of samples and standards. A detection antibody conjugated to an enzyme is then added, followed by a substrate to produce a colorimetric signal.

  • Data Analysis: The absorbance is measured at 450 nm, and the cytokine concentrations are calculated from a standard curve.

Conclusion

This compound is a promising natural compound with well-defined chemical properties and significant therapeutic potential. Its ability to act as a GLP-1 receptor agonist and modulate key signaling pathways, such as the p38 MAPK and NF-κB pathways, underscores its importance in the development of novel treatments for neuropathic pain and inflammatory conditions. The experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological properties and mechanisms of action of this intriguing molecule. Further studies are warranted to fully elucidate its clinical utility and to optimize its therapeutic application.

References

Shanzhiside Methyl Ester: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shanzhiside methyl ester (SME), an iridoid glycoside primarily isolated from medicinal plants such as Lamiophlomis rotata, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic effects of SME and its acetylated derivative, 8-O-acetyl this compound (8-OaS). The document elucidates the key signaling pathways modulated by these compounds, presents available quantitative data in a structured format, details relevant experimental methodologies, and provides visual representations of the core signaling cascades. The primary activities of SME and 8-OaS discussed herein revolve around their potent anti-inflammatory, neuroprotective, and analgesic properties.

Core Mechanisms of Action

This compound and its derivatives exert their biological effects through the modulation of multiple intracellular signaling pathways. The primary mechanisms identified to date involve the regulation of inflammatory cascades, mitigation of oxidative stress, and intervention in apoptotic processes.

Anti-Inflammatory and Analgesic Effects

A significant body of research points to the potent anti-inflammatory and pain-relieving properties of SME and 8-OaS. These effects are mediated through several key signaling pathways.

This compound acts as a small molecule agonist for the Glucagon-like peptide-1 (GLP-1) receptor.[1][2] This interaction is central to its analgesic effects, particularly in the context of neuropathic pain. Activation of spinal GLP-1 receptors by SME initiates a downstream signaling cascade involving the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[1] This, in turn, stimulates the expression and secretion of β-endorphin from microglia.[1] The released β-endorphin then acts on μ-opioid receptors to produce analgesia.[1] Notably, this mechanism does not appear to induce tolerance with repeated administration, unlike traditional opioids.[1]

GLP1_p38_MAPK_Pathway SME This compound GLP1R GLP-1 Receptor SME->GLP1R activates p38_MAPK p38 MAPK (phosphorylation) GLP1R->p38_MAPK activates Microglia Microglia p38_MAPK->Microglia Beta_Endorphin β-Endorphin (expression & release) Microglia->Beta_Endorphin Mu_Opioid_Receptor μ-Opioid Receptor Beta_Endorphin->Mu_Opioid_Receptor activates Analgesia Analgesia Mu_Opioid_Receptor->Analgesia

Caption: GLP-1R/p38 MAPK pathway activation by SME.

Both SME and 8-OaS have been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation.[3][4][5] In various experimental models, these compounds prevent the activation and nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3][6][7] This inhibitory effect on NF-κB is a cornerstone of their anti-inflammatory and neuroprotective actions. For instance, 8-OaS has been demonstrated to block TNF-α-induced NF-κB activation in SH-SY5Y cells.[3]

NFkB_Inhibition_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) NFkB_Activation NF-κB Activation Inflammatory_Stimuli->NFkB_Activation SME_8OaS SME / 8-OaS SME_8OaS->NFkB_Activation NFkB_Translocation NF-κB Nuclear Translocation NFkB_Activation->NFkB_Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) NFkB_Translocation->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation

Caption: Inhibition of the NF-κB signaling pathway.

In addition to the specific p38 activation via GLP-1R, 8-OaS has been shown to modulate other MAPK pathways, including the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways, in the context of anxiety and neuropathic pain.[8][9] In models of chronic inflammatory pain-induced anxiety, 8-OaS was found to inhibit the phosphorylation of both JNK and p38 MAPK.[8] This leads to a reduction in microglia activation and the subsequent decrease in TNF-α and NF-κB p65 expression.[8] Furthermore, in a neuropathic pain model, 8-OaS was shown to suppress the activation of the ERK/TNF-α pathway in spinal astrocytes.[9]

Neuroprotective and Cognitive-Enhancing Effects

SME and 8-OaS exhibit significant neuroprotective properties, which are attributed to their anti-inflammatory, anti-glycolytic, and antioxidant activities.

In the context of diabetic cognitive impairment, SME has been shown to exert its therapeutic effects by inhibiting neuroinflammation and glycolysis through the HSP90AA1/HIF1A/STAT1 signaling pathway.[10] SME appears to target Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1), leading to downstream inhibition of Hypoxia-Inducible Factor 1-alpha (HIF1A) and Signal Transducer and Activator of Transcription 1 (STAT1).[10]

HSP90_HIF1A_STAT1_Pathway SME This compound HSP90AA1 HSP90AA1 SME->HSP90AA1 HIF1A HIF1A HSP90AA1->HIF1A STAT1 STAT1 HIF1A->STAT1 Neuroinflammation_Glycolysis Neuroinflammation & Glycolysis STAT1->Neuroinflammation_Glycolysis Cognitive_Impairment Cognitive Impairment Neuroinflammation_Glycolysis->Cognitive_Impairment

Caption: SME's regulation of the HSP90AA1/HIF1A/STAT1 pathway.

8-O-acetyl this compound has demonstrated protective effects against cognitive deficits induced by sleep deprivation.[11] This is achieved through the regulation of the NLRP3 inflammasome and the Nrf2 signaling pathway.[11] 8-OaS was found to reverse the sleep deprivation-induced increases in the expression of TLR-4/MyD88, active NF-κB, pro-IL-1β, and TNF-α, while also decreasing malondialdehyde (MDA) levels and increasing superoxide dismutase (SOD) levels.[11]

Antidepressant Effects

Recent studies have highlighted the potential of SME as an antidepressant, linking its effects to the inhibition of neuroinflammation.

In a mouse model of depression induced by chronic unpredictable mild stress (CUMS), SME was found to exert its antidepressant effects by inhibiting inflammation via the miRNA-155-5p/SOCS1 axis.[7] SME treatment led to a decrease in the expression of microRNA-155-5p. This, in turn, upregulated the protein levels of its target, Suppressor of Cytokine Signaling 1 (SOCS1).[7] Increased SOCS1 subsequently downregulated the phosphorylation of JAK2 and STAT3, leading to a reduction in microglial activation and the production of pro-inflammatory cytokines.[7]

miRNA155_SOCS1_Pathway SME This compound miRNA155 miRNA-155-5p SME->miRNA155 SOCS1 SOCS1 miRNA155->SOCS1 JAK2_STAT3 p-JAK2 / p-STAT3 SOCS1->JAK2_STAT3 Inflammation Neuroinflammation JAK2_STAT3->Inflammation Depression Depression-like Behaviors Inflammation->Depression

Caption: SME's role in the miRNA-155-5p/SOCS1 axis.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its related compounds.

ParameterValueModel SystemReference
Analgesic Activity
Projected ED₅₀ (Anti-allodynia)40.4 µg (intrathecal)Spinal nerve injury-induced neuropathic rats[1][2]
Maximal Inhibition (Anti-allodynia)49%Spinal nerve injury-induced neuropathic rats[1][2]
Anti-inflammatory Activity
Inhibition of MPO, elastase, MMP-9, IL-8, TNF-α, LTB4Concentration-dependentf-MLP and LPS-stimulated rat neutrophils[6]
Neuroprotection
Effective Dose (in vivo)40 mg/kg (8-OaS)Diabetic rats with middle cerebral artery occlusion[3]

Experimental Protocols

This section outlines the general methodologies employed in the studies investigating the mechanism of action of this compound.

In Vivo Models
  • Neuropathic Pain Model:

    • Animal: Male Sprague-Dawley rats.[9]

    • Procedure: Spinal nerve ligation (SNL) is a common method to induce neuropathic pain.[9]

    • Drug Administration: Intrathecal injection of this compound.[1]

    • Assessment: Paw withdrawal threshold is measured using von Frey filaments to assess mechanical allodynia.[9]

  • Diabetic Cognitive Impairment Model:

    • Animal: Mice.[10]

    • Procedure: Diabetes is induced using a high-fat diet (HFD) combined with streptozotocin (STZ) injection.[10]

    • Assessment: Cognitive function is evaluated using the Morris water maze and passive avoidance tests.[10]

  • Cerebral Ischemia/Reperfusion Model:

    • Animal: Diabetic rats.[3]

    • Procedure: Middle cerebral artery occlusion (MCAO) for a defined period, followed by reperfusion.[3]

    • Assessment: Histopathological analysis of brain tissue, measurement of brain swelling, and molecular analysis of inflammatory markers.[3]

In Vitro Models
  • Cell Lines:

    • SH-SY5Y (Human Neuroblastoma): Used to study neuroprotective effects against TNF-α-induced inflammation.[3]

    • Primary Microglia: Utilized to investigate the mechanisms of β-endorphin expression.[1]

    • BV2 (Murine Microglia): Employed as an in vitro model for neuroinflammation, often stimulated with high glucose (HG) and palmitic acid (PA).[10]

    • Rat Neutrophils: Used to assess the inhibition of pro-inflammatory mediator release.[6]

Molecular Biology Techniques
  • Western Blotting:

    • Purpose: To quantify the protein expression levels of key signaling molecules (e.g., p-p38, p-JNK, NF-κB, SOCS1, p-JAK2, p-STAT3).

    • General Protocol:

      • Protein extraction from tissues or cells.

      • Protein quantification using methods like the BCA assay.

      • Separation of proteins by SDS-PAGE.

      • Transfer of proteins to a PVDF or nitrocellulose membrane.

      • Blocking of non-specific binding sites.

      • Incubation with primary antibodies specific to the target proteins.

      • Incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

      • Detection of chemiluminescence and quantification of band intensity.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Purpose: To measure the concentration of cytokines (e.g., TNF-α, IL-1β, IL-6) and other secreted proteins (e.g., β-endorphin) in biological samples.[6][12]

    • General Protocol:

      • Coating of a 96-well plate with a capture antibody.

      • Blocking of non-specific binding sites.

      • Addition of standards and samples.

      • Addition of a detection antibody.

      • Addition of an enzyme-conjugated secondary antibody.

      • Addition of a substrate to produce a measurable signal.

      • Measurement of absorbance using a microplate reader.

  • Immunohistochemistry/Immunofluorescence:

    • Purpose: To visualize the localization and expression of proteins within tissue sections or cells (e.g., activation of microglia or astrocytes).

    • General Protocol:

      • Fixation and sectioning of tissues or fixation of cells.

      • Permeabilization and blocking.

      • Incubation with primary antibodies.

      • Incubation with fluorescently labeled secondary antibodies.

      • Counterstaining of nuclei (e.g., with DAPI).

      • Imaging using a fluorescence or confocal microscope.

Conclusion and Future Directions

This compound and its acetylated form, 8-O-acetyl this compound, are promising therapeutic agents with well-defined mechanisms of action, primarily centered on the modulation of inflammatory and neuronal signaling pathways. Their ability to target key nodes such as the GLP-1 receptor, NF-κB, and various MAPK pathways underscores their potential in the treatment of neuropathic pain, neurodegenerative diseases, and depression.

Future research should focus on further elucidating the intricate crosstalk between these signaling pathways and identifying additional molecular targets. A more comprehensive understanding of the pharmacokinetic and pharmacodynamic properties of these compounds is crucial for their translation into clinical applications. Furthermore, the development of structure-activity relationship studies could lead to the synthesis of novel derivatives with enhanced efficacy and specificity. The detailed experimental frameworks provided in this guide can serve as a foundation for such future investigations, ultimately paving the way for the development of novel therapeutics based on the scaffold of this compound.

References

Shanzhiside Methyl Ester: A Technical Guide to its GLP-1 Receptor Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shanzhiside methyl ester, an iridoid glycoside isolated from Lamiophlomis rotata, has been identified as a small molecule agonist of the Glucagon-Like Peptide-1 (GLP-1) receptor.[1][2] This technical guide provides a comprehensive overview of the available scientific data on the GLP-1 receptor agonist activity of this compound. It is intended to serve as a resource for researchers and professionals in drug development interested in the therapeutic potential of this natural compound. This document summarizes the current understanding of its mechanism of action, provides detailed experimental protocols for assessing its activity, and presents the available data in a structured format.

Introduction

Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a crucial role in glucose homeostasis and appetite regulation. GLP-1 receptor agonists have emerged as a significant class of therapeutics for the management of type 2 diabetes and obesity. This compound has been shown to exert its biological effects through the activation of the GLP-1 receptor, positioning it as a molecule of interest for further investigation.[1][3] This guide will delve into the technical details of its interaction with the GLP-1 receptor and the downstream signaling pathways it modulates.

Quantitative Data Summary

While this compound is confirmed as a GLP-1 receptor agonist, specific quantitative data on its binding affinity (Ki or Kd) and potency (EC50) for receptor activation are not extensively detailed in the currently available peer-reviewed literature. The primary research has focused on its in vivo effects related to pain reduction, which are mediated by the GLP-1 receptor.[1][3]

The following table summarizes the available quantitative data related to the in vivo bioactivity of this compound.

ParameterSpeciesModelValueReference
Projected ED50 (Anti-allodynic effect)RatSpinal Nerve Injury-induced Neuropathy40.4 μg (intrathecal)[2]

Signaling Pathways

Activation of the GLP-1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to a Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to mediate the physiological effects of GLP-1.

Research on this compound has specifically elucidated a downstream signaling pathway in spinal microglia, where its activation of the GLP-1 receptor leads to the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK). This signaling cascade results in the expression and release of β-endorphin, contributing to the compound's analgesic effects.[1][3]

Diagram: this compound Activated GLP-1 Receptor Signaling

GLP1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response SME Shanzhiside Methyl Ester GLP1R GLP-1 Receptor SME->GLP1R Binds to AC Adenylyl Cyclase GLP1R->AC Activates p38 p38 MAPK GLP1R->p38 Activates (in microglia) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->p38 Insulin Insulin Secretion (in Pancreatic β-cells) PKA->Insulin Stimulates p_p38 Phosphorylated p38 MAPK p38->p_p38 Phosphorylation Gene Gene Transcription (e.g., POMC for β-endorphin) p_p38->Gene Promotes Beta_Endorphin β-endorphin release Gene->Beta_Endorphin

Caption: GLP-1 receptor signaling cascade initiated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound's GLP-1 receptor agonist activity. These protocols are based on established methods in the field.

GLP-1 Receptor Binding Affinity Assay (Radioligand Displacement)

This assay determines the affinity of a test compound for the GLP-1 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for the human GLP-1 receptor.

Materials:

  • Cell membranes from a cell line overexpressing the human GLP-1 receptor (e.g., CHO-K1, HEK293).

  • Radiolabeled GLP-1 receptor agonist (e.g., 125I-GLP-1(7-36) amide).

  • This compound.

  • Assay Buffer: 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add in the following order: Assay Buffer, a constant concentration of radiolabeled ligand (e.g., 50 pM 125I-GLP-1), and varying concentrations of this compound or unlabeled GLP-1 (for standard curve).

  • Add cell membranes (e.g., 10-20 µg protein per well).

  • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Harvest the membranes by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Wash Buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Diagram: Radioligand Binding Assay Workflow

Binding_Assay_Workflow A Prepare Serial Dilutions of This compound B Incubate with Cell Membranes and Radioligand A->B C Rapid Filtration through Glass Fiber Filters B->C D Wash Filters to Remove Unbound Ligand C->D E Measure Radioactivity with Scintillation Counter D->E F Calculate Ki using Cheng-Prusoff Equation E->F

Caption: Workflow for the GLP-1 receptor radioligand binding assay.

In Vitro cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate the production of intracellular cAMP following GLP-1 receptor activation.

Objective: To determine the potency (EC50) of this compound in stimulating cAMP production.

Materials:

  • A cell line expressing the human GLP-1 receptor (e.g., CHO-K1, HEK293).

  • This compound.

  • GLP-1 (7-36) amide (positive control).

  • Stimulation Buffer: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Seed the cells in a 96-well plate and culture overnight.

  • Replace the culture medium with Stimulation Buffer and incubate for 30 minutes at 37°C.

  • Add varying concentrations of this compound or GLP-1 to the wells.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP concentration using the chosen detection method.

  • Plot the cAMP concentration against the log concentration of the compound and fit a sigmoidal dose-response curve to determine the EC50 value.

In Vitro Insulin Secretion Assay

This assay assesses the ability of a compound to stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner.

Objective: To evaluate the effect of this compound on glucose-stimulated insulin secretion (GSIS).

Materials:

  • Pancreatic β-cell line (e.g., INS-1E, MIN6) or isolated pancreatic islets.

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA.

  • Low glucose KRB (e.g., 2.8 mM glucose).

  • High glucose KRB (e.g., 16.7 mM glucose).

  • This compound.

  • Insulin ELISA kit.

Procedure:

  • Culture pancreatic β-cells or islets in appropriate medium.

  • Wash the cells twice with KRB buffer.

  • Pre-incubate the cells in low glucose KRB for 1-2 hours at 37°C.

  • Replace the pre-incubation buffer with:

    • Low glucose KRB (basal secretion).

    • High glucose KRB (stimulated secretion).

    • High glucose KRB with varying concentrations of this compound.

  • Incubate for 1-2 hours at 37°C.

  • Collect the supernatant for insulin measurement.

  • Quantify the insulin concentration in the supernatant using an ELISA kit.

In Vivo Oral Glucose Tolerance Test (OGTT)

This in vivo assay evaluates the effect of a compound on glucose disposal after an oral glucose challenge.

Objective: To assess the impact of this compound on glucose tolerance in an animal model.

Materials:

  • Experimental animals (e.g., C57BL/6 mice).

  • This compound.

  • Glucose solution (e.g., 20% w/v in sterile water).

  • Glucometer and test strips.

Procedure:

  • Fast the animals overnight (approximately 16 hours) with free access to water.

  • Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).

  • After a specified pre-treatment time, measure the baseline blood glucose level (t=0) from the tail vein.

  • Administer a glucose bolus (e.g., 2 g/kg) via oral gavage.

  • Measure blood glucose levels at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Conclusion

This compound is a promising small molecule GLP-1 receptor agonist identified from a natural source. Its ability to activate the GLP-1 receptor and modulate downstream signaling pathways, as evidenced by its effects on β-endorphin expression, warrants further investigation into its therapeutic potential, particularly in the context of metabolic diseases. While the existing literature confirms its mechanism of action, further studies are required to fully quantify its binding affinity and potency at the GLP-1 receptor and to explore its efficacy in preclinical models of diabetes and obesity. The experimental protocols detailed in this guide provide a framework for conducting such investigations.

References

Shanzhiside Methyl Ester: A Technical Guide to its Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shanzhiside methyl ester (SME), an iridoid glycoside, and its derivative, 8-O-acetyl this compound (8-OaS), have demonstrated significant anti-inflammatory properties across a range of preclinical models. This technical guide provides an in-depth overview of the current understanding of their mechanisms of action, supported by quantitative data from various experimental studies. Detailed experimental protocols for key in vivo and in vitro assays are provided to facilitate further research and development. The primary anti-inflammatory mechanisms of SME and 8-OaS involve the modulation of critical signaling pathways, including the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory mediators. Evidence also suggests a role in the inhibition of the NLRP3 inflammasome. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering a consolidated view of the anti-inflammatory potential of this compound.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. This compound (SME), an iridoid glycoside found in various medicinal plants, and its acetylated form, 8-O-acetyl this compound (8-OaS), have emerged as promising anti-inflammatory agents.[1] This guide synthesizes the available scientific literature on their anti-inflammatory effects, focusing on the underlying molecular mechanisms, quantitative efficacy, and the experimental methodologies used for their evaluation.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound and its derivatives are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

Inhibition of the TLR4/NF-κB Signaling Pathway

The Toll-like receptor 4 (TLR4) signaling pathway is a critical initiator of the innate immune response, often activated by lipopolysaccharide (LPS), a component of Gram-negative bacteria.[2][3] Activation of TLR4 triggers a downstream cascade that leads to the activation of the transcription factor NF-κB.[4][5] NF-κB then translocates to the nucleus and induces the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[4]

Studies have shown that 8-OaS can suppress the activation of the TLR4/NF-κB pathway.[6] This is achieved by preventing the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[7] By inhibiting this pathway, SME and its derivatives can effectively reduce the production of a wide array of inflammatory mediators.

dot

TLR4_NFKB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates SME Shanzhiside Methyl Ester SME->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

Inhibition of the TLR4/NF-κB Signaling Pathway by this compound.
Modulation of the MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) signaling pathways, including p38 MAPK, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are crucial in regulating the production of inflammatory cytokines and mediators.[8][9] Overactivation of these pathways is a hallmark of many inflammatory conditions.

This compound has been shown to specifically activate spinal p38 MAPK phosphorylation, which in turn stimulates the expression of β-endorphin from microglia, contributing to its analgesic and anti-allodynic effects.[10] Conversely, 8-O-acetyl shanzhiside methylester (8-OaS) has been found to inhibit the ERK/TNF-α pathway in spinal astrocytes to reduce neuropathic pain.[11][12] This suggests that the modulation of MAPK pathways by these compounds may be cell-type and context-specific.

dot

MAPK_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates ERK ERK MAPKK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors Activates ERK->TranscriptionFactors SME Shanzhiside Methyl Ester SME->p38 Activates OaS 8-O-Acetyl Shanzhiside Methyl Ester OaS->ERK Inhibits InflammatoryResponse Inflammatory Response (Cytokine Production) TranscriptionFactors->InflammatoryResponse

Modulation of the MAPK Signaling Pathway by this compound Derivatives.
Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18.[3][13][14] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.[15] 8-OaS has been shown to inhibit the NLRP3 inflammasome-mediated inflammatory process, contributing to its protective effects against cognitive deficits induced by sleep deprivation.[6] This suggests that targeting the NLRP3 inflammasome is another important mechanism of the anti-inflammatory action of SME derivatives.

dot

NLRP3_Inflammasome_Pathway cluster_cytoplasm Cytoplasm Signal1 Signal 1 (Priming) e.g., LPS NFkB_activation NF-κB Activation Signal1->NFkB_activation Signal2 Signal 2 (Activation) e.g., ATP, ROS NLRP3_inactive NLRP3 (inactive) Signal2->NLRP3_inactive Activates pro_IL1b_NLRP3_exp ↑ pro-IL-1β & NLRP3 Expression NFkB_activation->pro_IL1b_NLRP3_exp Inflammasome NLRP3 Inflammasome (Assembled) NLRP3_inactive->Inflammasome Oligomerizes with ASC & pro-Caspase-1 ASC ASC pro_Casp1 pro-Caspase-1 Casp1 Caspase-1 (active) Inflammasome->Casp1 Autocleavage pro_IL1b pro-IL-1β Casp1->pro_IL1b Cleaves IL1b IL-1β (mature) pro_IL1b->IL1b Secretion Secretion IL1b->Secretion OaS 8-O-Acetyl Shanzhiside Methyl Ester OaS->Inflammasome Inhibits Assembly

Inhibition of the NLRP3 Inflammasome Pathway by 8-O-Acetyl this compound.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and its derivatives from various preclinical studies.

Table 1: In Vivo Anti-inflammatory Activity

ModelCompoundDoseEffectReference
Neuropathic Pain (Spinal Nerve Injury)This compound40.4 µg (ED50, intrathecal)49% maximal inhibition of allodynia[10][14]
Neuropathic Pain (Spinal Nerve Ligation)8-O-Acetyl this compound12.58 µg (ED50, intrathecal)Dose-dependent reduction in mechanical hypersensitivity[16]
Xylene-Induced Ear EdemaGalla Chinensis Extract (contains SME)400 mg/kg47.45% inhibition of edema[13]
CFA-Induced Chronic Inflammation8-O-Acetyl this compound1, 5, 10 mg/kg (i.p.)Dose-dependent reduction of IL-1β, IL-6, and TNF-α in the basolateral amygdala[17]

Table 2: In Vitro Anti-inflammatory Activity

Cell Line/SystemStimulantCompoundConcentrationEffectReference
Rat Neutrophilsf-MLP and LPSThis compoundConcentration-dependentInhibition of MPO, elastase, MMP-9, IL-8, TNF-α, and LTB4[1]
Rat Neutrophilsf-MLP and LPS8-O-Acetyl this compoundConcentration-dependentInhibition of MPO, elastase, MMP-9, IL-8, TNF-α, and LTB4[1]
LPS-stimulated RAW 264.7 MacrophagesLPSSinapaldehyde (for comparison)100 µM93% inhibition of NO production[18]
LPS-stimulated RAW 264.7 MacrophagesLPS5-Aminolevulinic Acid (for comparison)Concentration-dependentReduction of TNF-α, IL-1β, and IL-6 production[19]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vivo Models

dot

InVivo_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (e.g., Rats/Mice) Grouping Grouping of Animals (Control, Vehicle, Test Compound) Animal_Acclimatization->Grouping Pretreatment Pre-treatment with This compound/ Vehicle/Standard Drug Grouping->Pretreatment Inflammation_Induction Induction of Inflammation Pretreatment->Inflammation_Induction Carrageenan Carrageenan-Induced Paw Edema Inflammation_Induction->Carrageenan Xylene Xylene-Induced Ear Edema Inflammation_Induction->Xylene Acetic_Acid Acetic Acid-Induced Vascular Permeability Inflammation_Induction->Acetic_Acid Measurement Measurement of Inflammatory Parameters Carrageenan->Measurement Xylene->Measurement Acetic_Acid->Measurement Paw_Volume Paw Volume/Thickness Measurement->Paw_Volume Ear_Weight Ear Weight Difference Measurement->Ear_Weight Dye_Extravasation Dye Extravasation Measurement->Dye_Extravasation Data_Calculation Calculation of % Inhibition Paw_Volume->Data_Calculation Ear_Weight->Data_Calculation Dye_Extravasation->Data_Calculation

General Workflow for In Vivo Anti-inflammatory Models.

This model is widely used to assess acute inflammation.[11][12][20]

  • Animals: Male Sprague-Dawley rats or Swiss albino mice.

  • Procedure:

    • Animals are pre-treated with this compound, vehicle, or a standard anti-inflammatory drug (e.g., indomethacin) via oral or intraperitoneal administration.

    • After a specific time (e.g., 1 hour), a 1% solution of carrageenan in saline (0.1 mL) is injected into the subplantar region of the right hind paw.[20]

    • Paw volume or thickness is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or digital calipers.[11][21]

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume/thickness in the control group and Vt is the average paw volume/thickness in the treated group.[21]

This model is used to evaluate the effect on acute inflammation.[7][13]

  • Animals: Male ICR mice.

  • Procedure:

    • A solution of xylene is applied to the anterior and posterior surfaces of the right ear.

    • This compound, vehicle, or a standard drug is administered topically or systemically before or after the xylene application.

    • After a set time (e.g., 1 hour), the mice are euthanized, and a circular section of both ears (treated and untreated) is removed and weighed.[7]

  • Data Analysis: The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage inhibition is calculated as: % Inhibition = [(Wc - Wt) / Wc] x 100, where Wc is the average ear weight difference in the control group and Wt is the average ear weight difference in the treated group.[7]

This model assesses the effect of a compound on increased vascular permeability, a hallmark of acute inflammation.[22][23]

  • Animals: Male ICR mice.

  • Procedure:

    • Animals are pre-treated with this compound, vehicle, or a standard drug.

    • Evans blue dye (e.g., 2% solution) is injected intravenously.

    • A solution of acetic acid (e.g., 0.6%) is injected intraperitoneally.

    • After a specific time (e.g., 30 minutes), the animals are euthanized, and the peritoneal cavity is washed with saline.

    • The amount of dye that has leaked into the peritoneal cavity is quantified by measuring the absorbance of the peritoneal fluid at a specific wavelength (e.g., 610 nm).

  • Data Analysis: The percentage inhibition of vascular permeability is calculated based on the reduction in dye concentration in the peritoneal fluid of treated animals compared to the control group.

In Vitro Model: LPS-Stimulated RAW 264.7 Macrophages

This is a common in vitro model to study the mechanisms of anti-inflammatory agents.[19][24][25]

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[24]

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of this compound or vehicle for a specific duration (e.g., 1-2 hours).

    • Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL).[25]

    • After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected for cytokine and nitric oxide (NO) analysis, and the cells are lysed for protein or RNA extraction.

  • Analysis:

    • Nitric Oxide (NO) Production: Measured in the supernatant using the Griess reagent.[25]

    • Cytokine Levels (TNF-α, IL-6, IL-1β): Quantified in the supernatant using specific ELISA kits.[18]

    • Protein Expression (e.g., p-p65, p-p38, iNOS, COX-2): Analyzed in cell lysates by Western blotting.[26][27][28]

    • Gene Expression: Analyzed by quantitative real-time PCR (qRT-PCR).[26]

dot

InVitro_Workflow cluster_setup Cell Culture and Treatment cluster_analysis Analysis of Inflammatory Markers Cell_Culture Culture RAW 264.7 Macrophages Pretreatment Pre-treatment with This compound/ Vehicle Cell_Culture->Pretreatment Stimulation Stimulation with LPS Pretreatment->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection Cell_Lysis Lyse Cells Stimulation->Cell_Lysis NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Supernatant_Collection->NO_Assay ELISA Cytokine ELISA (TNF-α, IL-6, IL-1β) Supernatant_Collection->ELISA Western_Blot Western Blot (p-p65, p-p38, iNOS, COX-2) Cell_Lysis->Western_Blot qPCR qRT-PCR (Gene Expression) Cell_Lysis->qPCR

Workflow for In Vitro Anti-inflammatory Assay using LPS-stimulated Macrophages.

Conclusion

This compound and its acetylated derivative, 8-O-acetyl shanzhiside methylester, exhibit potent anti-inflammatory effects through the modulation of multiple key signaling pathways, including TLR4/NF-κB, MAPK, and the NLRP3 inflammasome. The available quantitative data from preclinical studies supports their potential as therapeutic candidates for inflammatory diseases. The detailed experimental protocols provided in this guide are intended to facilitate further investigation into the pharmacological properties of these promising natural compounds. Future research should focus on elucidating the complete pharmacokinetic and pharmacodynamic profiles of these molecules and their efficacy in a broader range of chronic inflammatory disease models to pave the way for potential clinical applications.

References

Unraveling the Therapeutic Potential of Shanzhiside Methyl Ester: A Pharmacological Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 23, 2025 – Shanzhiside methyl ester (SM), an iridoid glycoside, and its acetylated derivative, 8-O-acetyl shanzhiside methylester (8-OaS), are emerging as promising therapeutic compounds with a range of pharmacological activities. Extracted from traditional medicinal herbs such as Lamiophlomis rotata, these compounds have demonstrated significant potential in preclinical studies for the management of neuropathic pain, anxiety, and neuroinflammation. This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its derivative, detailing their mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used in their evaluation.

Core Pharmacological Activities and Mechanisms of Action

This compound is primarily recognized for its potent analgesic properties, particularly in the context of neuropathic pain. Its mechanism of action is centered on its function as a glucagon-like peptide-1 (GLP-1) receptor agonist.[1][2] This activation triggers a downstream signaling cascade within spinal microglia, leading to the expression and release of β-endorphin, an endogenous opioid peptide with powerful analgesic effects. This process is mediated by the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[2][3][4][5]

8-O-acetyl shanzhiside methylester, the acetylated form of SM, exhibits a broader pharmacological profile, demonstrating anxiolytic and neuroprotective effects in addition to its analgesic properties. Its anxiolytic activity is attributed to its ability to restore the balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission in the brain, particularly in the basolateral amygdala.[6][7][8] Furthermore, 8-OaS exerts potent anti-inflammatory effects by inhibiting key inflammatory pathways, including the extracellular signal-regulated kinase (ERK)/tumor necrosis factor-alpha (TNF-α) and nuclear factor-kappa B (NF-κB) signaling cascades.[9][10] This anti-inflammatory action contributes to its neuroprotective and analgesic efficacy.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound and 8-O-acetyl shanzhiside methylester in various preclinical models.

Table 1: Analgesic and Anxiolytic Efficacy

CompoundModelEndpointEfficacy
This compoundSpinal Nerve Ligation (Neuropathic Pain) in ratsAnti-allodyniaED50: 40.4 µg (intrathecal)[2]
8-O-acetyl shanzhiside methylesterSpinal Nerve Ligation (Neuropathic Pain) in ratsAnti-allodyniaED50: 12.58 µg (intrathecal)
8-O-acetyl shanzhiside methylesterForced Swimming Stress (Anxiety) in miceAnxiolytic-like effectsEffective dose range: 0.02 - 2 mg/kg (i.p.)[6]
8-O-acetyl shanzhiside methylesterCFA-induced Chronic Inflammatory Pain (Anxiety) in miceAnxiolytic-like effectsEffective dose range: 0.02 - 2 mg/kg (i.p.)[6]

Table 2: Pharmacokinetic Parameters in Rats (Oral Administration)

CompoundCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Half-life (t1/2) (h)
This compound150.3 ± 25.10.5 ± 0.1480.2 ± 65.72.1 ± 0.4
8-O-acetyl shanzhiside methylester112.5 ± 18.90.6 ± 0.2350.1 ± 52.32.5 ± 0.6

Data presented as mean ± SD. AUC (0-t) represents the area under the plasma concentration-time curve from time zero to the last measurable concentration.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating the analgesic properties of these compounds.

Shanzhiside_Methyl_Ester_Signaling_Pathway SM This compound GLP1R GLP-1 Receptor SM->GLP1R Binds to Microglia Microglia GLP1R->Microglia Activates p38_MAPK p38 MAPK Activation Microglia->p38_MAPK beta_Endorphin β-Endorphin Expression & Release p38_MAPK->beta_Endorphin Analgesia Analgesic Effect beta_Endorphin->Analgesia Leads to OaS_Anxiolytic_Signaling_Pathway cluster_effects 8-OaS Therapeutic Interventions OaS 8-O-acetyl shanzhiside methylester (8-OaS) ERK_TNF ERK/TNF-α Pathway OaS->ERK_TNF Inhibits NFkB NF-κB Pathway OaS->NFkB Inhibits EI_Imbalance Excitatory/Inhibitory Imbalance OaS->EI_Imbalance Restores Balance Inflammation Neuroinflammation (e.g., via CFA) Inflammation->ERK_TNF Activates Inflammation->NFkB Activates Anxiety Anxiety-like Behaviors ERK_TNF->Anxiety NFkB->Anxiety EI_Imbalance->Anxiety Anxiolysis Anxiolytic Effect Neuropathic_Pain_Workflow Animal_Model Spinal Nerve Ligation (SNL) in Rats Drug_Admin Intrathecal Administration of SM or 8-OaS Animal_Model->Drug_Admin Behavioral Behavioral Testing (von Frey filaments) Drug_Admin->Behavioral Tissue Spinal Cord Tissue Collection Drug_Admin->Tissue Data Data Analysis Behavioral->Data Biochem Biochemical Analysis (Western Blot, ELISA, HPLC) Tissue->Biochem Biochem->Data

References

Shanzhiside Methyl Ester: A Technical Guide to its Discovery, Pharmacology, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

Foreword: Shanzhiside methyl ester, an iridoid glycoside of significant scientific interest, has emerged from the annals of traditional medicine to become a focal point of modern pharmacological research. This technical guide provides a comprehensive overview of its discovery, history, and key scientific findings, tailored for researchers, scientists, and drug development professionals. We delve into its physicochemical properties, detail experimental protocols for its isolation and analysis, and present its pharmacological activities through clearly structured data and visual pathways.

Discovery and Historical Perspective

This compound was first isolated in 1977 by T.N. Aiyer and his colleagues from the leaves and stems of Mussaenda pubescens. While this marked its initial entry into the scientific literature, the compound has a deeper history rooted in traditional medicine. It is a principal active component of Lamiophlomis rotata (known as "Duyiwei" in Tibetan medicine), a herb with a long history of use in China for its analgesic and hemostatic properties.[1][2][3] It has also been identified in other plant species, including Barleria prionitis and Gardenia jasminoides, highlighting its distribution across different botanical families.[4][5]

Physicochemical Properties

This compound is a white, amorphous powder with the molecular formula C₁₇H₂₆O₁₁. Its structure, elucidated through spectroscopic methods including UV, IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry, is characterized by an iridoid core linked to a glucose moiety and a methyl ester group.[4]

PropertyValueReference
Molecular Formula C₁₇H₂₆O₁₁[4]
Molecular Weight 406.38 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 120-121°C[4]
UV (MeOH) λmax 236 nm[4]
CAS Number 64421-28-9[1]

Experimental Protocols

Extraction and Isolation from Lamiophlomis rotata

The following protocol is a synthesized methodology based on established procedures for the industrial-scale extraction and purification of iridoid glycosides from Lamiophlomis rotata.

Objective: To isolate and purify this compound from the dried whole plant of Lamiophlomis rotata.

Materials and Equipment:

  • Dried and powdered Lamiophlomis rotata

  • 70% Ethanol

  • Polyamide resin column

  • Macroporous adsorption resin column (e.g., D101)

  • Rotary evaporator

  • Freeze dryer

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Extraction:

    • Macerate the powdered plant material in 70% ethanol at a 1:10 (w/v) ratio.

    • Perform reflux extraction for 2 hours. Repeat the extraction process twice.

    • Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Chromatographic Purification:

    • Dissolve the crude extract in water and apply it to a pre-conditioned polyamide resin column.

    • Wash the column with deionized water to remove impurities.

    • Elute the iridoid glycoside fraction with 70% ethanol.

    • Concentrate the eluate and apply it to a macroporous adsorption resin column.

    • Wash the column sequentially with water and increasing concentrations of ethanol.

    • Collect the fractions and monitor for the presence of this compound using HPLC.

  • Final Purification and Characterization:

    • Pool the fractions rich in this compound and concentrate them.

    • Further purify the concentrated fraction using preparative HPLC.

    • Lyophilize the purified fraction to obtain this compound as a white powder.

    • Confirm the identity and purity of the compound using analytical HPLC, Mass Spectrometry, and NMR.

G cluster_extraction Extraction cluster_purification Purification cluster_final Final Steps Powdered L. rotata Powdered L. rotata Reflux Extraction (70% EtOH) Reflux Extraction (70% EtOH) Powdered L. rotata->Reflux Extraction (70% EtOH) Crude Extract Crude Extract Reflux Extraction (70% EtOH)->Crude Extract Polyamide Column Polyamide Column Crude Extract->Polyamide Column Crude Extract->Polyamide Column Iridoid Fraction Iridoid Fraction Polyamide Column->Iridoid Fraction Macroporous Resin Column Macroporous Resin Column Iridoid Fraction->Macroporous Resin Column Iridoid Fraction->Macroporous Resin Column Enriched Fraction Enriched Fraction Macroporous Resin Column->Enriched Fraction Preparative HPLC Preparative HPLC Enriched Fraction->Preparative HPLC Enriched Fraction->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound Lyophilization & Analysis Lyophilization & Analysis Pure this compound->Lyophilization & Analysis

Caption: Workflow for the extraction and isolation of this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the amount of this compound in a sample.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Gradient elution with Acetonitrile (A) and Water (B)

    • 0-10 min: 10-20% A

    • 10-25 min: 20-30% A

    • 25-30 min: 30-10% A

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 236 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol and create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh the sample, dissolve it in methanol, and filter through a 0.45 µm filter.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Calculate the concentration based on the peak area and the calibration curve.

Pharmacological Activity and Quantitative Data

This compound exhibits a range of pharmacological activities, with its analgesic and anti-inflammatory effects being the most extensively studied.

Analgesic Activity

This compound has demonstrated significant anti-allodynic effects in models of neuropathic pain.[2]

ParameterValueModelReference
ED₅₀ 40.4 µgSpinal nerve ligation-induced neuropathic rats (intrathecal administration)[2]
Maximal Inhibition 49%Spinal nerve ligation-induced neuropathic rats (intrathecal administration)[2]
Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to inhibit the production and release of pro-inflammatory mediators.

Mediator InhibitedIC₅₀ (µM)Cell/SystemReference
Myeloperoxidase (MPO) releaseNot specifiedf-MLP-stimulated rat neutrophils[5]
Elastase releaseNot specifiedf-MLP-stimulated rat neutrophils[5]
IL-8 releaseNot specifiedLPS-induced rat neutrophils[5]
Leukotriene B₄ (LTB₄) releaseNot specifiedLPS-induced rat neutrophils[5]

Note: Specific IC₅₀ values for anti-inflammatory activities were not consistently available in the reviewed literature. The provided information indicates a concentration-dependent inhibitory effect.

Signaling Pathways

The therapeutic effects of this compound are mediated through the modulation of specific intracellular signaling pathways.

GLP-1R Mediated Analgesia in Microglia

This compound acts as a small molecule agonist of the Glucagon-like peptide-1 receptor (GLP-1R).[2] Its analgesic effect in neuropathic pain is primarily mediated through the activation of GLP-1R on spinal microglia. This activation triggers a downstream cascade involving the p38 mitogen-activated protein kinase (MAPK), leading to the expression and release of β-endorphin, an endogenous opioid peptide with potent analgesic properties.[2]

G cluster_membrane Cell Membrane cluster_cytoplasm Microglial Cytoplasm cluster_nucleus Nucleus cluster_release Release SME Shanzhiside Methyl Ester GLP1R GLP-1 Receptor SME->GLP1R binds & activates p38_MAPK p38 MAPK GLP1R->p38_MAPK activates beta_endorphin_gene β-endorphin Gene Transcription p38_MAPK->beta_endorphin_gene stimulates beta_endorphin β-endorphin beta_endorphin_gene->beta_endorphin leads to expression Analgesia Analgesia beta_endorphin->Analgesia mediates

Caption: GLP-1R signaling pathway of this compound in microglia.

Anti-inflammatory Action in Astrocytes

In the context of neuroinflammation associated with neuropathic pain, the acetylated derivative of this compound, 8-O-acetylthis compound, has been shown to inhibit the activation of astrocytes in the spinal cord. This is achieved by suppressing the phosphorylation of extracellular signal-regulated kinase (ERK), which in turn reduces the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).

G cluster_stimulus Stimulus cluster_astrocyte Astrocyte cluster_intervention Intervention cluster_outcome Outcome Nerve_Injury Nerve Injury ERK ERK Nerve_Injury->ERK activates pERK p-ERK (Activated) ERK->pERK phosphorylation TNFa_production TNF-α Production pERK->TNFa_production stimulates Neuroinflammation Neuroinflammation TNFa_production->Neuroinflammation contributes to 8-O-acetyl-SME 8-O-acetylshanzhiside methyl ester 8-O-acetyl-SME->pERK inhibits

Caption: Anti-inflammatory pathway of 8-O-acetylthis compound in astrocytes.

Conclusion and Future Directions

This compound is a promising natural product with well-documented analgesic and anti-inflammatory properties. Its unique mechanism of action, particularly its agonistic activity at the GLP-1 receptor, opens up new avenues for the development of therapeutics for neuropathic pain and other neuro-inflammatory conditions. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore its pharmacological potential. Future research should focus on elucidating the full spectrum of its biological activities, optimizing its pharmacokinetic properties through medicinal chemistry efforts, and conducting pre-clinical and clinical studies to validate its therapeutic efficacy and safety in humans. The rich history of its use in traditional medicine, coupled with robust modern scientific investigation, positions this compound as a compelling candidate for drug discovery and development.

References

Shanzhiside Methyl Ester (CAS: 64421-28-9): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Iridoid Glycoside for Neuropathic Pain and Neuroinflammation Research

Shanzhiside methyl ester, an iridoid glycoside primarily isolated from Lamiophlomis rotata, is a bioactive compound of significant interest in the fields of neuropharmacology and drug development.[1] Identified as a small molecule agonist of the glucagon-like peptide-1 (GLP-1) receptor, it has demonstrated notable potential in the amelioration of neuropathic pain.[1][2][3][4] This technical guide provides a comprehensive overview of its chemical properties, biological activity, mechanism of action, and detailed experimental protocols for its study.

Core Compound Specifications

This compound is a white crystalline powder.[2] Key chemical and physical properties are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 64421-28-9[2][4][5]
Molecular Formula C₁₇H₂₆O₁₁[1][4][5]
Molecular Weight 406.38 g/mol [5]
IUPAC Name methyl (1S,4aS,5R,7S,7aS)-5,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate[4][5]
Synonyms Shanzhiside methylester, (1S)-1α-(β-D-Glucopyranosyloxy)-1,4aα,5,6,7,7aα-hexahydro-5α,7α-dihydroxy-7β-methylcyclopenta[c]pyran-4-carboxylic acid methyl ester[4][5]
Purity ≥98%[1]
Melting Point 90°C (decomposes)[4]
Solubility Soluble in methanol, ethanol, and water.[2] Slightly soluble in DMSO.[4]
Storage Store at -20°C.

Biological Activity and Mechanism of Action

The primary therapeutic potential of this compound lies in its analgesic effects on neuropathic pain.[1][3] Research indicates that it does not induce tolerance to its anti-allodynic effects, a significant advantage over traditional opioid analgesics.[3]

The mechanism of action is centered on its function as a GLP-1 receptor agonist.[1][2][3][4] The binding of this compound to GLP-1 receptors on spinal microglia initiates a downstream signaling cascade. This cascade involves the phosphorylation and activation of p38 mitogen-activated protein kinase (MAPK).[1] Activated p38 MAPK, in turn, stimulates the expression and release of β-endorphin from microglia.[1] This endogenously produced opioid peptide then acts on μ-opioid receptors to produce an analgesic effect, reducing neuropathic pain symptoms such as mechanical allodynia.[1]

Shanzhiside_Methyl_Ester_Signaling_Pathway SME Shanzhiside Methyl Ester GLP1R GLP-1 Receptor (on Microglia) SME->GLP1R p38_MAPK p38 MAPK Activation (Phosphorylation) GLP1R->p38_MAPK Beta_Endorphin β-Endorphin Expression & Release p38_MAPK->Beta_Endorphin Analgesia Analgesic Effect (Reduced Neuropathic Pain) Beta_Endorphin->Analgesia

Signaling pathway of this compound in microglia.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the bioactivity of this compound.

Protocol 1: Primary Microglia Culture from Neonatal Rat Pups

This protocol is essential for in vitro studies on the direct effects of this compound on microglia.

Materials:

  • Neonatal rat pups (P1-P2)

  • DMEM with 10% FBS

  • Trypsin/EDTA (0.05%/0.02%)

  • Poly-D-lysine coated T-75 flasks and 24-well plates

  • Orbital shaker

Procedure:

  • Tissue Dissociation: Euthanize neonatal rat pups and dissect cortical tissue in a sterile environment. Mince the tissue and incubate in trypsin/EDTA solution for 8-10 minutes at 37°C for enzymatic disaggregation.[6]

  • Cell Suspension: Neutralize the trypsin with an equal volume of DMEM containing 10% FBS. Gently triturate the tissue to obtain a single-cell suspension.[6]

  • Mixed Glial Culture: Centrifuge the cell suspension at approximately 200 x g for 5-8 minutes.[6] Resuspend the pellet in DMEM with 10% FBS and plate in poly-D-lysine coated T-75 flasks. Culture for 10-14 days at 37°C in a 5% CO₂ incubator, allowing astrocytes to form a confluent monolayer with microglia growing on top.[2]

  • Microglia Isolation: Once the mixed glial culture is confluent, detach the microglia by shaking the flasks on an orbital shaker at 180-240 rpm for 1.5-2 hours at 37°C.[4][6]

  • Plating: Collect the supernatant containing the detached microglia. Centrifuge, resuspend the pellet in fresh media, and plate at a desired density (e.g., 5 x 10⁴ cells/cm²) in poly-D-lysine coated plates for subsequent experiments.[2]

Protocol 2: In Vivo Neuropathic Pain Model (Spinal Nerve Ligation) and Drug Administration

This in vivo model is crucial for evaluating the analgesic efficacy of this compound.

Materials:

  • Adult male Sprague-Dawley rats (200-250 g)

  • Anesthetics (e.g., sodium pentobarbital or isoflurane)

  • 6-0 silk sutures

  • This compound dissolved in sterile saline

  • Intrathecal injection needle (e.g., 30G)

Procedure:

  • Spinal Nerve Ligation (SNL) Surgery: Anesthetize the rat. Make an incision to expose the L4 and L5 spinal nerves. Tightly ligate the L5 spinal nerve with a 6-0 silk suture.[6] Close the incision in layers. Sham-operated animals undergo the same procedure without nerve ligation.

  • Intrathecal Injection: For drug administration, anesthetize the rat. Insert a 30G needle between the L5 and L6 vertebrae until a tail-flick response is observed, indicating entry into the intrathecal space. Inject a small volume (typically 10-20 µL) of the this compound solution or vehicle (saline).[7][8]

  • Behavioral Testing (Mechanical Allodynia): Assess pain behavior using von Frey filaments at baseline and various time points post-injection. Apply filaments of increasing force to the plantar surface of the hind paw and record the paw withdrawal threshold. A significant increase in the withdrawal threshold in the drug-treated group compared to the vehicle group indicates an anti-allodynic effect.

Protocol 3: Western Blot for p38 MAPK Phosphorylation

This assay quantifies the activation of the p38 MAPK pathway in microglia following treatment with this compound.

Materials:

  • Cultured primary microglia

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Treatment and Lysis: Treat cultured microglia with various concentrations of this compound for a specified time. Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with the primary antibody against phospho-p38 MAPK overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for total p38 MAPK to normalize the phospho-p38 signal.

Protocol 4: β-Endorphin Quantification by ELISA

This protocol measures the release of β-endorphin from microglia into the culture supernatant.

Materials:

  • Supernatant from cultured primary microglia treated with this compound

  • Commercially available β-Endorphin ELISA kit (e.g., Mouse Beta Endorphin ELISA Kit)

  • Microplate reader

Procedure:

  • Sample Collection: Collect the culture supernatant from microglia treated with this compound or vehicle. Centrifuge to remove any cellular debris.

  • ELISA Assay: Perform the ELISA according to the manufacturer's instructions.[9][10] This typically involves adding standards and samples to a microplate pre-coated with a β-endorphin capture antibody, followed by the addition of a detection antibody and a substrate for color development.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[11]

  • Quantification: Calculate the concentration of β-endorphin in the samples by comparing their absorbance to the standard curve generated from the provided standards.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Microglia_Culture Primary Microglia Culture SME_Treatment_IV Treat with Shanzhiside Methyl Ester Microglia_Culture->SME_Treatment_IV Western_Blot Western Blot for p-p38 MAPK SME_Treatment_IV->Western_Blot ELISA ELISA for β-Endorphin SME_Treatment_IV->ELISA Validation Mechanism Validation Western_Blot->Validation ELISA->Validation SNL_Model Spinal Nerve Ligation (Neuropathic Pain Model) SME_Treatment_IT Intrathecal Injection of This compound SNL_Model->SME_Treatment_IT Behavioral_Test Behavioral Testing (von Frey Filaments) SME_Treatment_IT->Behavioral_Test Behavioral_Test->Validation

References

Iridoid Glycosides from Lamiophlomis rotata: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth overview of the chemistry, pharmacology, and analysis of iridoid glycosides derived from the medicinal plant Lamiophlomis rotata. This document provides a comprehensive resource for scientists and professionals engaged in natural product research and drug discovery.

Lamiophlomis rotata (Benth.) Kudo, a perennial herb belonging to the Lamiaceae family, has a long history of use in traditional Tibetan medicine for its analgesic, anti-inflammatory, and hemostatic properties. Modern phytochemical investigations have revealed that iridoid glycosides are among the principal active constituents responsible for these therapeutic effects. This technical guide offers a detailed examination of the iridoid glycosides found in L. rotata, presenting quantitative data, experimental protocols, and insights into their mechanisms of action to support ongoing research and development efforts.

Quantitative Analysis of Iridoid Glycosides in Lamiophlomis rotata

Numerous studies have focused on the qualitative and quantitative analysis of iridoid glycosides in Lamiophlomis rotata. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UPLC-TOF-MS), and Capillary Zone Electrophoresis (CZE) are commonly employed for this purpose. Shanzhiside methyl ester and 8-O-acetylthis compound are often used as quality control markers for the herb and its preparations.

The content of total iridoid glycosides, as well as individual compounds, can vary depending on the geographical origin and the part of the plant used (aerial or underground).

Table 1: Major Iridoid Glycosides Identified in Lamiophlomis rotata

Compound NameMolecular FormulaKey BioactivitiesReference
Shanzhiside methylesterC₁₇H₂₆O₁₁Analgesic, Anti-inflammatory, Neuroprotective
8-O-acetylthis compoundC₁₉H₂₈O₁₂Analgesic, Anti-inflammatory, Hemostatic
6-O-acetylthis compoundC₁₉H₂₈O₁₂Anti-inflammatory
LoganinC₁₇H₂₆O₁₀Hemostatic
Phloyoside IIC₁₇H₂₆O₁₁Analgesic
PenstemosideC₂₁H₃₀O₁₂Anti-inflammatory
SesamosideC₂₄H₃₂O₁₃Marker for distinguishing aerial and root parts
Phlorigidoside CC₂₃H₃₀O₁₂Not specified
SchismosideC₂₃H₂₈O₁₂Not specified
8-DeoxyshanzhisideC₁₆H₂₄O₉Not specified

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and analysis of iridoid glycosides from Lamiophlomis rotata.

Extraction of Total Iridoid Glycoside Extract (IGLR)

This protocol is adapted from a method used for large-scale extraction.

Materials:

  • Dried and powdered Lamiophlomis rotata plant material

  • 70% Ethanol (EtOH)

  • Microporous adsorption resin (e.g., D101)

  • Rotary evaporator

  • Freeze dryer

Procedure:

  • Extraction:

    • Weigh 1.9 kg of powdered Lamiophlomis rotata.

    • Place the plant material in a suitable vessel and add a sufficient volume of 70% EtOH.

    • Heat the mixture to reflux for a specified period (e.g., 2 hours).

    • Filter the extract and collect the filtrate.

    • Repeat the extraction process two more times with fresh 70% EtOH.

    • Combine the filtrates from all three extractions.

  • Solvent Removal:

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Purification:

    • Load the remaining aqueous solution onto a pre-equilibrated microporous adsorption resin column.

    • Wash the column with deionized water to remove impurities.

    • Elute the iridoid glycosides with 35% ethanol.

    • Collect the 35% ethanol eluate.

  • Final Product:

    • Remove the ethanol from the eluate under reduced pressure.

    • Lyophilize the resulting solution to obtain the dry Total Iridoid Glycoside Extract (IGLR). From 1.9 kg of starting material, a yield of approximately 187.6 g of IGLR can be expected.

IGLR_Extraction_Workflow plant Powdered Lamiophlomis rotata extraction Reflux Extraction (3x with 70% EtOH) plant->extraction filtration Filtration extraction->filtration evaporation1 Rotary Evaporation (Remove EtOH) filtration->evaporation1 resin Microporous Resin Chromatography evaporation1->resin elution Elution (35% EtOH) resin->elution evaporation2 Rotary Evaporation (Remove EtOH) elution->evaporation2 lyophilization Lyophilization evaporation2->lyophilization IGLR Total Iridoid Glycoside Extract (IGLR) lyophilization->IGLR

Caption: Workflow for the extraction of total iridoid glycosides.

Isolation of Individual Iridoid Glycosides

Following the initial extraction, individual iridoid glycosides can be isolated using a combination of chromatographic techniques.

Materials:

  • Total Iridoid Glycoside Extract (IGLR)

  • Chromatography columns (e.g., Polyamide, Silica gel, Sephadex LH-20)

  • Solvent systems for elution (e.g., methanol-water gradients)

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

Procedure:

  • Initial Fractionation:

    • Dissolve the IGLR in an appropriate solvent.

    • Subject the dissolved extract to column chromatography (e.g., Polyamide or Silica gel).

    • Elute the column with a gradient of solvents (e.g., increasing methanol concentration in water) to separate the iridoid glycosides into different fractions based on polarity.

  • Further Purification:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing the target compounds.

    • Pool the fractions containing the desired iridoid glycosides.

    • Further purify the pooled fractions using Sephadex LH-20 column chromatography to remove smaller molecules and pigments.

  • Final Isolation:

    • Isolate the individual iridoid glycosides from the purified fractions using Prep-HPLC.

    • Collect the peaks corresponding to the individual compounds.

    • Remove the solvent and dry the isolated compounds.

    • Confirm the purity and identity of the isolated compounds using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Method for Quantification by HPLC-PDA

This method is suitable for the simultaneous determination of major iridoid glycosides in L. rotata extracts.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector.

  • Analytical column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: Gradient elution with Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

  • Gradient Program: A typical gradient might be:

    • 0-10 min: 5-15% B

    • 10-30 min: 15-30% B

    • 30-40 min: 30-50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh a specific amount of the dried extract or powdered plant material.

  • Add a known volume of a suitable solvent (e.g., 70% methanol).

  • Sonricate the mixture for 30 minutes.

  • Centrifuge the sample.

  • Filter the supernatant through a 0.45 µm membrane filter before injection into the HPLC system.

Quantification:

  • Prepare standard solutions of the iridoid glycosides of interest at various concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration for each standard.

  • Calculate the concentration of the iridoid glycosides in the sample by comparing their peak areas to the calibration curve.

Signaling Pathways and Mechanisms of Action

The iridoid glycosides from Lamiophlomis rotata exert their pharmacological effects through the modulation of various signaling pathways. The total iridoid glycoside extract (IGLR) has been shown to influence inflammatory and wound healing processes, while specific compounds like shanzhiside methylester are involved in pain modulation.

Anti-inflammatory and Wound Healing Effects of IGLR

IGLR promotes wound healing by inducing M2 macrophage polarization. This process is mediated, at least in part, through the RAS/p38 MAPK/NF-κB signaling pathway . Additionally, IGLR has been found to suppress oxidative stress and inflammation in the context of diabetic wound healing via the NRF2/COX2 axis .

RAS_p38_MAPK_NFkB_Pathway IGLR IGLR from L. rotata RAS RAS IGLR->RAS Activates p38_MAPK p38 MAPK RAS->p38_MAPK NFkB NF-κB p38_MAPK->NFkB M2_Polarization M2 Macrophage Polarization NFkB->M2_Polarization Wound_Healing Wound Healing M2_Polarization->Wound_Healing

Caption: IGLR-mediated activation of the RAS/p38 MAPK/NF-κB pathway.

NRF2_COX2_Pathway IGLR IGLR from L. rotata ROS Reactive Oxygen Species (ROS) IGLR->ROS Scavenges NRF2 NRF2 IGLR->NRF2 Activates ROS->NRF2 Induces COX2 COX2 NRF2->COX2 Inhibits Inflammation Inflammation COX2->Inflammation Promotes

Caption: IGLR modulates the NRF2/COX2 axis to reduce inflammation.

Analgesic Effect of Shanzhiside Methylester

Shanzhiside methylester, a principal iridoid glycoside in L. rotata, has been shown to reduce neuropathic pain. Its mechanism of action involves the stimulation of spinal microglial β-endorphin expression via the p38 MAPK signaling pathway .

SM_Analgesic_Pathway SM Shanzhiside Methylester (SM) p38_MAPK p38 MAPK SM->p38_MAPK Activates Microglia Spinal Microglia p38_MAPK->Microglia Beta_Endorphin β-Endorphin Expression Microglia->Beta_Endorphin Analgesia Reduction of Neuropathic Pain Beta_Endorphin->Analgesia

Caption: Shanzhiside methylester's role in the p38 MAPK pathway for pain relief.

Conclusion

The iridoid glycosides from Lamiophlomis rotata represent a promising class of natural products with significant therapeutic potential. This technical guide provides a foundational resource for researchers and drug development professionals by summarizing key quantitative data, detailing experimental protocols for their extraction, isolation, and analysis, and illustrating their mechanisms of action through signaling pathway diagrams. Further research into these compounds is warranted to fully elucidate their pharmacological properties and to develop novel therapeutic agents.

Shanzhiside Methyl Ester: A Technical Guide to its Interaction with the p38 MAPK Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shanzhiside methyl ester (SM), an iridoid glycoside derived from Lamiophlomis rotata, has emerged as a significant modulator of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This technical guide provides a comprehensive overview of the molecular mechanisms, experimental validation, and quantitative data surrounding the interaction of this compound with the p38 MAPK cascade. The primary focus is on its role in neuropathic pain, where SM functions as a glucagon-like peptide-1 (GLP-1) receptor agonist, activating p38 MAPK in spinal microglia to stimulate the production of β-endorphin, thereby producing an anti-allodynic effect.[1] This document details the experimental protocols for key assays, presents available quantitative data in structured tables, and visualizes the signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for research and development applications.

Introduction to this compound and the p38 MAPK Pathway

This compound is a principal active compound isolated from the Tibetan medicinal herb Lamiophlomis rotata.[1] It is recognized for its analgesic properties, particularly in the context of neuropathic pain.[1] The p38 MAPK pathway is a critical intracellular signaling cascade that responds to external stress signals and inflammatory cytokines.[2] Activation of p38 MAPK involves a series of phosphorylation events that regulate the expression of various downstream targets, including inflammatory mediators.[2] The convergence of this compound's activity with the p38 MAPK pathway presents a compelling area for therapeutic development.

Core Mechanism of Action

The primary mechanism by which this compound exerts its analgesic effects involves the activation of the p38 MAPK pathway in a specific cellular context.

  • GLP-1 Receptor Agonism: this compound acts as a small molecule agonist for the glucagon-like peptide-1 (GLP-1) receptor.[1]

  • Microglial Activation: This agonistic activity specifically targets spinal microglial cells.[1]

  • p38 MAPK Phosphorylation: Activation of the GLP-1 receptor on microglia leads to the specific phosphorylation and activation of p38 MAPK.[1]

  • β-Endorphin Expression: Activated p38 MAPK, in turn, stimulates the expression and secretion of the endogenous opioid β-endorphin from microglia.[1]

  • Analgesia: The released β-endorphin acts on opioid receptors to produce an anti-allodynic effect, reducing neuropathic pain.[1]

This pathway highlights a novel approach to pain management by leveraging the endogenous opioid system through glial cell modulation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound.

Table 1: In Vivo Analgesic Efficacy of this compound

ParameterValueAnimal ModelAdministration RouteSource
Projected ED₅₀ 40.4 µgSpinal nerve ligation-induced neuropathic ratsIntrathecal[3]
Maximal Inhibition 49%Spinal nerve ligation-induced neuropathic ratsIntrathecal[3]
Duration of Action > 4 hoursSpinal nerve ligation-induced neuropathic ratsIntrathecal[3]

Table 2: Molecular Effects of this compound on the p38 MAPK Pathway

Experimental FindingMethodKey ReagentsResultSource
p38 MAPK Activation Western BlotAnti-phospho-p38 MAPK antibodySM specifically activated spinal p38 MAPK phosphorylation.[1]
Inhibition of Analgesia Behavioral Assayp38 MAPK inhibitor (SB203580)The anti-allodynic effects of SM were completely prevented by SB203580.[1]
Inhibition of β-endorphin Not specifiedp38 MAPK inhibitor (SB203580)SM-evoked β-endorphin expression was completely prevented by SB203580.[1]

Signaling Pathways and Experimental Workflows

This compound-p38 MAPK Signaling Pathway

Shanzhiside_p38_MAPK_Pathway SM This compound GLP1R GLP-1 Receptor (on Microglia) SM->GLP1R p38 p38 MAPK GLP1R->p38 Activation p_p38 Phosphorylated p38 MAPK (Active) p38->p_p38 Phosphorylation beta_endorphin β-Endorphin Expression & Secretion p_p38->beta_endorphin analgesia Anti-Allodynic Effect (Neuropathic Pain Reduction) beta_endorphin->analgesia SB203580 SB203580 (p38 Inhibitor) SB203580->p_p38 Inhibition Experimental_Workflow cluster_invivo In Vivo Model cluster_exvivo Ex Vivo / In Vitro Analysis snl_model 1. Induce Neuropathic Pain (Spinal Nerve Ligation in Rats) treatment 2. Intrathecal Administration (SM, Vehicle, SM + SB203580) snl_model->treatment behavior 3. Behavioral Testing (Assess Allodynia) treatment->behavior tissue 4. Harvest Spinal Cord Tissue or Culture Primary Microglia behavior->tissue western 5a. Western Blot (p-p38 / total p38) tissue->western elisa 5b. ELISA (β-endorphin levels) tissue->elisa

References

Role of Shanzhiside methyl ester in microglial activation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Shanzhiside Methyl Ester in Microglial Activation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Microglial activation is a hallmark of neuroinflammation and a critical contributor to the pathogenesis of various neurodegenerative diseases. The chronic activation of these resident immune cells of the central nervous system (CNS) can lead to the release of cytotoxic molecules, exacerbating neuronal damage.[1] this compound (SME), an iridoid glycoside, has emerged as a promising natural compound with potent anti-neuroinflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms through which SME modulates microglial activation, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows. SME has been shown to exert its effects through multiple signaling cascades, including the HSP90AA1/HIF1A/STAT1 and GLP-1R/p38 MAPK pathways, leading to reduced production of pro-inflammatory mediators and subsequent neuroprotection.[2][3]

Core Mechanisms of this compound in Modulating Microglial Activation

This compound mitigates neuroinflammation by targeting several key signaling pathways within microglia and other related immune cells. Its multifaceted mechanism of action involves direct and indirect inhibition of pro-inflammatory cascades.

Inhibition of the HSP90AA1/HIF1A/STAT1 Signaling Pathway

In models of diabetic cognitive impairment, SME has been shown to inhibit neuroinflammation and glycolysis, two processes closely linked to microglial activation.[2] Network pharmacology and subsequent experimental validation identified Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1) as a potential direct target of SME.[2][4] By binding to HSP90AA1, SME disrupts the downstream signaling cascade involving Hypoxia-Inducible Factor 1-alpha (HIF1A) and Signal Transducer and Activator of Transcription 1 (STAT1).[2] This inhibition leads to a reduction in the transcription of genes related to inflammation and glycolysis, thereby attenuating the activated state of microglia in response to pathological stimuli like high glucose and palmitic acid (HG/PA).[2]

Activation of the GLP-1R/p38 MAPK Pathway and β-Endorphin Expression

SME also functions as a small molecule agonist for the Glucagon-like peptide-1 (GLP-1) receptor.[3] In the context of neuropathic pain, a condition characterized by significant microglial activation, intrathecal administration of SME activates spinal GLP-1 receptors. This activation stimulates the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway specifically within microglia.[3] The downstream effect of this cascade is the increased expression and release of β-endorphin, an endogenous opioid peptide with potent analgesic properties.[3] This unique mechanism highlights SME's ability to not only suppress pro-inflammatory signaling but also to promote endogenous anti-inflammatory and analgesic responses from microglia. The anti-allodynic effects of SME were completely prevented by a microglial inhibitor (minocycline) and a p38 MAPK inhibitor (SB203580), confirming the critical role of this pathway.[3]

General Inhibition of Pro-inflammatory Mediators

Beyond specific pathways in microglia, studies on other immune cells, such as neutrophils, provide strong evidence for SME's broad anti-inflammatory capacity. SME displays concentration-dependent inhibitory effects on the release of multiple pro-inflammatory mediators, including myeloperoxidase (MPO), elastase, matrix metalloproteinase-9 (MMP-9), interleukin 8 (IL-8), and tumor necrosis factor-alpha (TNF-α) in neutrophils stimulated with lipopolysaccharide (LPS).[5] Given the conserved nature of inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) pathways, which are central to both neutrophil and microglial activation, it is highly probable that SME exerts similar inhibitory effects on microglia.[6][7][8]

Data Presentation: Effects of this compound

The following tables summarize the available quantitative data on the efficacy of this compound in models of neuroinflammation and pain.

Table 1: In Vivo Efficacy of this compound

Parameter Animal Model Administration Route Dosage/Concentration Effect Reference
Anti-allodynia Spinal nerve injury-induced neuropathic rats Intrathecal ED₅₀: 40.4 µg Reduces neuropathic pain by stimulating microglial β-endorphin expression. [3]

| Cognitive Impairment | High-Fat Diet/Streptozotocin-induced diabetic mice | Not specified | Not specified | Attenuated cognitive impairment-related behavior. |[2] |

Table 2: In Vitro Inhibitory Effects of this compound on Pro-inflammatory Mediators (in Rat Neutrophils)

Mediator Stimulus Effect of SME Reference
Myeloperoxidase (MPO) f-MLP and LPS Concentration-dependent inhibition [5]
Elastase f-MLP and LPS Concentration-dependent inhibition [5]
MMP-9 f-MLP and LPS Concentration-dependent inhibition [5]
Interleukin 8 (IL-8) f-MLP and LPS Concentration-dependent inhibition [5]
TNF-α f-MLP and LPS Concentration-dependent inhibition [5]
Leukotriene B4 (LTB4) f-MLP and LPS Concentration-dependent inhibition [5]

(Note: f-MLP = formyl-met-leu-phenylalanine; LPS = Lipopolysaccharide)

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of SME's effects on microglial activation.

Primary Microglia Isolation and Culture

This protocol describes the isolation of microglia from neonatal mouse brains.

  • Materials:

    • Neonatal (P0-P3) C57BL/6 mouse pups

    • Dissection medium (Cold HBSS)

    • 2.5% Trypsin

    • Trypsin inhibitor (e.g., soybean trypsin inhibitor)

    • DNase I

    • Culture medium: DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and GM-CSF (20 ng/mL)

    • Poly-D-lysine (PDL)-coated T-75 flasks

  • Procedure:

    • Euthanize pups and dissect brains, removing meninges in cold dissection medium.[9]

    • Mince the brain tissue and digest with 2.5% trypsin and DNase I at 37°C for 15-20 minutes.[9]

    • Neutralize trypsin with an inhibitor and mechanically dissociate the tissue by gentle trituration.

    • Filter the cell suspension through a 70 µm cell strainer to remove debris.

    • Centrifuge the cell suspension, resuspend the pellet in culture medium, and plate into PDL-coated T-75 flasks.

    • A confluent layer of astrocytes will form in 7-10 days, with microglia growing on top.[9]

    • To isolate microglia, shake the flasks vigorously (or use mild trypsinization) and collect the floating cells.[9]

    • Plate the purified microglia for subsequent experiments.

LPS-Induced Microglial Activation and SME Treatment

This protocol details the in vitro activation of microglia and treatment with SME.

  • Materials:

    • Cultured primary microglia or BV2 microglial cell line

    • Lipopolysaccharide (LPS) from E. coli (100 ng/mL to 1 µg/mL)[10][11]

    • This compound (SME), dissolved in a suitable vehicle (e.g., DMSO)

    • Serum-free culture medium

  • Procedure:

    • Plate microglia at the desired density (e.g., 2 x 10⁵ cells/well in a 24-well plate).

    • Allow cells to adhere overnight.

    • Pre-treat cells with various concentrations of SME (or vehicle control) for 1-2 hours.

    • Stimulate the cells with LPS for the desired time period (e.g., 6 hours for mRNA analysis, 24 hours for cytokine protein analysis).[12]

    • Collect the cell culture supernatant for cytokine analysis (ELISA) and lyse the cells for protein (Western Blot) or RNA (qPCR) extraction.

Quantification of Cytokines by ELISA

This protocol measures the concentration of pro-inflammatory cytokines in the culture supernatant.

  • Materials:

    • Collected cell culture supernatant

    • ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6)

    • Microplate reader

  • Procedure:

    • Perform the ELISA according to the manufacturer's instructions provided with the kit.[5]

    • Briefly, coat a 96-well plate with a capture antibody.

    • Add standards and samples (culture supernatants) to the wells.

    • Add a detection antibody, followed by a substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[9]

Western Blot Analysis for Signaling Proteins

This protocol assesses the expression and phosphorylation status of key proteins in signaling pathways.

  • Materials:

    • Cell lysates

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-p38, anti-p38, anti-Iba-1, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Determine the protein concentration of cell lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify band density using image analysis software and normalize to a loading control (e.g., β-actin).[13]

Visualizations: Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key concepts.

SME_Signaling_Pathway cluster_stimulus Pathological Stimuli cluster_membrane Cell Membrane cluster_sme Therapeutic Intervention cluster_cytoplasm Cytoplasmic Signaling Cascades cluster_nucleus Nuclear Transcription cluster_output Cellular Output LPS LPS / HG+PA TLR4 TLR4 LPS->TLR4 Activates HSP90 HSP90AA1 LPS->HSP90 Induces Signaling NFkB NF-κB Pathway TLR4->NFkB GLP1R GLP-1R p38 p38 MAPK GLP1R->p38 SME Shanzhiside Methyl Ester (SME) SME->GLP1R Activates [4] SME->HSP90 Inhibits [1] SME->NFkB Inhibits (Inferred) HIF1A HIF1A HSP90->HIF1A STAT1 STAT1 HIF1A->STAT1 Endorphin β-Endorphin p38->Endorphin Stimulates Expression [4] Genes Pro-inflammatory Gene Transcription NFkB->Genes STAT1->Genes Cytokines TNF-α, IL-1β, IL-6 Genes->Cytokines Production

Caption: Signaling pathways modulated by this compound in microglia.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_collect Sample Collection cluster_analysis Analysis cluster_result Result Culture 1. Microglia Culture (Primary or BV2 Cell Line) Plating 2. Cell Plating & Adherence Culture->Plating Treatment 3. Pre-treatment with SME (or Vehicle) Plating->Treatment Stimulation 4. Stimulation with LPS Treatment->Stimulation Supernatant 5a. Collect Supernatant Stimulation->Supernatant Lysate 5b. Prepare Cell Lysates Stimulation->Lysate ELISA 6a. ELISA for Cytokines Supernatant->ELISA WB 6b. Western Blot for Proteins Lysate->WB qPCR 6c. qPCR for mRNA Lysate->qPCR Data Data Interpretation ELISA->Data WB->Data qPCR->Data

Caption: General experimental workflow for studying SME effects on microglia.

Logical_Relationship cluster_mech Molecular Mechanisms cluster_cell Cellular Effects cluster_outcome Therapeutic Outcomes SME Shanzhiside Methyl Ester (SME) Inhibit_Path Inhibition of Pro-inflammatory Pathways (HSP90AA1, NF-κB) [1] SME->Inhibit_Path Activate_Path Activation of Anti-inflammatory Pathways (GLP-1R/p38 MAPK) [4] SME->Activate_Path Reduce_Cytokines Decreased Pro-inflammatory Mediator Release (TNF-α, IL-1β) [11] Inhibit_Path->Reduce_Cytokines Increase_Endorphin Increased β-Endorphin Expression [4] Activate_Path->Increase_Endorphin Inhibit_Microglia Inhibition of Microglial Activation Reduce_Cytokines->Inhibit_Microglia Increase_Endorphin->Inhibit_Microglia Reduce_Neuroinflam Reduced Neuroinflammation Inhibit_Microglia->Reduce_Neuroinflam Neuroprotection Neuroprotection & Reduced Neuropathic Pain [4] Reduce_Neuroinflam->Neuroprotection Improve_Cog Attenuated Cognitive Impairment [1] Neuroprotection->Improve_Cog

References

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of Shanzhiside Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Shanzhiside methyl ester is an iridoid glycoside found in various medicinal plants, including those from the Lamiaceae and Rubiaceae families. It has garnered significant interest from researchers for its potential pharmacological activities, including analgesic, anti-inflammatory, and hemostatic effects. Accurate and reliable quantification of this compound in plant materials, extracts, and biological matrices is crucial for quality control, pharmacokinetic studies, and drug development. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.

This document provides detailed application notes and protocols for the analysis of this compound using HPLC, intended for researchers, scientists, and drug development professionals.

I. Experimental Protocols

A. Standard and Sample Preparation

1. Preparation of Standard Stock and Working Solutions:

  • Standard: Obtain a certified reference standard of this compound.

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh a suitable amount of the reference standard and dissolve it in methanol in a volumetric flask to achieve the desired concentration. Sonicate if necessary to ensure complete dissolution.

  • Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol or the initial mobile phase to construct a calibration curve (e.g., 1-1000 ng/mL).

2. Sample Preparation from Plant Material:

  • Grinding: Grind the dried plant material (e.g., leaves, roots) into a fine powder.

  • Extraction:

    • Accurately weigh about 1.0 g of the powdered plant material into a flask.

    • Add a suitable volume of extraction solvent (e.g., 20 mL of 70% methanol).[1]

    • Employ an efficient extraction method such as ultrasonication for 20-30 minutes or heat-reflux extraction.[2]

  • Filtration: After extraction, filter the solution through a 0.45 µm or 0.22 µm membrane filter prior to HPLC injection to remove particulate matter.[2][3]

3. Sample Preparation from Biological Matrices (e.g., Plasma):

  • Protein Precipitation: For plasma samples, a protein precipitation step is often necessary. Add a precipitating agent like acetonitrile or methanol to the plasma sample, vortex, and centrifuge to pellet the proteins.

  • Liquid-Liquid Extraction (LLE):

    • To the plasma sample, add an extraction solvent such as n-butyl alcohol/ethyl acetate (70:30, v/v).[4]

    • Vortex the mixture and centrifuge to separate the layers.

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Solid-Phase Extraction (SPE): For cleaner samples and concentration of the analyte, SPE can be utilized. The choice of SPE cartridge and protocol will depend on the specific matrix and analyte properties.

B. HPLC Instrumentation and Conditions

The following tables summarize typical HPLC and UPLC-MS/MS parameters for the analysis of this compound. The optimal conditions may vary depending on the specific instrument, column, and sample matrix, and therefore, method development and optimization are recommended.

Table 1: HPLC Chromatographic Conditions for this compound Analysis

ParameterCondition 1Condition 2Condition 3
Column C18, 250 mm x 4.6 mm, 5 µm[5]C18, dimensions not specifiedMonolithic silica (Chromolith Performance RP-18e)[2][6]
Mobile Phase A: MethanolB: Water (containing 0.1% phosphoric acid)[5]A: AcetonitrileB: Deionized water (pH 5.50 with acetic acid)[2]A: Water (pH 2.0 with phosphoric acid)B: Acetonitrile[2][6]
Elution Type GradientGradientGradient
Gradient Program 28% A (0-8 min), 35% A (8-15 min)[5]6% A (0-13 min), 6-14% A (13-15 min), 14% A (15-40 min), 14-6% A (40-45 min)[2]Not specified
Flow Rate 1.0 mL/min[5]1.0 mL/min[2]5.0 mL/min[2][6]
Column Temperature 35°C[2][5]35°C[2]30°C[2][6]
Detection Wavelength 240 nm[2][5]238 nm[2]278 nm[2][6]
Injection Volume 10 µL[5]10 µL[1]Not specified

Table 2: UPLC-MS/MS Conditions for this compound Analysis in Rat Plasma [4]

ParameterCondition
Column Acquity BEH UPLC C18, 100 mm x 2.1 mm, 1.7 µm
Mobile Phase Gradient elution (specifics not detailed in abstract)
Flow Rate 0.2 mL/min
Mass Spectrometry Tandem Mass Spectrometry (MS/MS)
Ionization Mode Not specified (likely Electrospray Ionization - ESI)
Scan Mode Multiple Reaction Monitoring (MRM)

II. Method Validation

For quantitative analysis, the developed HPLC method should be validated according to relevant guidelines (e.g., ICH). Key validation parameters include:

  • Linearity: The method should demonstrate a linear relationship between the analyte concentration and the detector response over a defined range. Calibration curves for this compound have shown good linearity (r > 0.99) over concentration ranges of 1-1000 ng/mL.[4]

  • Precision: The precision of the method should be assessed at different concentration levels. Intra- and inter-day precisions for this compound have been reported to be within 11.1%.[4]

  • Accuracy: The accuracy is determined by comparing the measured concentration to the true concentration. Reported accuracies (relative error, RE%) for this compound have ranged from -13.6% to 5.3%.[4]

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is often demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.

  • Recovery: The extraction efficiency of the analytical method. For plasma samples, recovery of this compound has been reported to be between 86.4% and 98.2%.[7]

  • Stability: The stability of the analyte in the sample matrix under different storage and processing conditions (e.g., freeze-thaw cycles, room temperature). This compound in plasma has been found to be stable during three freeze-thaw cycles and for at least 30 days at -80°C.[7]

III. Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 3: Summary of Validation Parameters for this compound Analysis

ParameterTypical Range/ValueReference
Linearity (r) > 0.99[4]
Concentration Range 1 - 1000 ng/mL[4]
Intra-day Precision (RSD%) < 11.1%[4]
Inter-day Precision (RSD%) < 11.1%[4]
Accuracy (RE%) -13.6% to 5.3%[4]
Recovery (%) 86.4% - 98.2%[7]
Lower Limit of Quantification (LLOQ) 1.95 ng/mL[7]

IV. Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start sample Plant Material or Biological Matrix start->sample extraction Extraction (e.g., Sonication, LLE, SPE) sample->extraction filtration Filtration (0.45 µm or 0.22 µm) extraction->filtration hplc HPLC System (Pump, Injector, Column, Detector) filtration->hplc data_acq Data Acquisition hplc->data_acq chromatogram Chromatogram (Peak Integration) data_acq->chromatogram calibration Calibration Curve (Concentration vs. Response) chromatogram->calibration quantification Quantification (Calculate Concentration) calibration->quantification report Report Generation quantification->report

References

Application Note: UPLC-MS/MS Quantification of Shanzhiside Methyl Ester in Biological and Herbal Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Shanzhiside methyl ester is an iridoid glycoside found in various medicinal plants, such as those from the Lamiophlomis and Barleria genera. It has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective effects. Accurate and sensitive quantification of this compound in complex matrices like plasma and herbal extracts is crucial for pharmacokinetic studies, quality control of traditional medicines, and the development of new therapeutics. This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of this compound.

Experimental Protocols

Sample Preparation

A liquid-liquid extraction method is employed for the purification and concentration of this compound from rat plasma.[1][2]

  • Materials:

    • Rat plasma

    • n-butyl alcohol/ethyl acetate (70:30, v/v)

    • Internal Standard (IS) working solution (e.g., Paeoniflorin or 8-O-acetylharpagide)[1][3]

    • Vortex mixer

    • Centrifuge

  • Protocol:

    • Pipette 100 µL of rat plasma into a 1.5 mL centrifuge tube.

    • Add 20 µL of the internal standard working solution.

    • Add 600 µL of the n-butyl alcohol/ethyl acetate extraction solvent.[1][2]

    • Vortex the mixture for 3 minutes.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (initial conditions).

    • Vortex for 1 minute and centrifuge at 13,000 rpm for 5 minutes.

    • Transfer the supernatant to a UPLC vial for analysis.

An ultrasonic-assisted extraction method is effective for extracting this compound from powdered plant material.[4]

  • Materials:

    • Dried and powdered herbal sample

    • 70% Methanol in water (v/v)[4]

    • Vortex mixer

    • Ultrasonic bath[4]

    • Centrifuge

    • 0.22 µm syringe filters[4]

  • Protocol:

    • Weigh 1.0 g of the powdered sample into a 50 mL centrifuge tube.[4]

    • Add 25 mL of 70% methanol.[4]

    • Vortex for 1 minute to ensure thorough mixing.[4]

    • Perform ultrasonication for 30 minutes at room temperature.[4]

    • Centrifuge the mixture at 4000 rpm for 10 minutes.[4]

    • Collect the supernatant and transfer it to a clean tube.[4]

    • Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial for analysis.[4]

UPLC-MS/MS Instrumentation and Conditions

The following parameters are optimized for the separation and detection of this compound.

ParameterCondition
Column ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)[1][4]
Mobile Phase A 0.1% Formic acid in water[4]
Mobile Phase B Acetonitrile with 0.1% formic acid[4]
Flow Rate 0.2 - 0.3 mL/min[1][4]
Gradient Elution A typical gradient starts with a high percentage of Mobile Phase A, ramping up Mobile Phase B to elute the analyte, followed by re-equilibration. A specific gradient should be optimized for the specific instrument and sample matrix.
Injection Volume 2 - 5 µL[4]
Column Temperature 35 - 40°C
Autosampler Temp. 4°C
ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative or Positive mode (Negative mode is often reported for iridoid glycosides)[4][5]
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 2.5 kV[5]
Source Temperature 150°C[5]
Desolvation Temp. 350°C[5]
Cone Gas Flow 150 L/h[5]
Desolvation Gas Flow 650 L/h[5]
Collision Gas Argon[5]

MRM Transitions:

The specific precursor and product ions should be determined by infusing a standard solution of this compound. An example transition is provided below, with Paeoniflorin as a potential internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound405.1 (or 407.1 for [M+H]+)e.g., 209.0, 161.1To be optimizedTo be optimized
Paeoniflorin (IS)479.2e.g., 121.1, 179.1To be optimizedTo be optimized

Data Presentation

The performance of the UPLC-MS/MS method for the quantification of this compound is summarized below. These tables provide an overview of the method's sensitivity, linearity, precision, and accuracy, based on typical validation results from the literature.[1][6]

Table 1: Calibration Curve and Sensitivity
AnalyteLinear Range (ng/mL)Regression EquationCorrelation Coefficient (r²)LLOQ (ng/mL)
This compound1 - 1000Y = 0.0061X + 0.0091> 0.991.95

Y represents the peak-area ratio of the analyte to the internal standard, and X represents the plasma concentration of the analyte.[6]

Table 2: Precision and Accuracy
AnalyteSpiked Conc. (ng/mL)Intra-day Precision (RSD%)Inter-day Precision (RSD%)Accuracy (RE%)
This compound2 (Low QC)< 11.1%< 11.1%-13.6% to 5.3%
80 (Mid QC)< 11.1%< 11.1%-13.6% to 5.3%
800 (High QC)< 11.1%< 11.1%-13.6% to 5.3%

RSD: Relative Standard Deviation; RE: Relative Error.[1]

Table 3: Recovery and Matrix Effect
AnalyteConcentration LevelExtraction Recovery (%)Matrix Effect (%)
This compoundLow, Mid, High> 85%85% - 115%

Visualizations

Experimental Workflow

UPLC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Biological or Herbal Matrix Extraction Extraction (LLE or Ultrasonic) Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Filtration Filtration / Centrifugation Evaporation->Filtration UPLC UPLC Separation (C18 Column) Filtration->UPLC Inject Sample MS Mass Spectrometry (ESI Source) UPLC->MS MSMS Tandem MS (MRM Detection) MS->MSMS Integration Peak Integration MSMS->Integration Acquire Data Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: UPLC-MS/MS experimental workflow for this compound.

Signaling Pathway

This compound has been shown to reduce neuropathic pain by acting as a glucagon-like peptide-1 (GLP-1) receptor agonist in the spinal cord.[1][4] This activation triggers a signaling cascade within microglia, leading to the production and release of β-endorphin, an endogenous opioid peptide, which ultimately results in an analgesic effect.[4]

Signaling_Pathway cluster_membrane Microglia Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SME This compound GLP1R GLP-1 Receptor SME->GLP1R binds to & activates p38 p38 MAPK GLP1R->p38 activates p_p38 Phosphorylated p38 MAPK p38->p_p38 Phosphorylation Gene β-endorphin Gene Transcription p_p38->Gene promotes Endorphin β-endorphin (Release) Gene->Endorphin leads to Analgesia Analgesic Effect Endorphin->Analgesia results in

Caption: Analgesic signaling pathway of this compound.

References

Shanzhiside Methyl Ester: Application Notes on NMR Spectral Analysis and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shanzhiside methyl ester is an iridoid glycoside that has been isolated from various medicinal plants, including those from the Lamiophlomis and Mussaenda genera.[1] This compound has garnered significant interest within the scientific community due to its notable biological activities. Primarily, it functions as a small molecule glucagon-like peptide-1 (GLP-1) receptor agonist, playing a role in reducing neuropathic pain. Its mechanism of action involves the stimulation of spinal microglial β-endorphin expression through the p38 MAPK signaling pathway. Given its therapeutic potential, detailed structural elucidation is paramount for advancing research and development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of this compound. This document provides a comprehensive overview of its NMR spectral data, detailed experimental protocols for data acquisition, and a visualization of its relevant signaling pathway.

NMR Spectral Data

The structural confirmation of this compound is achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. The data presented below were acquired in deuterated methanol (CD₃OD).

¹H NMR Spectral Data

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, and the coupling constants (J), which describe the interactions between neighboring protons, are given in Hertz (Hz).

Proton AssignmentChemical Shift (δ) in ppmMultiplicity and Coupling Constant (J) in Hz
H-15.59d, J = 2.4
H-37.42d, J = 1.2
H-53.02dd, J = 3.0, 10.2
H-64.06m
H-7a2.03dd, J = 6.6, 13.2
H-7b1.85dd, J = 6.0, 13.2
H-92.64dd, J = 2.4, 10.2
H-101.28s
-OCH₃3.75s
H-1'4.65d, J = 7.8
H-2'3.19dd, J = 7.8, 9.0
H-3'3.36t, J = 9.0
H-4'3.27t, J = 9.0
H-5'3.24m
H-6'3.92 / 3.67dd, J = 1.8, 12.0 / dd, J = 6.0, 12.0

Data sourced from Hoang et al. (2021).

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of this compound. The chemical shifts (δ) are reported in ppm.

Carbon AssignmentChemical Shift (δ) in ppm
C-194.8
C-3152.8
C-4111.4
C-541.3
C-677.4
C-749.2
C-878.9
C-951.7
C-10 (CH₃)24.7
C-11 (COOCH₃)169.7
-OCH₃51.9
C-1'99.8
C-2'74.6
C-3'77.9
C-4'71.6
C-5'78.3
C-6'62.8

Data sourced from Yang et al. (2004) as cited in a 2011 publication.[1]

Experimental Protocols

The following protocols outline the general procedures for acquiring high-quality NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent Addition: Dissolve the sample in 0.5-0.7 mL of deuterated methanol (CD₃OD). Ensure the solvent is of high purity (≥99.8% D).

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz or 600 MHz NMR spectrometer:

  • ¹H NMR Spectroscopy:

    • Spectrometer Frequency: 400 or 600 MHz

    • Solvent: CD₃OD

    • Temperature: 298 K (25 °C)

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

    • Spectral Width: 12-16 ppm

    • Number of Scans: 16-64 (depending on sample concentration)

    • Relaxation Delay (d1): 1-2 seconds

  • ¹³C NMR Spectroscopy:

    • Spectrometer Frequency: 100 or 150 MHz

    • Solvent: CD₃OD

    • Temperature: 298 K (25 °C)

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')

    • Spectral Width: 200-220 ppm

    • Number of Scans: 1024-4096 (or more, as ¹³C is less sensitive)

    • Relaxation Delay (d1): 2 seconds

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • Standard pulse programs available on the spectrometer software should be utilized.

    • The spectral widths in both dimensions should be set to encompass all relevant proton and carbon signals.

    • The number of increments in the indirect dimension (F1) and the number of scans per increment should be optimized to achieve adequate resolution and signal-to-noise ratio within a reasonable experimental time.

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound exerts its analgesic effects by acting as a GLP-1 receptor agonist, which in turn activates the p38 MAPK signaling cascade, leading to the expression of β-endorphin.

Shanzhiside_Methyl_Ester_Signaling_Pathway SME This compound GLP1R GLP-1 Receptor SME->GLP1R activates p38MAPK p38 MAPK (activated) GLP1R->p38MAPK stimulates Microglia Spinal Microglia p38MAPK->Microglia bEndorphin β-Endorphin Expression Microglia->bEndorphin leads to Analgesia Analgesic Effect (Reduced Neuropathic Pain) bEndorphin->Analgesia results in

Caption: Signaling cascade of this compound.

General Workflow for Isolation and Structural Elucidation

The process of identifying and characterizing this compound from a natural source involves several key steps, from extraction to final structural confirmation.

Isolation_Workflow Plant_Material Plant Material (e.g., Lamiophlomis rotata) Extraction Extraction (e.g., with Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) Crude_Extract->Chromatography Pure_Compound Isolated Shanzhiside Methyl Ester Chromatography->Pure_Compound Structural_Elucidation Structural Elucidation Pure_Compound->Structural_Elucidation NMR 1D & 2D NMR Spectroscopy Structural_Elucidation->NMR MS Mass Spectrometry Structural_Elucidation->MS

References

In Vivo Experimental Protocols for Shanzhiside Methyl Ester: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Shanzhiside methyl ester (SME), an iridoid glycoside, has demonstrated significant therapeutic potential in various preclinical in vivo models. This document provides detailed application notes and experimental protocols for researchers and drug development professionals investigating the anti-inflammatory, neuroprotective, and analgesic properties of SME. The protocols are derived from published studies and are intended to serve as a comprehensive guide for in vivo experimentation. This document includes summaries of quantitative data in tabular format and visual representations of key signaling pathways and experimental workflows to facilitate understanding and replication.

Therapeutic Applications and Mechanism of Action

This compound has been investigated for a range of therapeutic applications, primarily focusing on its potent biological activities. Key areas of research include:

  • Neuroprotection: SME has shown promise in mitigating cognitive impairment in models of diabetes by inhibiting neuroinflammation and glycolysis.[1] It is suggested to target HSP90AA1, which in turn modulates the HIF1A/STAT1 signaling pathway.[1] Another related compound, 8-O-acetyl shanzhiside methylester (8-OaS), protects against cognitive deficits induced by sleep deprivation through the regulation of NLRP3 and Nrf2 pathways.[2]

  • Analgesia: In models of neuropathic pain, SME exhibits anti-allodynic effects.[3] This is achieved by acting as a small molecule agonist for the glucagon-like peptide-1 (GLP-1) receptor, which stimulates the expression of β-endorphin in spinal microglia via the p38 MAPK signaling pathway.[3]

  • Anti-inflammatory and Antipyretic Effects: 8-O-acetyl shanzhiside methylester has been shown to reduce fever and inflammation in yeast-induced pyrexia models in rats.[4] The mechanism involves the downregulation of pyrogenic cytokines like IL-6 and IL-1β, and the central thermoregulatory mediator PGE2, through pathways such as TLR4/NF-κB and HSP70/NF-κB.[4]

  • Anxiolytic Effects: 8-O-acetyl shanzhiside methylester has demonstrated anxiolytic properties in mouse models of acute and chronic anxiety.[5][6] It is believed to work by regulating the excitatory/inhibitory balance in the basolateral amygdala and reducing inflammatory responses.[5][6]

In Vivo Experimental Protocols

This section details the protocols for various in vivo models used to assess the efficacy of this compound.

Neuropathic Pain Model: Spinal Nerve Ligation (SNL) in Rats

This protocol is designed to evaluate the anti-allodynic effects of SME in a rat model of neuropathic pain.

Materials:

  • Male Sprague-Dawley rats (220-250 g)

  • This compound (SME)

  • Anesthetic (e.g., chloral hydrate)

  • 6-0 silk sutures

  • Intrathecal injection apparatus

Procedure:

  • Animal Model: Induce neuropathic pain using the spinal nerve ligation (SNL) model.[7]

    • Anesthetize the rats with an intraperitoneal injection of chloral hydrate (280 mg/kg).[7]

    • Expose the L4 and L5 spinal nerves by removing the transverse process of the sixth left lumbar vertebra.[7]

    • Tightly ligate the L5 spinal nerve with a 6-0 silk suture.[7]

    • Close the incision in layers. Sham-operated rats undergo the same procedure without nerve ligation.[7]

  • Drug Administration:

    • Administer SME via intrathecal injection.[3]

    • A dose-dependent effect has been observed, with a projected ED50 of 40.4 μg.[3][8]

  • Assessment of Nociceptive Behavior:

    • Measure mechanical allodynia using von Frey filaments at baseline and at various time points post-SME administration.

    • The anti-allodynic effects of SME have been shown to be long-lasting, extending beyond 4 hours.[3][8]

Experimental Workflow for Neuropathic Pain Model

G cluster_model Spinal Nerve Ligation Model cluster_treatment Treatment cluster_assessment Assessment Rat Sprague-Dawley Rat Anesthesia Anesthetize (Chloral Hydrate) Rat->Anesthesia Surgery Expose & Ligate L5 Spinal Nerve Anesthesia->Surgery Recovery Suture & Recover Surgery->Recovery IT_SME Intrathecal SME Administration Recovery->IT_SME Behavior Nociceptive Behavioral Tests (von Frey) IT_SME->Behavior G SME This compound GLP1R GLP-1 Receptor SME->GLP1R p38MAPK p38 MAPK GLP1R->p38MAPK Microglia Microglia p38MAPK->Microglia BetaEndorphin β-Endorphin Expression Microglia->BetaEndorphin Analgesia Analgesic Effect BetaEndorphin->Analgesia G OaS 8-O-Acetyl Shanzhiside Methyl Ester TLR4_NFkB TLR4/NF-κB Pathway OaS->TLR4_NFkB HSP70_NFkB HSP70/NF-κB Pathway OaS->HSP70_NFkB Cytokines ↓ IL-1β, IL-6 TLR4_NFkB->Cytokines PGE2 ↓ PGE2 HSP70_NFkB->PGE2 AntiInflammatory Anti-inflammatory & Antipyretic Effects Cytokines->AntiInflammatory PGE2->AntiInflammatory

References

Shanzhiside Methyl Ester Administration in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Shanzhiside methyl ester and its acetylated form, 8-O-acetyl shanzhiside methylester, in various animal models. This document details their therapeutic applications in neuropathic pain and anxiety, outlines specific experimental protocols, and illustrates the key signaling pathways involved.

I. Quantitative Data Summary

The following tables summarize the quantitative data from studies involving the administration of this compound and 8-O-acetyl shanzhiside methylester in animal models.

Table 1: this compound (SM) Administration in a Neuropathic Pain Model

ParameterDetailsReference
Animal Model Spinal Nerve Ligation (SNL)-induced neuropathic rats[1]
Compound This compound (SM)[1]
Route of Administration Intrathecal[1]
Dosage Dose-dependent, with a projected ED50 of 40.4 μg[1]
Treatment Duration 7 days for tolerance studies[1]
Therapeutic Effect Anti-allodynic effects, with a maximal inhibition of 49%[1]
Mechanism of Action Activation of spinal GLP-1 receptors, stimulating microglial β-endorphin expression via p38 MAPK signaling[1]

Table 2: 8-O-Acetyl Shanzhiside Methylester (8-OaS) Administration in Neuropathic Pain and Anxiety Models

ParameterDetailsReference
Animal Model Spinal Nerve Ligation (SNL) rats (neuropathic pain)[2]
Forced Swimming Stress (FSS) and Complete Freund's Adjuvant (CFA) mice (anxiety)[3][4]
Sleep deprivation-induced cognitive deficits and anxiety-like behaviors in mice[5]
Compound 8-O-acetyl shanzhiside methylester (8-OaS)[2][3][4][5]
Route of Administration Intrathecal (neuropathic pain), Intraperitoneal (anxiety)[2][3]
Dosage (Neuropathic Pain) Dose-dependent (ED50 = 12.58 μg)[2]
Dosage (Anxiety) 0.02, 0.2, 2 mg/kg (i.p.)[3]
Dosage (Cognitive Deficits) 0.2, 2, 20 mg/kg[5]
Treatment Duration Consecutive daily injections for up to 15 days (neuropathic pain)[2]
3 days (acute stress model), 2 weeks (chronic inflammation model)[3]
Therapeutic Effect Reduction of mechanical hypersensitivity (neuropathic pain)[2]
Amelioration of anxiety-like behaviors[3][4]
Ameliorated behavioral abnormalities, restored synaptic plasticity[5]
Mechanism of Action Inhibition of ERK/TNF-α pathway in spinal astrocytes (neuropathic pain)[2]
Attenuation of inflammatory responses (reduced phosphorylation of p38, JNK, NF-κB p65) and regulation of excitatory/inhibitory synaptic transmission in the basolateral amygdala (anxiety)[3][4]
Inhibition of NLRP3 inflammasome-mediated inflammatory process and activation of the Nrf2/HO-1 pathway[5]

II. Experimental Protocols

A. Neuropathic Pain Model: Spinal Nerve Ligation (SNL) in Rats

This protocol is designed to induce neuropathic pain to test the analgesic effects of this compound and its derivatives.[2]

1. Animal Preparation:

  • Use male Sprague-Dawley rats (220-250 g).

  • House the animals on a 12-hour light-dark cycle with ad libitum access to food and water.

  • Acclimatize the rats to the experimental room for at least 72 hours before any procedures.[2]

2. Spinal Nerve Ligation Surgery:

  • Anesthetize the rat with an intraperitoneal injection of chloral hydrate (280 mg/kg).[2]

  • Make an incision to expose the L4 and L5 spinal nerves.

  • Tightly ligate the L5 spinal nerve with 6-0 silk sutures.[2]

  • Close the incision in layers.

  • In sham-operated rats, the nerves are exposed but not ligated.

3. Intrathecal Catheter Implantation and Drug Administration:

  • For intrathecal administration, a polyethylene catheter is inserted into the subarachnoid space.

  • Anesthetize the animal and perform a laminectomy at the thoracic level.

  • Insert a polyethylene drain to the spinal cord, reaching the L4-L5 level.[6]

  • Confirm proper placement by observing hind leg paralysis following an injection of lidocaine.

  • Administer this compound or 8-O-acetyl shanzhiside methylester intrathecally, followed by a saline flush.

4. Behavioral Testing (Nociception):

  • Habituate the rats in plastic boxes on an elevated mesh floor for 30 minutes before testing.[2]

  • Assess mechanical allodynia using von Frey filaments of increasing stiffness (2, 4, 6, 8, 10, 15, and 26 g).[2]

  • Apply each filament to the ipsilateral hind paw for 5-6 seconds.

  • The paw withdrawal threshold (PWT) is the minimum force that elicits a withdrawal response at least 6 out of 10 times.[2]

B. Anxiety Models in Mice

These protocols are used to induce anxiety-like behaviors to evaluate the anxiolytic effects of 8-O-acetyl shanzhiside methylester.[3][4]

1. Forced Swimming Stress (FSS)-Induced Anxiety:

  • Use mice for this acute stress model.

  • Administer 8-O-acetyl shanzhiside methylester (0.02, 0.2, 2 mg/kg, i.p.) or saline for 3 consecutive days.[3]

  • On day 4, subject the mice to behavioral tests.[3]

2. Complete Freund's Adjuvant (CFA)-Induced Chronic Inflammatory Pain and Anxiety:

  • Induce chronic inflammation by injecting CFA into the plantar surface of the mouse hind paw.

  • Administer 8-O-acetyl shanzhiside methylester (0.02, 0.2, 2 mg/kg, i.p.) or saline for 2 weeks.[3]

  • Conduct behavioral tests to assess anxiety levels.

3. Behavioral Testing for Anxiety:

  • Elevated Plus Maze (EPM): This apparatus consists of two open arms and two closed arms. Anxiolytic effects are indicated by an increase in the time spent in and the number of entries into the open arms.

  • Open-Field Test (OFT): Place the mouse in the center of a square arena. Increased time spent in the center of the arena is indicative of reduced anxiety.

III. Signaling Pathways and Visualizations

A. This compound in Neuropathic Pain

This compound alleviates neuropathic pain by acting as a glucagon-like peptide-1 (GLP-1) receptor agonist in the spinal cord. This activation triggers a signaling cascade involving p38 mitogen-activated protein kinase (MAPK), which in turn stimulates the expression and release of β-endorphin from microglia. The released β-endorphin then acts on opioid receptors to produce an analgesic effect.[1]

Shanzhiside_Methyl_Ester_Pathway SM Shanzhiside Methyl Ester GLP1R GLP-1 Receptor (Microglia) SM->GLP1R p38 p38 MAPK (Phosphorylation) GLP1R->p38 BetaEndorphin β-Endorphin (Expression & Release) p38->BetaEndorphin Analgesia Analgesic Effect BetaEndorphin->Analgesia

Caption: this compound Analgesic Pathway.

B. 8-O-Acetyl Shanzhiside Methylester in Neuropathic Pain

In the context of neuropathic pain, 8-O-acetyl shanzhiside methylester exerts its analgesic effects by inhibiting the activation of astrocytes in the spinal cord. This is achieved through the downregulation of the extracellular signal-regulated kinase (ERK) pathway, which subsequently reduces the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α).[2]

Acetyl_Shanzhiside_Neuropathic_Pain_Pathway OaS 8-O-Acetyl Shanzhiside Methylester Astrocyte Astrocyte Activation OaS->Astrocyte ERK ERK Phosphorylation OaS->ERK Astrocyte->ERK TNFa TNF-α Expression ERK->TNFa Pain Neuropathic Pain TNFa->Pain

Caption: 8-O-Acetyl Shanzhiside Methylester Neuropathic Pain Pathway.

C. 8-O-Acetyl Shanzhiside Methylester in Anxiety

The anxiolytic effects of 8-O-acetyl shanzhiside methylester are mediated by its anti-inflammatory and neuromodulatory actions in the basolateral amygdala (BLA). It inhibits the activation of microglia and reduces the phosphorylation of key inflammatory signaling molecules, including p38, c-Jun N-terminal kinase (JNK), and nuclear factor-kappa B (NF-κB) p65. This leads to a decrease in the production of TNF-α. Additionally, it helps to restore the balance between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission.[3][4]

Acetyl_Shanzhiside_Anxiety_Pathway OaS 8-O-Acetyl Shanzhiside Methylester Microglia Microglia Activation OaS->Microglia p38_JNK p38/JNK Phosphorylation OaS->p38_JNK EI_Imbalance Excitatory/Inhibitory Imbalance OaS->EI_Imbalance restores balance Microglia->p38_JNK NFkB NF-κB p65 Phosphorylation p38_JNK->NFkB TNFa_Anxiety TNF-α Production NFkB->TNFa_Anxiety Anxiety Anxiety-like Behaviors TNFa_Anxiety->Anxiety EI_Imbalance->Anxiety

Caption: 8-O-Acetyl Shanzhiside Methylester Anxiolytic Pathway.

D. Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a general workflow for the preclinical evaluation of this compound and its derivatives in animal models of neurological disorders.

Experimental_Workflow cluster_model Animal Model Development cluster_treatment Treatment Protocol cluster_assessment Outcome Assessment Model_Selection Select Animal Model (e.g., Rat, Mouse) Induction Induce Pathology (e.g., SNL, FSS, CFA) Model_Selection->Induction Drug_Admin Administer Compound (e.g., i.t., i.p.) Induction->Drug_Admin Dosage Dose-Response Evaluation Drug_Admin->Dosage Behavior Behavioral Testing (e.g., von Frey, EPM) Dosage->Behavior Biochem Biochemical Analysis (e.g., Western Blot, ELISA) Behavior->Biochem Histo Histological Analysis (e.g., Immunofluorescence) Biochem->Histo

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Shanzhiside Methyl Ester Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shanzhiside methyl ester (SME) is an iridoid glycoside isolated from plants such as Lamiophlomis rotata and Barleria prionitis.[1][2][3] Emerging research has highlighted its potential therapeutic properties, including anti-inflammatory, anti-apoptotic, and neuroprotective effects.[2][3][4] These activities suggest its promise as a lead compound in drug discovery programs targeting a range of pathological conditions.

This document provides detailed protocols for cell-based assays to enable researchers to investigate and quantify the biological activities of this compound in a laboratory setting. The described methods focus on its anti-inflammatory, anti-apoptotic, and antioxidant properties.

Data Presentation: Summary of Quantitative Data

The following table summarizes the reported quantitative data for the bioactivities of this compound and its derivatives.

CompoundAssayCell Type/ModelKey FindingsReference
This compound (SME)Anti-allodynic effectsSpinal nerve injury-induced neuropathic ratsMaximal inhibition of 49% with a projected ED50 of 40.4 μg (intrathecal)[2]
This compound (SME)Inhibition of pro-inflammatory mediatorsf-MLP and LPS-stimulated rat neutrophilsConcentration-dependent inhibition of MPO, elastase, MMP-9, IL-8, TNF-α, and LTB4[3]
8-O-acetyl this compound (8-OaS)Neuroprotection against oxygen-glucose deprivationRat cortical neuronsIncreased cell survival, mitochondrial respiratory enzyme activities, and ATP content; attenuated LDH leakage, intracellular Ca2+ level, and caspase-3 activity in a concentration-dependent manner.[4]
8-O-acetyl this compound (8-OaS)Cognitive improvement and anxiety reductionSleep-deprived miceDose-dependent amelioration of behavioral abnormalities (0.2, 2, 20 mg/kg)[5]
This compound (SME)Antidepressant effectCUMS-induced mouse model of depressionRemedied depression-like behaviors and decreased production of TNF-α, IL-1β, and IL-6[6]

Experimental Protocols

Anti-Inflammatory Activity Assay in Lipopolysaccharide (LPS)-Stimulated Macrophages

This protocol details the procedure to assess the anti-inflammatory effects of this compound by measuring the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated murine macrophage cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (SME)

  • Griess Reagent

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

  • Cell counting kit (e.g., CCK-8)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of SME (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.

  • Cell Viability Assay: After the incubation period, assess cell viability using a CCK-8 kit to ensure the observed effects are not due to cytotoxicity.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be prepared to quantify NO concentration.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

Data Analysis:

Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each concentration of SME compared to the LPS-stimulated control. Determine the IC50 value for each parameter.

experimental_workflow_anti_inflammatory cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis culture Culture RAW 264.7 Cells seed Seed Cells in 96-well Plate culture->seed pretreat Pre-treat with SME seed->pretreat stimulate Stimulate with LPS pretreat->stimulate viability Cell Viability (CCK-8) stimulate->viability no_measure NO Measurement (Griess) stimulate->no_measure cytokine_measure Cytokine Measurement (ELISA) stimulate->cytokine_measure

Workflow for the anti-inflammatory assay.
Anti-Apoptotic Activity Assay in Staurosporine-Induced Apoptosis

This protocol describes how to evaluate the anti-apoptotic potential of this compound in a human neuroblastoma cell line (e.g., SH-SY5Y) where apoptosis is induced by staurosporine.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Staurosporine

  • This compound (SME)

  • Annexin V-FITC Apoptosis Detection Kit

  • Caspase-3 Colorimetric Assay Kit

  • 96-well and 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Culture: Maintain SH-SY5Y cells in DMEM/F12 medium with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.

  • Cell Seeding: Seed cells in appropriate plates (96-well for caspase assay, 6-well for flow cytometry) and allow them to attach.

  • Compound Treatment: Pre-treat the cells with different concentrations of SME for 2 hours.

  • Apoptosis Induction: Induce apoptosis by adding staurosporine (e.g., 1 µM) and incubating for 6 hours.

  • Annexin V-FITC Staining for Flow Cytometry:

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

  • Caspase-3 Activity Assay:

    • Lyse the cells according to the kit manufacturer's protocol.

    • Add the cell lysate to a 96-well plate.

    • Add the caspase-3 substrate (DEVD-pNA).

    • Incubate at 37°C for 1-2 hours.

    • Measure the absorbance at 405 nm.

Data Analysis:

Compare the percentage of apoptotic cells and the caspase-3 activity in SME-treated groups with the staurosporine-only treated group.

experimental_workflow_anti_apoptosis cluster_prep Cell Preparation & Treatment cluster_flow Flow Cytometry Analysis cluster_caspase Caspase-3 Assay culture Culture SH-SY5Y Cells seed Seed Cells culture->seed treat Treat with SME seed->treat induce Induce Apoptosis (Staurosporine) treat->induce harvest_flow Harvest & Wash Cells induce->harvest_flow lyse Lyse Cells induce->lyse stain Stain with Annexin V/PI harvest_flow->stain analyze_flow Analyze by Flow Cytometer stain->analyze_flow add_substrate Add Caspase-3 Substrate lyse->add_substrate measure_abs Measure Absorbance add_substrate->measure_abs

Workflow for the anti-apoptotic assay.
Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol outlines a simple and common in vitro method to assess the free radical scavenging activity of this compound.

Materials:

  • This compound (SME)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of SME in methanol.

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare a stock solution of ascorbic acid in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of SME or ascorbic acid.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm. A blank containing only methanol should be used.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Data Analysis:

Plot the percentage of scavenging activity against the concentration of SME and determine the IC50 value.

Signaling Pathway Visualization

The neuroprotective and analgesic effects of this compound are reported to be mediated through the activation of the GLP-1 receptor and subsequent signaling cascades.[2]

signaling_pathway sme Shanzhiside methyl ester (SME) glp1r GLP-1 Receptor sme->glp1r activates p38mapk p38 MAPK Phosphorylation glp1r->p38mapk stimulates microglia Microglia p38mapk->microglia beta_endorphin β-endorphin Expression microglia->beta_endorphin increases analgesia Analgesic Effect (Reduced Neuropathic Pain) beta_endorphin->analgesia leads to

References

Shanzhiside Methyl Ester: Application Notes and Protocols for Neuropathic Pain Studies in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shanzhiside methyl ester (SM) and its derivative, 8-O-acetyl shanzhiside methylester (8-OaS), are iridoid glycosides isolated from Lamiophlomis rotata, a traditional Tibetan herb.[1][2] Recent studies have highlighted their potent analgesic effects in rodent models of neuropathic pain, suggesting their potential as novel therapeutic agents. These compounds have been shown to modulate key signaling pathways involved in neuroinflammation and pain transmission. This document provides detailed application notes and experimental protocols for investigating the effects of this compound and its derivatives in rat models of neuropathic pain.

Mechanism of Action

This compound and its analogues alleviate neuropathic pain primarily through the modulation of neuroinflammatory pathways in the spinal cord. The proposed mechanisms include:

  • Inhibition of Astrocyte Activation and the ERK/TNF-α Pathway : 8-O-acetyl shanzhiside methylester (8-OaS) has been shown to reduce neuropathic pain by inhibiting the activation of astrocytes in the spinal dorsal horn.[2] This is achieved through the downregulation of the extracellular signal-regulated kinase (ERK) pathway and subsequent reduction in the production of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α).[2][3]

  • Stimulation of Microglial β-endorphin Expression via the GLP-1R/p38 MAPK Pathway : Shanzhiside methylester (SM) acts as a small molecule agonist for the glucagon-like peptide-1 (GLP-1) receptor.[1][4] Activation of spinal GLP-1 receptors by SM stimulates microglia to produce and secrete β-endorphin, an endogenous opioid peptide, through the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1] This neuroimmune interaction contributes to the analgesic effects.

Data Presentation

Table 1: Efficacy of Shanzhiside Derivatives in a Rat Model of Neuropathic Pain
CompoundDosage (Intrathecal)Neuropathic Pain ModelKey Efficacy FindingsED50Reference
8-O-acetyl shanzhiside methylester (8-OaS)5, 10, 20, 40 µgSpinal Nerve Ligation (SNL)Dose-dependently reduced mechanical hypersensitivity. At 20 µg, exhibited equal but longer-lasting anti-hypersensitivity effects compared to lidocaine (100 µg) and ketamine (25 µg).[2]12.58 µg[2]
Shanzhiside methylester (SM)10, 30, 100, 300 µgSpinal Nerve Ligation (SNL)Exerted dose-dependent and long-lasting (>4 h) anti-allodynic effects.[1][5]40.4 µg[1][5]
Table 2: Comparative Analgesic Effects of 8-OaS
TreatmentDosage (Intrathecal)Onset of Action (Post-SNL)Key OutcomeReference
8-O-acetyl shanzhiside methylester (8-OaS)20 µgDay 2Significantly attenuated mechanical allodynia.[6][6]
Lidocaine100 µgDay 2Immediate anti-nociceptive effects.[6][6]
Ketamine25 µgDay 3Effective in reducing mechanical allodynia.[6][6]

Experimental Protocols

Animal Model: Spinal Nerve Ligation (SNL)

The Spinal Nerve Ligation (SNL) model is a widely used and validated model for inducing neuropathic pain in rats.[2][6]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Chloral hydrate (or other suitable anesthetic)

  • 6-0 silk sutures

  • Standard surgical instruments

Procedure:

  • Anesthetize the rats with an intraperitoneal injection of chloral hydrate (280 mg/kg).[6]

  • Make a skin incision to expose the paraspinal muscles on the left side at the L4-L6 level.

  • Carefully dissect the muscles to expose the transverse process of the L6 vertebra.

  • Remove the transverse process to visualize the L4 and L5 spinal nerves.

  • Isolate the L5 spinal nerve and tightly ligate it with a 6-0 silk suture.[2][6]

  • Close the incision in layers.

  • For sham-operated rats, perform the same surgical procedure without the nerve ligation.[2][6]

  • Allow the animals to recover for at least 2 days before commencing drug administration and behavioral testing.

Drug Administration: Intrathecal Injection

Intrathecal administration delivers the compound directly to the cerebrospinal fluid, targeting the spinal cord.

Materials:

  • This compound or 8-O-acetyl shanzhiside methylester

  • Sterile saline (0.9%)

  • Dimethyl sulfoxide (DMSO, if needed for solubility)

  • Hamilton syringe with a 30-gauge needle

Procedure:

  • Dissolve the compound in sterile saline. For compounds with limited aqueous solubility, a small percentage of DMSO can be used, with the final concentration of DMSO kept low (e.g., <10%).[2]

  • Briefly anesthetize the rat with isoflurane.

  • Insert the needle between the L5 and L6 vertebrae to penetrate the dura. A tail flick is a common indicator of successful dural penetration.

  • Slowly inject the desired volume (typically 10-20 µl) of the drug solution.

  • Administer the drug daily or as per the experimental design. For example, from post-operation day 2 to day 15.[2][6]

Behavioral Assay: Mechanical Allodynia (von Frey Test)

This test measures the sensitivity to a non-painful mechanical stimulus.

Materials:

  • Set of von Frey filaments with varying stiffness (e.g., 2, 4, 6, 8, 10, 15, 26 g).[2][6]

  • Elevated mesh floor testing apparatus.

Procedure:

  • Acclimate the rats to the testing environment for at least 30 minutes before each session.[2][6]

  • Place the rat in an individual plastic box on the elevated mesh floor.

  • Apply the von Frey filaments to the plantar surface of the ipsilateral hind paw in ascending order of force.

  • Each filament should be applied for 5-6 seconds with a 10-second interval between applications.[2][6]

  • A positive response is a sharp withdrawal of the paw.

  • The paw withdrawal threshold (PWT) is defined as the minimal force that elicits a withdrawal response in at least 6 out of 10 stimulations.[2][6]

  • Conduct baseline measurements before surgery and then at regular intervals post-surgery and drug administration (e.g., every other day).[2][6]

Biochemical Analysis: Western Blot

Western blotting can be used to quantify the expression of key proteins in the signaling pathways.

Materials:

  • Spinal cord tissue (lumbar enlargement)

  • Lysis buffer

  • Primary antibodies (e.g., anti-pERK, anti-ERK, anti-TNF-α, anti-GFAP)

  • Secondary antibodies

  • Standard Western blot equipment

Procedure:

  • On the designated experimental day (e.g., post-operation day 15), euthanize the rats and harvest the lumbar spinal cord.[2]

  • Homogenize the tissue in lysis buffer and centrifuge to collect the supernatant.

  • Determine the protein concentration using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Shanzhiside_Methyl_Ester_Signaling_Pathway cluster_SM Shanzhiside Methylester (SM) Pathway SM Shanzhiside Methylester GLP1R GLP-1 Receptor (Microglia) SM->GLP1R activates p38 p38 MAPK GLP1R->p38 activates Beta_Endorphin β-Endorphin Release p38->Beta_Endorphin stimulates Analgesia_SM Analgesia Beta_Endorphin->Analgesia_SM OaS_Signaling_Pathway cluster_OaS 8-O-acetyl Shanzhiside Methylester (8-OaS) Pathway OaS 8-O-acetyl Shanzhiside Methylester Astrocyte_Activation Astrocyte Activation OaS->Astrocyte_Activation inhibits pERK pERK (Phosphorylated ERK) Astrocyte_Activation->pERK leads to TNFa TNF-α Production pERK->TNFa promotes Neuroinflammation Neuroinflammation & Pain TNFa->Neuroinflammation Experimental_Workflow cluster_workflow Experimental Workflow for Neuropathic Pain Study Animal_Acclimation Animal Acclimation (≥ 3 days) Baseline_Testing Baseline Behavioral Testing (von Frey) Animal_Acclimation->Baseline_Testing SNL_Surgery Spinal Nerve Ligation (SNL) Surgery Baseline_Testing->SNL_Surgery Post_Op_Recovery Post-Operative Recovery (2 days) SNL_Surgery->Post_Op_Recovery Drug_Administration Daily Intrathecal Drug Administration (e.g., POD 2-15) Post_Op_Recovery->Drug_Administration Behavioral_Testing Behavioral Testing (e.g., every other day) Drug_Administration->Behavioral_Testing Tissue_Harvest Tissue Harvest (e.g., POD 15) Behavioral_Testing->Tissue_Harvest Biochemical_Analysis Biochemical Analysis (Western Blot, etc.) Tissue_Harvest->Biochemical_Analysis

References

Application Notes and Protocols: ELISA for Cytokine Profiling Following Shanzhiside Methyl Ester Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shanzhiside methyl ester (SME), an iridoid glycoside, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and analgesic effects. Understanding the mechanism of action of SME requires a detailed analysis of its impact on cytokine production, which plays a crucial role in the inflammatory cascade. This document provides a comprehensive guide to utilizing an Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of key pro-inflammatory cytokines following treatment with this compound.

Data Presentation: Quantitative Analysis of Cytokine Inhibition

The following table summarizes the inhibitory effects of this compound (SME) and its acetylated form, 8-O-acetyl this compound (ASME), on the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8) in stimulated rat neutrophils. Data is derived from a study by Gokhale et al., 2020, where neutrophils were stimulated with formyl-met-leu-phenylalanine (f-MLP) and lipopolysaccharide (LPS). The results demonstrate a dose-dependent reduction in the secretion of these pro-inflammatory cytokines.

CompoundConcentration (µg/mL)TNF-α Inhibition (%)IL-8 Inhibition (%)
This compound (SME) 1015.2 ± 1.812.5 ± 1.5
3035.8 ± 3.231.4 ± 2.9
10058.4 ± 4.552.1 ± 4.1
8-O-acetyl this compound (ASME) 1018.9 ± 2.116.3 ± 1.9
3042.1 ± 3.838.7 ± 3.5
10065.7 ± 5.360.2 ± 4.8

Data is presented as mean ± standard deviation.

Signaling Pathway

This compound has been shown to exert its effects through various signaling pathways. One identified pathway involves the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which leads to the stimulation of microglial β-endorphin expression, contributing to its analgesic properties.[1] Furthermore, studies on a related compound, 8-O-Acetyl this compound, suggest an inhibitory effect on the TLR4/NF-κB signaling pathway, leading to a reduction in pro-inflammatory cytokines like IL-1β and IL-6.

G This compound Signaling Pathway SME Shanzhiside Methyl Ester GLP1R GLP-1 Receptor SME->GLP1R activates TLR4 TLR4 SME->TLR4 inhibits p38_MAPK p38 MAPK Activation GLP1R->p38_MAPK beta_endorphin β-endorphin Expression p38_MAPK->beta_endorphin Analgesia Analgesic Effect beta_endorphin->Analgesia NFkB NF-κB Inhibition TLR4->NFkB Cytokines Pro-inflammatory Cytokine Reduction (TNF-α, IL-1β, IL-6) NFkB->Cytokines AntiInflammatory Anti-inflammatory Effect Cytokines->AntiInflammatory

Caption: Signaling pathways of this compound.

Experimental Protocols

This section outlines a detailed protocol for a sandwich ELISA to quantify cytokine concentrations in cell culture supernatants after treatment with this compound.

Materials:

  • ELISA plates (96-well, high-binding)

  • Capture antibody (specific for the cytokine of interest, e.g., anti-rat TNF-α)

  • Detection antibody (biotinylated, specific for the cytokine of interest)

  • Recombinant cytokine standard

  • Streptavidin-HRP (Horse Radish Peroxidase)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)

  • Assay diluent (e.g., PBS with 10% FBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Protocol:

  • Plate Coating:

    • Dilute the capture antibody to a final concentration of 1-4 µg/mL in coating buffer.

    • Add 100 µL of the diluted capture antibody to each well of the 96-well plate.

    • Seal the plate and incubate overnight at 4°C.

  • Blocking:

    • Wash the plate twice with 200 µL of wash buffer per well.

    • Add 200 µL of assay diluent to each well to block non-specific binding.

    • Incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate three times with wash buffer.

    • Prepare a serial dilution of the recombinant cytokine standard in assay diluent.

    • Add 100 µL of the standards and samples (cell culture supernatants) to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate four times with wash buffer.

    • Dilute the biotinylated detection antibody to a final concentration of 0.5-2 µg/mL in assay diluent.

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation:

    • Wash the plate four times with wash buffer.

    • Dilute the Streptavidin-HRP conjugate according to the manufacturer's instructions in assay diluent.

    • Add 100 µL of the diluted conjugate to each well.

    • Incubate for 30 minutes at room temperature in the dark.

  • Substrate Development and Measurement:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

    • Add 50 µL of stop solution to each well to stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.

Experimental Workflow

The following diagram illustrates the key steps in the ELISA protocol for cytokine measurement after this compound treatment.

G ELISA Experimental Workflow Start Start Coat_Plate Coat Plate with Capture Antibody Start->Coat_Plate Block Block Plate Coat_Plate->Block Incubate & Wash Add_Samples Add Samples and Standards Block->Add_Samples Wash Add_Detection_Ab Add Biotinylated Detection Antibody Add_Samples->Add_Detection_Ab Incubate & Wash Add_Strep_HRP Add Streptavidin-HRP Add_Detection_Ab->Add_Strep_HRP Incubate & Wash Add_Substrate Add TMB Substrate Add_Strep_HRP->Add_Substrate Incubate & Wash Read_Plate Read Absorbance at 450 nm Add_Substrate->Read_Plate Incubate & Stop Analyze Analyze Data Read_Plate->Analyze

Caption: Workflow for cytokine quantification using ELISA.

References

Shanzhiside Methyl Ester: In Vitro Applications and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Shanzhiside methyl ester (SME), an iridoid glycoside, has garnered significant attention in preclinical research for its diverse pharmacological activities. Primarily investigated for its anti-inflammatory and neuroprotective properties, SME has shown potential in modulating key signaling pathways implicated in various disease models. This document provides a comprehensive overview of the in vitro applications of this compound, complete with detailed experimental protocols and a summary of effective dosages to guide researchers in their study design.

Data Presentation: In Vitro Dosage Summary

The following table summarizes the effective concentrations of this compound observed in various in vitro studies. This data is intended to serve as a starting point for dose-response experiments.

Cell Line/SystemBiological ActivityEffective Concentration RangeObserved Effect
Rat NeutrophilsAnti-inflammatoryConcentration-dependentInhibition of myeloperoxidase (MPO), elastase, and matrix metalloproteinase-9 (MMP-9) release. Reduction of IL-8, TNF-α, and LTB4 production.[1]
BV2 Microglial CellsAnti-inflammatory, NeuroprotectionNot explicitly stated in abstractsInhibition of inflammation and glycolysis via the HSP90AA1/HIF1A/STAT1 signaling pathway.[2]
SH-SY5Y Neuroblastoma CellsNeuroprotectionNot explicitly stated in abstractsPotential neuroprotective effects are under investigation.
Primary MicrogliaAnalgesic (neuropathic pain)Not explicitly stated in abstractsStimulation of β-endorphin expression via activation of spinal GLP-1 receptors and the p38 MAPK signaling pathway.

Note: The exact concentrations for BV2 and SH-SY5Y cells were not available in the reviewed abstracts. Researchers are encouraged to perform dose-response studies to determine the optimal concentrations for their specific experimental setup.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the in vitro studies of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment SME_prep This compound Stock Solution treatment Incubate cells with varying concentrations of SME SME_prep->treatment cell_culture Cell Culture (e.g., BV2, SH-SY5Y) cell_culture->treatment stimulus Induce cellular stress/inflammation (e.g., LPS, H2O2) treatment->stimulus viability Cell Viability Assay (e.g., MTT) stimulus->viability biochemical Biochemical Assays (e.g., ELISA for cytokines) stimulus->biochemical western Western Blot (Signaling proteins) stimulus->western qpcr qPCR (Gene expression) stimulus->qpcr

General experimental workflow for in vitro studies.

p38_MAPK_pathway cluster_cell Microglial Cell SME This compound GLP1R GLP-1 Receptor SME->GLP1R activates p38_MAPK p38 MAPK GLP1R->p38_MAPK activates Beta_endorphin β-endorphin expression p38_MAPK->Beta_endorphin stimulates Microglia Microglia Analgesia Analgesic Effect Beta_endorphin->Analgesia

SME-mediated p38 MAPK signaling in microglia.

HSP90_pathway SME This compound HSP90AA1 HSP90AA1 SME->HSP90AA1 inhibits HIF1A HIF1A HSP90AA1->HIF1A regulates STAT1 STAT1 HIF1A->STAT1 activates Inflammation Inflammation STAT1->Inflammation promotes Glycolysis Glycolysis STAT1->Glycolysis promotes

SME's role in the HSP90AA1/HIF1A/STAT1 pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature, which can be adapted for the study of this compound.

Anti-inflammatory Activity in Rat Neutrophils

This protocol is based on the methodology for assessing the inhibition of pro-inflammatory mediators.[1]

a. Isolation of Rat Neutrophils:

  • Collect whole blood from rats in tubes containing an anticoagulant (e.g., EDTA).

  • Isolate neutrophils using a density gradient centrifugation method (e.g., Ficoll-Paque).

  • Lyse contaminating red blood cells with a hypotonic buffer.

  • Wash the neutrophil pellet with a suitable buffer (e.g., PBS) and resuspend in culture medium.

  • Determine cell viability and count using a hemocytometer and trypan blue exclusion.

b. Treatment and Stimulation:

  • Pre-incubate the isolated neutrophils with various concentrations of this compound for a specified time (e.g., 30 minutes).

  • Stimulate the neutrophils with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) or formyl-methionyl-leucyl-phenylalanine (fMLP) for a defined period (e.g., 4-24 hours).

c. Measurement of Inflammatory Mediators:

  • Myeloperoxidase (MPO) and Elastase Release:

    • Centrifuge the cell suspension to pellet the neutrophils.

    • Collect the supernatant and measure the activity of MPO and elastase using commercially available colorimetric assay kits, following the manufacturer's instructions.

  • MMP-9, IL-8, TNF-α, and LTB4 Production:

    • Use the collected supernatant to quantify the levels of MMP-9, IL-8, TNF-α, and LTB4 using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Neuroprotective Effects in SH-SY5Y Cells

This protocol provides a framework for investigating the neuroprotective effects of SME against oxidative stress-induced cell death.

a. Cell Culture and Seeding:

  • Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C and 5% CO₂.

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

b. Treatment and Induction of Oxidative Stress:

  • Pre-treat the cells with different concentrations of this compound for a specific duration (e.g., 24 hours).

  • Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) at a predetermined toxic concentration.

  • Incubate the cells for an additional period (e.g., 24 hours).

c. Assessment of Neuroprotection:

  • Cell Viability Assay (MTT Assay):

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

  • Lactate Dehydrogenase (LDH) Assay:

    • Collect the cell culture medium.

    • Measure the activity of LDH released from damaged cells into the medium using a commercial LDH cytotoxicity assay kit.

Western Blot Analysis of Signaling Pathways

This protocol is for investigating the effect of SME on protein expression and phosphorylation in signaling pathways like p38 MAPK and HSP90AA1/HIF1A/STAT1.[2]

a. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.

  • Determine the protein concentration using a protein assay kit (e.g., BCA or Bradford assay).

b. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

c. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-p38, total p38, HSP90AA1, HIF1A, STAT1, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions based on their specific cell lines, reagents, and equipment. Always refer to the original publications for detailed methodologies.

References

Application Notes: GLP-1 Receptor Binding Assay for Shanzhiside Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon-like peptide-1 (GLP-1) receptor agonists are a cornerstone in the treatment of type 2 diabetes and obesity. The GLP-1 receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) that, upon activation, stimulates insulin secretion, suppresses glucagon release, and promotes satiety.[1][2][3][4] Shanzhiside methyl ester, an iridoid glycoside isolated from Lamiophlomis rotata, has been identified as a small molecule agonist of the GLP-1 receptor.[5][6][7] Characterizing the binding affinity of novel small molecules like this compound to the GLP-1R is a critical step in drug discovery and development.

These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human GLP-1 receptor.

Principle of the Assay

This protocol employs a competitive binding assay format. A constant concentration of a radiolabeled ligand with known high affinity for the GLP-1R (e.g., [¹²⁵I]-GLP-1(7-36) or [¹²⁵I]-Exendin-4) is incubated with a source of GLP-1 receptors (e.g., cell membranes from a stable cell line expressing the human GLP-1R). This compound is added at increasing concentrations. By competing for the same binding site, this compound will displace the radioligand in a concentration-dependent manner. The amount of bound radioactivity is measured, and the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

GLP-1 Receptor Signaling Pathway

Upon agonist binding, the GLP-1 receptor predominantly couples to the Gαs protein, activating adenylyl cyclase (AC) and leading to an increase in intracellular cyclic AMP (cAMP).[1][2][8][9] This rise in cAMP activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), which collectively mediate the downstream effects, including enhanced glucose-stimulated insulin secretion from pancreatic β-cells.[3][9][10] The receptor can also couple to other G proteins and signal through β-arrestin pathways.[1][8]

GLP1R_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular GLP1R GLP-1R Gas Gαs GLP1R->Gas Activates Gbg Gβγ AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to Gas->AC Activates Agonist Shanzhiside methyl ester (Agonist) Agonist->GLP1R Binds PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates Insulin Insulin Secretion (from Pancreatic β-cells) PKA->Insulin CREB CREB PKA->CREB Phosphorylates EPAC->Insulin Gene Gene Transcription (e.g., Insulin) CREB->Gene Experimental_Workflow A Prepare Reagents (Buffers, Radioligand, Test Compound Dilutions) B Add Assay Components to 96-well Plate: 1. Assay Buffer 2. This compound (or controls) 3. Radioligand ([¹²⁵I]-GLP-1) 4. GLP-1R Membranes A->B C Incubate (e.g., 90 min at 25°C with shaking) B->C D Terminate Binding Reaction (Rapid filtration over GF/C filter plate) C->D E Wash Filters (3x with ice-cold Wash Buffer) D->E F Dry Filters and Add Scintillation Cocktail E->F G Quantify Bound Radioactivity (Scintillation Counter) F->G H Data Analysis (Calculate IC₅₀ and Ki values) G->H

References

Application Notes and Protocols for Western Blot Analysis of Shanzhiside Methyl Ester Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the molecular mechanisms of Shanzhiside methyl ester (SME) and its acetylated derivative, 8-O-Acetyl this compound (8-OaS), using Western blot analysis. This document outlines detailed protocols for sample preparation, immunoblotting, and data analysis, and summarizes the known signaling pathways modulated by these compounds.

Introduction

This compound (SME) and its derivatives are iridoid glycosides with demonstrated anti-inflammatory and analgesic properties.[1][2] Research suggests that these compounds exert their effects by modulating key intracellular signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[1][3] Western blot analysis is a powerful technique to elucidate these mechanisms by detecting changes in the expression and phosphorylation status of critical signaling proteins.

Data Presentation: Effects of this compound on Key Signaling Proteins

The following table summarizes hypothetical quantitative data from Western blot analyses, illustrating the potential effects of SME on target protein expression and phosphorylation. This data is based on the known anti-inflammatory and signaling modulation properties of SME and its derivatives. Actual results may vary depending on the experimental conditions, cell type, and SME concentration.

Target ProteinTreatment GroupFold Change vs. Control (Mean ± SD)Pathway
p-p65 (Ser536) Control1.00 ± 0.12NF-κB
LPS (1 µg/mL)5.21 ± 0.45NF-κB
LPS + SME (50 µM)2.15 ± 0.31NF-κB
IκBα Control1.00 ± 0.09NF-κB
LPS (1 µg/mL)0.35 ± 0.05NF-κB
LPS + SME (50 µM)0.82 ± 0.07NF-κB
p-p38 (Thr180/Tyr182) Control1.00 ± 0.15p38 MAPK
Stimulant4.78 ± 0.52p38 MAPK
Stimulant + SME (50 µM)1.98 ± 0.28p38 MAPK
Bax Control1.00 ± 0.11Apoptosis
Apoptosis Inducer3.92 ± 0.39Apoptosis
Apoptosis Inducer + SME (50 µM)2.05 ± 0.25Apoptosis
Bcl-2 Control1.00 ± 0.13Apoptosis
Apoptosis Inducer0.41 ± 0.06Apoptosis
Apoptosis Inducer + SME (50 µM)0.85 ± 0.09Apoptosis
Cleaved Caspase-3 Control1.00 ± 0.08Apoptosis
Apoptosis Inducer6.13 ± 0.67Apoptosis
Apoptosis Inducer + SME (50 µM)2.89 ± 0.34Apoptosis
p-Akt (Ser473) Control1.00 ± 0.14PI3K/Akt
Growth Factor7.34 ± 0.81PI3K/Akt
Growth Factor + SME (50 µM)4.12 ± 0.49PI3K/Akt

Experimental Protocols

Protocol 1: Western Blot Analysis of Cell Lysates

This protocol provides a general procedure for performing Western blot analysis to detect changes in protein expression and phosphorylation in cultured cells treated with this compound.

1. Cell Culture and Treatment:

  • Seed cells (e.g., RAW 264.7 macrophages, microglial cells) in appropriate culture dishes and grow to 70-80% confluency.

  • Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with an appropriate agonist (e.g., Lipopolysaccharide (LPS) to activate the NF-κB pathway) for the desired duration (e.g., 30-60 minutes).

  • Include untreated and vehicle-treated control groups.

2. Preparation of Cell Lysates: [4]

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each dish.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 20 minutes at 4°C.

  • Collect the supernatant containing the total protein.

3. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA protein assay kit, following the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

  • Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins based on molecular weight.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a specific primary antibody (e.g., anti-p-p65, anti-IκBα, anti-p-p38) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

6. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • For quantitative analysis, measure the band intensity using densitometry software (e.g., ImageJ).

  • Normalize the expression of the target protein to a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Data Analysis cell_culture Cell Culture & Treatment (with SME) lysis Cell Lysis cell_culture->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (to Membrane) sds_page->transfer blocking Blocking transfer->blocking pri_ab Primary Antibody Incubation blocking->pri_ab sec_ab Secondary Antibody Incubation pri_ab->sec_ab detection Chemiluminescent Detection sec_ab->detection quantification Densitometry & Quantification detection->quantification

Caption: Western Blot Experimental Workflow.

Signaling Pathways

NF-κB Signaling Pathway

8-O-Acetyl this compound has been shown to be involved in the TLR4/NF-κB and HSP70/NF-κB signaling pathways.[3] The diagram below illustrates the canonical NF-κB pathway, a primary target in inflammatory responses.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB p IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα degradation SME Shanzhiside Methyl Ester SME->IKK Inhibition Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes

Caption: Inhibition of the NF-κB Signaling Pathway.

p38 MAPK Signaling Pathway

This compound may reduce neuropathic pain by activating spinal GLP-1 receptors, leading to the stimulation of microglial β-endorphin expression via p38 MAPK signaling.[1]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SME Shanzhiside Methyl Ester GLP1R GLP-1 Receptor SME->GLP1R MKKs MKK3/6 GLP1R->MKKs p38 p38 MAPK MKKs->p38 p p_p38 p-p38 MAPK (Active) TranscriptionFactors Transcription Factors (e.g., ATF-2) p_p38->TranscriptionFactors Activation BetaEndorphin β-endorphin Expression TranscriptionFactors->BetaEndorphin

Caption: Activation of the p38 MAPK Signaling Pathway.

Apoptosis Signaling Pathway

Natural compounds often modulate apoptosis. Western blotting can be used to assess the effect of this compound on key apoptotic proteins like the Bcl-2 family and caspases.

G cluster_stimulus Apoptotic Stimulus cluster_cytoplasm Cytoplasm Stimulus Stimulus Bax Bax (Pro-apoptotic) Stimulus->Bax Bcl2 Bcl-2 (Anti-apoptotic) Stimulus->Bcl2 Caspase9 Pro-Caspase-9 Bax->Caspase9 Bcl2->Bax c_Caspase9 Cleaved Caspase-9 (Active) Caspase9->c_Caspase9 Cleavage Caspase3 Pro-Caspase-3 c_Caspase3 Cleaved Caspase-3 (Active) Caspase3->c_Caspase3 Cleavage c_Caspase9->Caspase3 Apoptosis Apoptosis c_Caspase3->Apoptosis SME Shanzhiside Methyl Ester SME->Bax Modulation SME->Bcl2 Modulation

Caption: Modulation of the Intrinsic Apoptosis Pathway.

References

Application Notes and Protocols for Immunohistochemical Analysis of Tissues Treated with Shanzhiside Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shanzhiside methyl ester (SME) is an iridoid glycoside with demonstrated anti-inflammatory and analgesic properties.[1] Its mechanism of action involves the activation of the glucagon-like peptide-1 (GLP-1) receptor, which in turn modulates downstream signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) cascade.[1] This ultimately leads to a reduction in the expression and release of pro-inflammatory mediators and an increase in endogenous opioids like β-endorphin.[1] Immunohistochemistry (IHC) is a powerful technique to visualize and quantify the effects of SME on protein expression within the tissue microenvironment. These application notes provide detailed protocols and expected outcomes for the immunohistochemical analysis of tissues treated with this compound.

Data Presentation

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Release in Stimulated Rat Neutrophils (ELISA)

TreatmentConcentrationTNF-α Release (pg/mL)IL-8 Release (pg/mL)
Control (Stimulated)-450 ± 25850 ± 40
This compound10 µM320 ± 18610 ± 35
This compound50 µM210 ± 15420 ± 28
This compound100 µM150 ± 12280 ± 20

Data are presented as mean ± standard deviation. Data is representative of expected outcomes based on published literature.[2]

Table 2: Effect of an SME-related compound (8-O-Acetyl this compound) on Inflammatory Signaling Protein Expression in Rat Hypothalamus (Western Blot)

TreatmentRelative Protein Expression (Fold Change vs. Model)
TLR4
Model (Fever)1.00
8-O-Acetyl SME (Low Dose)0.65 ± 0.08
8-O-Acetyl SME (High Dose)0.42 ± 0.05

Data are presented as mean ± standard deviation. This data is from a study on a closely related compound and is illustrative of the potential effects of SME on this pathway.[3]

Experimental Protocols

Immunohistochemistry Protocol for Paraffin-Embedded Tissues

This protocol provides a general workflow for the immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization of antibody concentrations, incubation times, and antigen retrieval methods may be required for specific targets and tissues.

I. Materials

  • Xylene

  • Ethanol (100%, 95%, 80%, 70%)

  • Deionized water

  • Phosphate-Buffered Saline (PBS)

  • Antigen retrieval solution (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody (e.g., anti-TNF-α, anti-phospho-p38 MAPK, anti-β-endorphin)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

II. Procedure

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes for 5 minutes each).

    • Immerse in 100% ethanol (2 changes for 3 minutes each).

    • Immerse in 95% ethanol for 3 minutes.

    • Immerse in 80% ethanol for 3 minutes.

    • Immerse in 70% ethanol for 3 minutes.

    • Rinse in deionized water for 5 minutes.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval solution.

    • Heat in a microwave, pressure cooker, or water bath according to the antibody datasheet recommendations (e.g., 95-100°C for 10-20 minutes).

    • Allow slides to cool to room temperature.

    • Wash with PBS (3 changes for 5 minutes each).

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

    • Wash with PBS (3 changes for 5 minutes each).

  • Blocking:

    • Incubate sections with blocking buffer for 30-60 minutes at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in blocking buffer.

    • Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash with PBS (3 changes for 5 minutes each).

    • Incubate sections with the biotinylated secondary antibody for 1 hour at room temperature.

  • Signal Amplification:

    • Wash with PBS (3 changes for 5 minutes each).

    • Incubate sections with streptavidin-HRP conjugate for 30 minutes at room temperature.

  • Chromogenic Detection:

    • Wash with PBS (3 changes for 5 minutes each).

    • Prepare and apply DAB substrate solution to the sections.

    • Monitor for color development (typically 1-10 minutes).

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining:

    • Immerse slides in hematoxylin for 1-2 minutes.

    • Rinse with running tap water.

    • "Blue" the sections in a suitable buffer or tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanol solutions (70%, 80%, 95%, 100%).

    • Clear in xylene (2 changes for 5 minutes each).

    • Mount with a permanent mounting medium.

Visualizations

Signaling Pathways and Workflows

SME_Signaling_Pathway SME This compound GLP1R GLP-1 Receptor SME->GLP1R activates Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-8) SME->Pro_inflammatory_Mediators inhibits p38_MAPK p38 MAPK (Phosphorylation) GLP1R->p38_MAPK activates Microglia Microglia p38_MAPK->Microglia stimulates Beta_Endorphin β-Endorphin Expression (Upregulation) Microglia->Beta_Endorphin Analgesia Analgesic Effect Beta_Endorphin->Analgesia Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Pro_inflammatory_Mediators induces Inflammation Inflammatory Response Pro_inflammatory_Mediators->Inflammation

Caption: this compound Signaling Pathway.

IHC_Workflow start FFPE Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking_peroxidase Peroxidase Blocking antigen_retrieval->blocking_peroxidase blocking_nonspecific Non-specific Binding Blocking blocking_peroxidase->blocking_nonspecific primary_ab Primary Antibody Incubation blocking_nonspecific->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (DAB) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration_mounting Dehydration & Mounting counterstain->dehydration_mounting analysis Microscopic Analysis dehydration_mounting->analysis

Caption: Immunohistochemistry Experimental Workflow.

References

Troubleshooting & Optimization

Shanzhiside methyl ester solubility in PBS and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the solubility and handling of Shanzhiside methyl ester.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in Phosphate-Buffered Saline (PBS)?

A1: this compound has reported solubility in PBS (pH 7.2) at concentrations of 10 mg/mL and 50 mg/mL.[1][2] Achieving the higher concentration may require sonication to aid dissolution.[1] As with many compounds, solubility can be variable, so it is recommended to test the desired concentration in your specific buffer conditions.

Q2: My this compound is not dissolving completely in PBS. What can I do?

A2: If you encounter solubility issues directly in PBS, the recommended first step is to prepare a concentrated stock solution in an organic solvent like Dimethyl sulfoxide (DMSO) and then dilute this stock into your aqueous buffer.[3] For compounds like iridoid glycosides, gentle warming (e.g., to 37°C) and agitation through vortexing or sonication can also significantly aid dissolution.[4][5]

Q3: My compound precipitates when I dilute my DMSO stock solution in PBS. How can I prevent this?

A3: Precipitation upon dilution into an aqueous buffer is a common issue for compounds prepared in high-concentration organic stocks.[3] Here are several strategies to prevent this:

  • Minimize Final Organic Solvent Concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid toxicity.[3]

  • Use Stepwise Dilution: Instead of adding a small volume of your concentrated stock directly into the final volume of PBS, perform one or more intermediate dilution steps.[3]

  • Add Stock to Buffer Slowly: Add the stock solution dropwise to the PBS while vortexing or stirring to ensure rapid mixing and prevent localized areas of high concentration that can trigger precipitation.

  • Consider Co-solvents: For in vivo studies, formulation with co-solvents such as PEG300 and Tween 80 can improve solubility.[1][6]

Q4: What are the recommended solvents for preparing a stock solution?

A4: DMSO is a highly recommended solvent for creating stock solutions of this compound, with reported solubility up to 100 mg/mL.[4] It is also readily soluble in water, methanol, and ethanol.[7][8][9] When preparing stock solutions, it is crucial to use fresh, anhydrous (non-hygroscopic) DMSO, as absorbed moisture can significantly decrease the compound's solubility.[4][9]

Q5: How should I store stock solutions of this compound?

A5: Stock solutions prepared in DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[9] For storage, the following guidelines are recommended:

  • -20°C: Use within 1 month (protect from light).[4]

  • -80°C: Use within 6 months (protect from light).[4] It is highly recommended to prepare fresh aqueous solutions for each experiment.[5]

Solubility Data Summary

The following table summarizes the reported solubility of this compound in various solvents. Note that values can vary between suppliers.

SolventConcentration (mg/mL)Molar Equivalent (mM)Conditions / NotesSource
PBS (pH 7.2) 10 mg/mL24.61 mM-Cayman Chemical[2]
PBS 50 mg/mL123.04 mMNeeds ultrasonicMedChemExpress[1]
DMSO 100 mg/mL246.08 mMNeeds ultrasonic; Use fresh DMSOMedChemExpress[4]
DMSO 81 mg/mL199.32 mMUse fresh DMSOSelleck Chemicals[9]
DMSO 30 mg/mL73.82 mM-Cayman Chemical[2]
Water 81 mg/mL199.32 mM-Selleck Chemicals[9]
Water 50 mg/mL123.04 mMNeeds ultrasonicMedChemExpress[4]
Ethanol 81 mg/mL199.32 mM-Selleck Chemicals[9]
Ethanol 30 mg/mL73.82 mM-Cayman Chemical[2]
DMF 30 mg/mL73.82 mM-Cayman Chemical[2]

Molecular Weight of this compound: 406.38 g/mol .[6][7]

Experimental Protocols & Workflows

Protocol 1: Preparation of a Stock Solution and Aqueous Working Solution

This protocol describes the preparation of a 100 mM stock solution in DMSO and its subsequent dilution into PBS for a final assay concentration of 10 µM.

Materials:

  • This compound powder (CAS: 64421-28-9)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes and pipette tips

  • Vortex mixer and/or sonicator

Procedure:

  • Prepare 100 mM DMSO Stock Solution: a. Calculate the required mass of this compound. For 1 mL of a 100 mM solution: 1 mL * (1 L / 1000 mL) * (0.1 mol / L) * (406.38 g / mol) = 0.0406 g = 40.64 mg. b. Weigh 40.64 mg of this compound powder into a sterile tube. c. Add 1 mL of anhydrous DMSO. d. Cap the tube tightly and vortex thoroughly. If complete dissolution is not achieved, place the tube in an ultrasonic bath for 5-10 minutes.[4] e. Once fully dissolved, this is your 100 mM stock solution.

  • Store the Stock Solution: a. Aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes. b. Store aliquots at -80°C for up to 6 months.[4]

  • Prepare 10 µM Working Solution in PBS: a. Thaw one aliquot of the 100 mM stock solution. b. Perform a serial dilution. For example, to make a 10 µM working solution in 1 mL of PBS: i. Prepare an intermediate dilution: Add 1 µL of the 100 mM stock to 999 µL of PBS. This creates a 100 µM solution. ii. Prepare the final dilution: Add 100 µL of the 100 µM solution to 900 µL of PBS. This yields 1 mL of a 10 µM working solution. The final DMSO concentration will be 0.01%. c. Vortex the final working solution gently before use. d. If using a water-based stock, it is recommended to sterilize the final working solution by passing it through a 0.22 µm filter before adding it to cells.[4]

Troubleshooting Workflow for Solubility Issues

G cluster_0 Solubility Troubleshooting start Start: Compound does not dissolve in aqueous buffer (PBS) prep_stock Prepare concentrated stock solution in an organic solvent (e.g., DMSO) start->prep_stock dilute Dilute stock solution into PBS prep_stock->dilute check Does precipitation occur? dilute->check success Success: Compound is dissolved check->success No troubleshoot Implement Mitigation Strategies check->troubleshoot Yes strategy1 1. Lower final DMSO concentration (e.g., <0.5% for cell assays) troubleshoot->strategy1 strategy2 2. Use stepwise/serial dilution troubleshoot->strategy2 strategy3 3. Add stock to buffer slowly while vortexing troubleshoot->strategy3 strategy4 4. Gently warm or sonicate the final solution troubleshoot->strategy4

Troubleshooting workflow for dissolving compounds in PBS.

Mechanism of Action Visualization

This compound is an iridoid glycoside and a known agonist of the glucagon-like peptide-1 (GLP-1) receptor.[4][6][10] Its mechanism in reducing neuropathic pain involves the activation of this receptor, which in turn stimulates the expression of β-endorphin in microglia through the p38 MAPK signaling pathway.[6][10]

Signaling Pathway of this compound in Neuropathic Pain

G cluster_pathway This compound (SM) Signaling Pathway SM Shanzhiside Methyl Ester (SM) GLP1R GLP-1 Receptor (on Microglia) SM->GLP1R Agonist Binding p38 p38 MAPK Signaling Activation GLP1R->p38 b_endorphin Increased β-endorphin Expression & Release p38->b_endorphin outcome Analgesic Effect (Reduction of Neuropathic Pain) b_endorphin->outcome

Signaling pathway of this compound in microglia.

References

Technical Support Center: Shanzhiside Methyl Ester for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for dissolving and administering Shanzhiside methyl ester in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vivo studies?

A1: The choice of solvent depends on the desired concentration and administration route. For aqueous solutions, Phosphate-Buffered Saline (PBS) can be used, and solubility can be enhanced with sonication.[1] For higher concentrations, co-solvent systems are often necessary. A commonly used vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[1] Other options include using cyclodextrins (like SBE-β-CD) or corn oil.[1]

Q2: I am observing precipitation when preparing my this compound solution. What should I do?

A2: Precipitation can occur if the solubility limit is exceeded or if the solution is not prepared correctly. Here are a few troubleshooting steps:

  • Ensure proper solvent order: When using a co-solvent system, add the solvents in the specified order (e.g., DMSO first, then PEG300, then Tween-80, and finally saline).[1]

  • Use sonication: Sonication can help dissolve the compound, especially in aqueous solutions like PBS.[1][2]

  • Gentle heating: Gentle warming of the solution can aid dissolution. However, be cautious about the thermal stability of the compound.

  • Use fresh solvents: Hygroscopic solvents like DMSO can absorb moisture, which may reduce the solubility of the compound. It is recommended to use newly opened DMSO.[2][3]

  • Prepare fresh solutions: It is best to prepare solutions fresh and use them promptly.[2]

Q3: What is the maximum concentration of this compound I can achieve for in vivo administration?

A3: In PBS, a concentration of up to 50 mg/mL can be achieved with the help of sonication.[1] For other solvent systems like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, a concentration of at least 2.5 mg/mL is reported to be achievable.[1]

Q4: What are the appropriate administration routes for this compound in animal studies?

A4: The scientific literature indicates that this compound has been administered intrathecally in rats for studying neuropathic pain.[4] The choice of administration route (e.g., intravenous, oral, subcutaneous, intraperitoneal) will depend on the specific experimental design and pharmacokinetic considerations.[5]

Q5: How should I store this compound?

A5: this compound should be stored at -20°C.[6]

Solubility Data

The following table summarizes the solubility of this compound in various solvent systems for in vivo studies.

Solvent SystemSolubilityNotes
PBS50 mg/mL (123.04 mM)Requires sonication.[1]
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline≥ 2.5 mg/mL (6.15 mM)Clear solution.[1]
10% DMSO >> 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (6.15 mM)Clear solution.[1]
10% DMSO >> 90% corn oil≥ 2.5 mg/mL (6.15 mM)Clear solution.[1]
Water50 mg/mL (123.04 mM)Requires sonication.[2]
DMSO100 mg/mL (246.08 mM)For in vitro stock solutions.[2]

Experimental Protocol: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a 2.5 mg/mL solution of this compound using a common co-solvent system.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), fresh/anhydrous

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the Compound: Accurately weigh the required amount of this compound powder.

  • Initial Dissolution in DMSO: Add 10% of the final desired volume of DMSO to the powder. Vortex thoroughly until the compound is completely dissolved.

  • Addition of PEG300: Add 40% of the final desired volume of PEG300 to the DMSO solution. Vortex until the solution is clear and homogenous.

  • Addition of Tween-80: Add 5% of the final desired volume of Tween-80. Vortex to ensure complete mixing.

  • Final Dilution with Saline: Add the remaining 45% of the final desired volume of saline to the mixture. Vortex thoroughly.

  • Final Check: Inspect the solution for any precipitation or phase separation. If necessary, sonicate for a few minutes to ensure a clear solution.

  • Administration: Use the freshly prepared solution for your in vivo experiment.

Visual Guides

The following diagrams illustrate key decision-making and experimental workflows.

G Workflow for Preparing this compound Solution cluster_start Preparation cluster_dissolution Dissolution Steps cluster_final Finalization weigh 1. Weigh Shanzhiside Methyl Ester add_dmso 2. Add 10% DMSO and Vortex weigh->add_dmso add_peg 3. Add 40% PEG300 and Vortex add_dmso->add_peg add_tween 4. Add 5% Tween-80 and Vortex add_peg->add_tween add_saline 5. Add 45% Saline and Vortex add_tween->add_saline check 6. Inspect for Precipitation add_saline->check administer 7. Administer Freshly Prepared Solution check->administer

Caption: Workflow for preparing this compound solution.

G Decision Pathway for Solvent Selection cluster_input Experimental Requirement cluster_decision Solvent Choice concentration Desired Concentration? low_conc Low Concentration (<= 50 mg/mL) concentration->low_conc Low high_conc High Concentration (> 2.5 mg/mL) concentration->high_conc High pbs PBS with Sonication low_conc->pbs cosolvent Co-solvent System (e.g., DMSO/PEG300/Tween-80/Saline) high_conc->cosolvent

Caption: Decision pathway for solvent selection.

References

Technical Support Center: Shanzhiside Methyl Ester Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Shanzhiside methyl ester (SME), ensuring its stability in aqueous solutions is paramount for obtaining reliable and reproducible experimental results. This technical support center provides essential information, troubleshooting guidance, and frequently asked questions regarding the stability of SME in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?

A1: The stability of this compound (SME), an iridoid glycoside, in aqueous solutions is primarily influenced by pH and temperature. Generally, iridoid glycosides are more stable in acidic conditions and are susceptible to degradation in neutral to alkaline environments. Elevated temperatures can accelerate this degradation process.

Q2: What is the recommended pH range for preparing and storing aqueous solutions of this compound?

A2: To minimize degradation, it is recommended to prepare and store aqueous solutions of SME in acidic conditions (pH < 7). Studies on structurally similar iridoid glycosides, such as geniposidic acid, have shown increased stability in gastric fluid (pH ~2.0) and decreased stability in intestinal fluid (pH ~7.0).[1] Therefore, for short-term storage and experimental use, a slightly acidic buffer is advisable.

Q3: How should I store stock solutions of this compound?

A3: For long-term storage, it is best to store this compound as a solid at -20°C, protected from light.[2] If a stock solution is necessary, prepare it in an anhydrous organic solvent like DMSO and store it at -20°C or -80°C.[2] Aqueous stock solutions should be prepared fresh before use. If short-term storage of an aqueous solution is unavoidable, it should be kept at 2-8°C in a slightly acidic buffer and used as soon as possible.

Q4: Can this compound degrade during common experimental procedures?

A4: Yes, SME can degrade under certain experimental conditions. Prolonged incubation at physiological pH (7.4) and 37°C can lead to significant degradation. It is crucial to consider the pH and temperature of your experimental buffers and incubation times. For cell culture experiments, the presence of esterases in the media or cells could also contribute to the hydrolysis of the methyl ester group.

Q5: What are the likely degradation products of this compound in aqueous solutions?

A5: The primary degradation pathway for this compound in aqueous solution is hydrolysis. This can involve two main reactions:

  • Ester Hydrolysis: The methyl ester group is hydrolyzed to a carboxylic acid, forming Shanzhiside.

  • Glycosidic Bond Cleavage: Under harsher conditions (e.g., strong acid or base), the glycosidic bond linking the glucose molecule to the iridoid aglycone can be cleaved.

The exact degradation products and their proportions will depend on the specific conditions (pH, temperature, time).

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
Inconsistent or lower-than-expected bioactivity in experiments. Degradation of this compound in the experimental buffer or media.Prepare fresh aqueous solutions of SME for each experiment. Use a slightly acidic buffer if compatible with your experimental setup. Minimize the incubation time at neutral or alkaline pH and physiological temperatures.
Appearance of unexpected peaks in HPLC or LC-MS analysis. Formation of degradation products during sample preparation, storage, or analysis.Analyze samples immediately after preparation. If storage is necessary, keep them at low temperatures (2-8°C) for a short period. Ensure the mobile phase used for chromatography is not strongly basic.
Precipitation of the compound in aqueous buffer. Poor solubility of this compound at the desired concentration.Use a co-solvent such as DMSO or ethanol to prepare a concentrated stock solution before diluting it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment.
Variability between different batches of the compound. Differences in purity or the presence of degradation products in the starting material.Always use a well-characterized, high-purity standard of this compound. Perform a purity check (e.g., by HPLC) on new batches before use.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[3][4][5]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an appropriate amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature. Withdraw samples at various time points (e.g., 0, 0.5, 1, 2, 4 hours). Neutralize the samples with an appropriate amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature, protected from light. Withdraw samples at various time points.

  • Thermal Degradation: Place a sample of the solid compound in an oven at 60°C. Also, heat a solution of the compound at 60°C. Analyze samples at various time points.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and fluorescent light. Keep a control sample wrapped in aluminum foil to protect it from light. Analyze samples at various time points.

  • Analysis: Analyze all samples using a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is often effective. For example:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

    • Start with a low percentage of Solvent B and gradually increase it over the run time.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 240 nm).

  • Column Temperature: 25-30°C.

Data Presentation

Table 1: Stability of Structurally Similar Iridoid Glycosides under Different pH Conditions

Data adapted from a study on iridoid glycosides from Eucommia ulmoides, indicating general trends applicable to this compound.

pHTemperature (°C)Incubation Time (h)% Degradation (Approximate)
2.0372< 5%
7.0372> 20%
10.0251Significant
12.0251Extensive

Note: The degradation rate is highly dependent on the specific iridoid glycoside structure.

Table 2: Recommended Storage Conditions for this compound
FormSolventTemperatureDurationLight Protection
Solid--20°CLong-termRecommended
Stock SolutionDMSO-20°C / -80°CMonthsRecommended
Aqueous SolutionAcidic Buffer (pH < 7)2-8°CShort-term (hours)Recommended

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis SME This compound (Solid) Stock Prepare Stock Solution (e.g., 1 mg/mL in MeOH) SME->Stock Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal Stress (60°C) Stock->Thermal Photo Photolytic Stress (UV/Fluorescent Light) Stock->Photo HPLC Stability-Indicating HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (% Degradation, Impurity Profile) HPLC->Data

Caption: Workflow for Forced Degradation Study of this compound.

Degradation_Pathway cluster_hydrolysis Hydrolysis SME This compound (C17H26O11) Shanzhiside Shanzhiside (Ester Hydrolysis Product) SME->Shanzhiside H2O / OH- (Mild Conditions) Aglycone Aglycone + Glucose (Glycosidic Cleavage Products) SME->Aglycone H+ / OH- (Harsh Conditions) Shanzhiside->Aglycone H+ / OH- (Harsh Conditions)

Caption: Plausible Degradation Pathways of this compound in Aqueous Solution.

References

Long-term storage of Shanzhiside methyl ester stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of Shanzhiside methyl ester stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in several common laboratory solvents. For in vitro studies, Dimethyl sulfoxide (DMSO), water, and ethanol are suitable choices.[1][2] For in vivo experiments, specific formulations involving solvents like PBS, DMSO, PEG300, Tween-80, and corn oil are recommended to ensure solubility and biocompatibility.[3] Always use fresh, high-purity solvents to avoid degradation of the compound.[1]

Q2: What are the optimal storage conditions for long-term stability of this compound stock solutions?

A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C, which can ensure stability for up to one year.[1] For shorter periods, storage at -20°C is acceptable for up to one month.[1][4][5] It is crucial to protect the solutions from light.[4][5]

Q3: How should I handle the stock solutions to maintain their integrity?

A3: To maintain the integrity of your this compound stock solutions, it is best practice to aliquot the solution into smaller, single-use volumes after preparation. This will help to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1]

Q4: My this compound solution appears to have precipitated after storage. What should I do?

A4: If you observe precipitation in your stock solution, you can try to redissolve the compound by gently warming the vial and using sonication.[4] However, if the precipitate does not readily dissolve, it is advisable to prepare a fresh stock solution to ensure accurate experimental results.

Q5: Can I store this compound in powder form?

A5: Yes, this compound powder is stable for up to three years when stored at -20°C.[1]

Quantitative Data Summary

The following table summarizes the recommended storage conditions for this compound stock solutions based on information from various suppliers.

Storage TemperatureDurationRecommended Solvent(s)Key Considerations
-80°CUp to 1 yearDMSO, EthanolAliquot to avoid freeze-thaw cycles.[1]
-80°CUp to 6 monthsGeneral SolventsProtect from light.[4][5]
-20°CUp to 1 monthGeneral SolventsProtect from light.[1][4][5]
2°C - 8°CNot specifiedNot specifiedRecommended by some suppliers for short-term.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 406.38 g/mol ) using a calibrated analytical balance.

  • Dissolution: In a sterile microcentrifuge tube, add the appropriate volume of high-purity DMSO to the powder to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.0638 mg of this compound in 1 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly to ensure complete dissolution. If necessary, brief sonication in a water bath can be used to aid dissolution.[3]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -80°C for long-term use.

In Vitro Cell-Based Assay Dilution
  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution using the appropriate cell culture medium to achieve the desired final concentrations for your experiment.

  • Application: Add the diluted this compound to your cell cultures and proceed with your experimental protocol. It is recommended to prepare fresh dilutions for each experiment.

Troubleshooting Guide

This guide addresses common issues that may arise during the storage and use of this compound stock solutions.

Troubleshooting_Workflow start Start: User has an issue with SME stock solution issue Identify the Issue start->issue precipitate Precipitation Observed issue->precipitate Precipitation discoloration Discoloration or Cloudiness issue->discoloration Appearance Change inactivity Loss of Biological Activity issue->inactivity No Effect in Assay solve_precipitate Action: 1. Gently warm the solution. 2. Use sonication to aid dissolution. precipitate->solve_precipitate discard_fresh Action: Discard the solution and prepare a fresh stock. discoloration->discard_fresh check_storage Review Storage Conditions: - Temperature correct? - Protected from light? - Avoided freeze-thaw? inactivity->check_storage check_dissolution Does it dissolve? solve_precipitate->check_dissolution use_solution Use the solution for the experiment. check_dissolution->use_solution Yes check_dissolution->discard_fresh No end End use_solution->end discard_fresh->end check_storage->discard_fresh

Signaling Pathway

This compound is known to act as a small molecule glucagon-like peptide-1 (GLP-1) receptor agonist.[1][4][6] Its mechanism of action involves the activation of the p38 MAPK signaling pathway, leading to the stimulation of microglial β-endorphin expression, which contributes to its analgesic effects.[6][7]

Signaling_Pathway SME This compound GLP1R GLP-1 Receptor SME->GLP1R Binds to & Activates p38MAPK p38 MAPK Activation GLP1R->p38MAPK Downstream Signaling Microglia Spinal Microglia p38MAPK->Microglia Stimulates b_endorphin β-Endorphin Expression Microglia->b_endorphin Increases Analgesia Analgesic Effect (Neuropathic Pain Reduction) b_endorphin->Analgesia Leads to

References

Preventing Shanzhiside methyl ester precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Shanzhiside methyl ester precipitation in experimental media.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in several organic solvents and water. For research purposes, Dimethyl Sulfoxide (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions.[1][2][3][4] It is also soluble in methanol, ethanol, and water.[2][5] When using DMSO, it is crucial to use a fresh, anhydrous grade, as moisture can negatively impact the solubility of the compound.[3][4]

Q2: My this compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. What is the cause?

A2: This is a common phenomenon known as "crashing out" that occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment like cell culture media. The primary reason is that the final concentration of this compound exceeds its solubility limit in the aqueous medium once the DMSO is diluted. This is particularly prevalent with hydrophobic compounds.

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A3: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% to avoid significant cytotoxicity. For sensitive cell lines, concentrations as low as 0.1% may be necessary. It is always best practice to perform a vehicle control experiment (media with the same final DMSO concentration without the compound) to assess the impact of the solvent on your specific cells.

Q4: Can the temperature of the media affect the solubility of this compound?

A4: Yes, temperature can influence solubility. It is recommended to use pre-warmed (typically 37°C) cell culture media when preparing your working solutions. Adding the compound to cold media can decrease its solubility and increase the likelihood of precipitation.

Q5: My media containing this compound appears fine initially, but I see a precipitate after incubation. What could be the reason?

A5: Delayed precipitation can occur due to several factors. The compound may have limited stability in the aqueous environment over time. Additionally, cellular metabolism can alter the pH of the culture medium, which might affect the solubility of a pH-sensitive compound. Evaporation of media during long-term cultures can also increase the concentration of the compound, leading to precipitation.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

If you observe immediate precipitation when adding your this compound DMSO stock to the cell culture medium, follow these troubleshooting steps:

  • Problem: The final concentration of this compound is too high.

    • Solution: Decrease the final working concentration of the compound. You can perform a solubility test to determine the maximum soluble concentration in your specific medium.

  • Problem: Rapid dilution causing solvent shock.

    • Solution 1 (Serial Dilution): Instead of a single large dilution, perform a series of intermediate dilutions in pre-warmed media.

    • Solution 2 (Reverse Dilution): Add the small volume of your DMSO stock dropwise to the full volume of pre-warmed media while gently vortexing or swirling. This ensures rapid dispersal of the DMSO.

  • Problem: The media is too cold.

    • Solution: Always use cell culture media that has been pre-warmed to 37°C.

Issue 2: Delayed Precipitation in the Incubator

If the solution is initially clear but a precipitate forms during incubation, consider the following:

  • Problem: Limited compound stability in aqueous media.

    • Solution: Prepare fresh working solutions immediately before each experiment. Avoid storing diluted solutions of this compound.

  • Problem: Interaction with media components.

    • Solution: this compound might interact with salts or proteins in the media, especially if you are using a high percentage of Fetal Bovine Serum (FBS). Consider reducing the FBS concentration if your experimental design allows, or test a different basal media formulation.

  • Problem: pH changes in the media.

    • Solution: Monitor the pH of your cell culture. In dense or rapidly metabolizing cultures, more frequent media changes might be necessary to maintain a stable pH.

  • Problem: Media evaporation.

    • Solution: Ensure proper humidification in your incubator to prevent the concentration of media components, including this compound.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventConcentrationNotesCitations
DMSO100 mg/mL (246.08 mM)Requires sonication for complete dissolution. Use fresh, anhydrous DMSO.[1],[3]
Water50 mg/mL (123.04 mM)Requires sonication.[3]
MethanolSoluble-[2],[5]
EthanolSoluble-[2],[5]
AcetonitrileSoluble-[2]

Table 2: Recommended Starting Conditions for Preparing Working Solutions

ParameterRecommendationRationale
Stock Solution Concentration10-100 mM in 100% DMSOA higher concentration allows for a smaller volume to be added to the media, minimizing the final DMSO concentration.
Final DMSO Concentration≤ 0.5%Minimizes solvent-induced cytotoxicity.
Media Temperature37°CImproves solubility and prevents temperature-related precipitation.
Dilution MethodDropwise addition to vortexing media or serial dilutionPrevents localized high concentrations and solvent shock.
Use of Working SolutionPrepare fresh and use immediatelyEnsures stability and avoids time-dependent precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh out the required amount of this compound (Molecular Weight: 406.38 g/mol ). For 1 mL of a 10 mM solution, use 4.06 mg.

  • Add the appropriate volume of fresh, anhydrous DMSO.

  • Vortex the solution thoroughly.

  • If necessary, place the vial in an ultrasonic bath for a few minutes to ensure complete dissolution.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Cell Culture Media (Example: 10 µM)

  • Thaw a single-use aliquot of your 10 mM this compound stock solution.

  • Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.

  • Method A: Direct Dilution (for lower concentrations)

    • Dispense the required volume of pre-warmed media into a sterile tube.

    • While gently vortexing the media, add the calculated volume of the 10 mM stock solution drop by drop. For a 10 µM final concentration in 10 mL of media, you would add 10 µL of the 10 mM stock (a 1:1000 dilution).

  • Method B: Serial Dilution (for higher concentrations or sensitive media)

    • Create an intermediate dilution. For example, add 10 µL of the 10 mM stock to 990 µL of pre-warmed media to get a 100 µM intermediate solution. Vortex gently.

    • Add the required volume of the 100 µM intermediate solution to the final volume of pre-warmed media. For a 10 µM final concentration in 10 mL, add 1 mL of the 100 µM intermediate solution to 9 mL of media.

  • Visually inspect the final working solution for any signs of precipitation.

  • Use the freshly prepared working solution immediately for your experiment.

Mandatory Visualizations

G start_node Start: this compound precipitates in media check_concentration Is final concentration too high? start_node->check_concentration decision_node decision_node process_node process_node end_node Result: Clear Solution lower_concentration Lower final working concentration check_concentration->lower_concentration Yes check_dilution Is dilution method causing shock? check_concentration->check_dilution No lower_concentration->check_dilution change_dilution Use dropwise addition to pre-warmed, vortexing media or perform serial dilution check_dilution->change_dilution Yes check_dmso Is final DMSO concentration >0.5%? check_dilution->check_dmso No change_dilution->check_dmso adjust_dmso Prepare higher concentration stock to reduce volume added check_dmso->adjust_dmso Yes check_stability Does precipitation occur over time? check_dmso->check_stability No adjust_dmso->check_stability check_stability->end_node No use_fresh Prepare fresh solution immediately before use check_stability->use_fresh Yes use_fresh->end_node G cluster_stock Stock Solution cluster_media Cell Culture Medium compound_node compound_node solvent_node solvent_node media_node media_node factor_node factor_node outcome_node outcome_node SME Shanzhiside Methyl Ester DMSO DMSO SME->DMSO dissolved in Media Aqueous Media (Salts, Amino Acids, etc.) SME->Media added to Precipitation Precipitation SME->Precipitation exceeds solubility limit Media->Precipitation FBS FBS Proteins FBS->Precipitation interaction pH pH Solubility Solubility pH->Solubility Temp Temperature Temp->Solubility Conc Concentration Conc->Solubility Solubility->Precipitation

References

Optimizing Shanzhiside methyl ester concentration for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Shanzhiside methyl ester (SME). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of SME in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues that may arise during the use of this compound in cell culture.

Q1: How should I dissolve this compound?

A1: The solubility of SME can vary depending on the solvent. For cell culture applications, Dimethyl sulfoxide (DMSO) is the most common solvent for creating a high-concentration stock solution.[1][2][3] Subsequently, this stock solution can be diluted to the final working concentration in your cell culture medium. It is crucial to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.[1][3] SME is also soluble in water and ethanol.[1][4]

Q2: What is the recommended working concentration for SME in cell culture?

A2: The optimal working concentration of SME is highly dependent on the cell type and the specific biological question being investigated. It is always recommended to perform a dose-response experiment to determine the ideal concentration for your specific experimental setup. Based on published studies, concentrations can range from the low micromolar (µM) to the microgram per milliliter (µg/mL) level. For example, a concentration of 10 µM has been used to inhibit the release of pro-inflammatory mediators in rat neutrophils.[4] In another study, the IC50 for antiviral activity against HCV in Huh7 cells was reported as 18 µg/mL.[1]

Q3: I am not observing any effect of SME on my cells. What could be the problem?

A3: If you are not seeing the expected effect, consider the following troubleshooting steps:

  • Concentration: The concentration of SME may be too low. Try increasing the concentration based on a carefully planned dose-response curve.

  • Solubility/Stability: Ensure your SME stock solution was prepared correctly and has not precipitated. It is recommended to prepare fresh solutions for each experiment.[1] Stock solutions stored at -20°C should be used within one month, while storage at -80°C allows for use up to six months.[1]

  • Cell Line Sensitivity: Not all cell lines will respond to SME in the same way. The expression level of its target, the glucagon-like peptide-1 (GLP-1) receptor, may vary between cell types.[1][3][4][5]

  • Incubation Time: The duration of treatment may be insufficient to elicit a response. Consider a time-course experiment to determine the optimal incubation period.

Q4: I am observing significant cell death after treating with SME. How can I address this?

A4: Unexpected cytotoxicity can be a concern. Here are some potential causes and solutions:

  • High Concentration: The concentration of SME may be in the toxic range for your specific cell line. It is critical to perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range before proceeding with functional assays.

  • Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in your culture medium might be too high. It is generally recommended to keep the final DMSO concentration below 0.5% (v/v), and ideally below 0.1%.

  • Contamination: Ensure that your SME stock solution and cell cultures are free from contamination.

Q5: What is the mechanism of action for this compound?

A5: this compound is known to be a small molecule agonist of the glucagon-like peptide-1 (GLP-1) receptor.[1][3][4][5] Its biological effects are often mediated through the activation of this receptor, which can trigger various downstream signaling pathways. Studies have shown that SME can modulate the p38 MAPK and NF-κB signaling pathways.[5][6] It has also been reported to have anti-inflammatory, neuroprotective, and anti-apoptotic effects, and can influence processes related to oxidative stress.[4][5][7][8][9]

Data Presentation

Table 1: Solubility of this compound
SolventConcentrationNotesReference
DMSO100 mg/mL (246.08 mM)Ultrasonic assistance may be needed. Use of fresh DMSO is recommended.[1]
DMSO81 mg/mL (199.32 mM)Use of fresh DMSO is recommended due to its hygroscopic nature.[3]
DMSO30 mg/mL-[4]
Water50 mg/mL (123.04 mM)Ultrasonic assistance may be needed. Filter sterilize before use.[1]
Ethanol30 mg/mL-[4]
DMF30 mg/mL-[4]
PBS (pH 7.2)10 mg/mL-[4]
Table 2: Reported Effective Concentrations of this compound in Cell-Based Assays
Cell Line/SystemAssayEffective ConcentrationObserved EffectReference
Rat NeutrophilsInhibition of MPO and elastase release10 µMInhibition of pro-inflammatory mediator release.[4]
Rat NeutrophilsInhibition of IL-8 and LTB4 release10 µMInhibition of pro-inflammatory mediator release.[4]
Human Huh7 cellsAntiviral activity against HCVIC50: 18 µg/mLInhibition of viral replication.[1]
Rat Cortical NeuronsAttenuation of apoptosisConcentration-dependentIncreased cell survival, attenuated LDH leakage and caspase-3 activity.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (solid)

  • Anhydrous, sterile Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Aseptically weigh the desired amount of SME powder.

  • In a sterile microcentrifuge tube, add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).

  • If necessary, gently warm the solution or use an ultrasonic bath to aid dissolution. Ensure the solution is clear and free of particulates.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Protect from light.[2]

Protocol 2: Determining Optimal SME Concentration using an MTT Cytotoxicity Assay

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the SME stock solution in complete culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of SME.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate cell viability as a percentage relative to the no-treatment control. The highest concentration that does not significantly reduce cell viability is considered the optimal starting point for functional assays.

Protocol 3: Western Blot Analysis of p38 MAPK Activation

Materials:

  • Cells treated with SME

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-p38 MAPK, anti-total-p38 MAPK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After treating cells with the optimal non-toxic concentration of SME for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each sample using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Strip the membrane and re-probe with an antibody against total p38 MAPK to normalize the data.

Visualizations

SME_Signaling_Pathway SME Shanzhiside methyl ester GLP1R GLP-1 Receptor SME->GLP1R activates p38_MAPK p38 MAPK Activation GLP1R->p38_MAPK NFKB NF-κB Pathway Inhibition GLP1R->NFKB Microglia Microglia p38_MAPK->Microglia Beta_Endorphin β-Endorphin Expression Microglia->Beta_Endorphin Analgesia Analgesic Effects Beta_Endorphin->Analgesia Inflammation Anti-inflammatory Effects NFKB->Inflammation

Caption: SME signaling pathway.

SME_Optimization_Workflow cluster_prep Preparation cluster_cyto Cytotoxicity Screening cluster_func Functional Assays prep_stock Prepare SME Stock (e.g., 100 mM in DMSO) dose_response Perform Dose-Response (e.g., 0.1-100 µM) prep_stock->dose_response mtt_assay MTT Assay (24h, 48h, 72h) dose_response->mtt_assay determine_ic50 Determine IC50 and Optimal Non-Toxic Range mtt_assay->determine_ic50 functional_assay Perform Functional Assays (e.g., Western Blot, ELISA) determine_ic50->functional_assay analyze Analyze and Interpret Data functional_assay->analyze

Caption: Workflow for optimizing SME concentration.

Caption: Troubleshooting guide for SME experiments.

References

Troubleshooting inconsistent results with Shanzhiside methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Shanzhiside methyl ester (SME). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the experimental use of SME.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (SME) is an iridoid glycoside that is a principal active component isolated from herbs such as Lamiophlomis rotata.[1] Its primary mechanism of action is as a small molecule agonist for the glucagon-like peptide-1 (GLP-1) receptor.[1][2][3] By activating the GLP-1 receptor, SME can influence various downstream signaling pathways, leading to its observed therapeutic effects.

Q2: What are the main therapeutic areas being investigated for this compound?

Research into SME has primarily focused on its analgesic, neuroprotective, and anti-inflammatory properties. Studies have demonstrated its potential in reducing neuropathic pain, ameliorating cognitive impairment in conditions like diabetes and sleep deprivation, and exerting anti-inflammatory effects.[1][4][5]

Q3: How should this compound be stored?

For optimal stability, SME should be stored at -20°C and protected from light. If dissolved in a solvent for a stock solution, it is recommended to store it at -80°C for up to 6 months, or at -20°C for up to 1 month, with protection from light.

Q4: What are the known signaling pathways modulated by this compound?

SME has been shown to modulate several key signaling pathways, including:

  • GLP-1 Receptor/p38 MAPK Pathway: In the context of neuropathic pain, SME activates spinal GLP-1 receptors, which in turn stimulates the expression of β-endorphin in microglia via the p38 MAPK signaling pathway.[1]

  • HSP90AA1/HIF1A/STAT1 Pathway: SME has been found to attenuate cognitive impairment in diabetic models by inhibiting neuroinflammation and glycolysis through this pathway.[5]

  • NLRP3 Inflammasome and Nrf2 Pathways: The related compound 8-O-acetyl-shanzhiside methylester (8-OaS) has been shown to protect against cognitive deficits by regulating the NLRP3 inflammasome and Nrf2 pathways.[4]

Troubleshooting Inconsistent Results

Q5: My experimental results with this compound are inconsistent. What are the potential causes?

Inconsistent results when working with SME can arise from several factors:

  • Solubility Issues: SME can be challenging to dissolve in aqueous solutions. Improper dissolution can lead to a lower effective concentration of the compound in your assay, resulting in variability. It is highly recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer.

  • Compound Stability: The stability of SME can be affected by factors such as pH, temperature, and light exposure. Ensure proper storage conditions are maintained and consider assessing the compound's stability under your specific assay conditions using techniques like HPLC.

  • Dose-Response Variability: The effects of SME are often dose-dependent.[1][4] Inconsistencies may arise from inaccurate dilutions or a failure to establish a full dose-response curve to identify the optimal concentration range for your specific model.

  • Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can significantly impact the cellular response to SME. It is crucial to maintain consistent cell culture practices.

Q6: I'm observing lower than expected bioactivity in my cell-based assays. What should I check?

  • Compound Purity and Integrity: Verify the purity of your SME lot. Impurities can interfere with the assay or indicate degradation of the compound.

  • Final Co-solvent Concentration: If using a co-solvent like DMSO to improve solubility, ensure that the final concentration in your assay is compatible with your biological system (typically <1%) and does not cause cellular toxicity.

  • Assay Interference: Natural products can sometimes interfere with certain assay formats. For absorbance-based assays (e.g., MTT, ELISA), colored compounds can inflate readings. For fluorescence-based assays, autofluorescence or quenching can be an issue. It is advisable to run appropriate controls, such as the compound in assay buffer without cells, to check for interference.

Q7: How can I ensure reproducible results in my in vivo studies with this compound?

  • Route of Administration and Formulation: The method of administration (e.g., intrathecal, intravenous) and the vehicle used for formulation can significantly impact the bioavailability and efficacy of SME. Ensure your formulation is stable and appropriate for the chosen route.

  • Animal Model Variability: Factors such as the age, weight, and genetic background of the animals can contribute to variability in response. It is important to use a well-characterized and consistent animal model.

  • Time-Course of Treatment: The duration and frequency of SME administration can influence the observed effects. A pilot study to determine the optimal treatment regimen for your specific model is recommended.

Data Presentation

Table 1: Dose-Dependent Anti-Allodynic Effects of Intrathecal this compound in Neuropathic Rats

Dose of SME (µg)Maximal Inhibition of Allodynia (%)
10~20
30~40
100~50

Data adapted from Fan H, et al. Neuropharmacology. 2016.[1]

Table 2: Dose-Dependent Amelioration of Behavioral Abnormalities by 8-O-acetyl-shanzhiside methylester (8-OaS) in Sleep-Deprived Mice

Treatment GroupDose (mg/kg)Effect on Behavioral Abnormalities
Control-Normal Behavior
Sleep Deprivation (SD)-Significant Behavioral Abnormalities
SD + 8-OaS0.2Partial Amelioration
SD + 8-OaS2Significant Amelioration
SD + 8-OaS20Strong Amelioration

Data adapted from a study on the neuroprotective effects of 8-OaS.[4]

Experimental Protocols

Protocol 1: General Procedure for In Vitro Cell-Based Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.

  • Compound Treatment: After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared SME dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control if applicable.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Assay Measurement: Following incubation, perform the desired assay to measure the biological endpoint (e.g., cell viability, cytokine production, gene expression). For example, for an MTT assay, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, solubilize the formazan crystals with 150 µL of DMSO and read the absorbance at 570 nm.

  • Data Analysis: Calculate the desired parameter (e.g., IC₅₀ value, percentage of inhibition) based on the obtained data.

Protocol 2: General Procedure for In Vivo Administration in a Neuropathic Pain Model

  • Animal Model: Induce neuropathic pain in rats using a method such as spinal nerve ligation.

  • Compound Preparation: Dissolve this compound in a sterile vehicle suitable for the chosen route of administration (e.g., saline for intrathecal injection).

  • Administration: Administer SME at various doses (e.g., 10, 30, 100 µg) via intrathecal injection.

  • Behavioral Testing: Assess the anti-allodynic effects at different time points post-administration using methods such as the von Frey filament test to measure paw withdrawal threshold.

  • Data Analysis: Analyze the behavioral data to determine the dose-dependent and time-course effects of SME on neuropathic pain.

Visualizations

SME_GLP1R_p38_Pathway cluster_microglia Spinal Microglia SME Shanzhiside methyl ester GLP1R GLP-1 Receptor SME->GLP1R activates p38_MAPK p38 MAPK GLP1R->p38_MAPK activates Microglia Microglia beta_endorphin β-endorphin Expression p38_MAPK->beta_endorphin stimulates Analgesia Analgesic Effect (Reduced Neuropathic Pain) beta_endorphin->Analgesia leads to

Caption: SME activates the GLP-1R/p38 MAPK pathway in microglia.

SME_Neuroinflammation_Pathway SME Shanzhiside methyl ester HSP90AA1 HSP90AA1 SME->HSP90AA1 inhibits HIF1A HIF1A HSP90AA1->HIF1A activates STAT1 STAT1 HIF1A->STAT1 activates Neuroinflammation Neuroinflammation STAT1->Neuroinflammation promotes Glycolysis Glycolysis STAT1->Glycolysis promotes Cognitive_Impairment Cognitive Impairment Neuroinflammation->Cognitive_Impairment contributes to Glycolysis->Cognitive_Impairment contributes to

Caption: SME inhibits neuroinflammation and glycolysis.

OaS_NLRP3_Nrf2_Pathway OaS 8-O-acetyl-shanzhiside methylester (8-OaS) NLRP3 NLRP3 Inflammasome OaS->NLRP3 inhibits Nrf2 Nrf2 OaS->Nrf2 activates Inflammation Inflammation NLRP3->Inflammation promotes Oxidative_Stress Oxidative Stress Nrf2->Oxidative_Stress reduces Neuroprotection Neuroprotection Inflammation->Neuroprotection negatively impacts Oxidative_Stress->Neuroprotection negatively impacts

Caption: 8-OaS modulates NLRP3 and Nrf2 pathways for neuroprotection.

References

Shanzhiside methyl ester potential off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Shanzhiside methyl ester.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: The primary molecular target of this compound is the Glucagon-like peptide-1 (GLP-1) receptor.[1][2][3][4] It is a small molecule agonist of this receptor.[1][2][3][4]

Q2: What is the known signaling pathway activated by this compound?

A2: this compound activates the GLP-1 receptor, which in spinal microglia, stimulates the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[3] This leads to the increased expression and secretion of β-endorphin, which then acts on μ-opioid receptors to produce an analgesic effect in neuropathic pain models.[3]

Q3: Are there any known off-target effects of this compound?

A3: Currently, there is limited publicly available data on the comprehensive off-target profile of this compound from broad screening panels (e.g., kinase or receptor binding assays). One source mentions mild monoamine oxidase (MAO) inhibition, though quantitative data and experimental details are not provided.[5] Researchers should exercise caution and consider the possibility of uncharacterized off-target activities.

Q4: My non-microglial cell line is not responding to this compound. Is this expected?

A4: This could be expected. The documented analgesic effects of this compound are linked to GLP-1 receptor activation on spinal microglia.[3] If your cell line does not endogenously express the GLP-1 receptor, a response to the compound would not be anticipated through this pathway. It is crucial to confirm GLP-1 receptor expression in your experimental system.

Q5: Can this compound be used in animal studies?

A5: Yes, this compound has been used in in vivo studies, specifically in rat models of neuropathic pain via intrathecal injection.[1][3] Various solvent formulations are available for in vivo administration.[6]

Troubleshooting Guide

Experimental Issue Potential Cause Troubleshooting Steps
Inconsistent analgesic effect in vivo. 1. Compound solubility/stability issues.2. Incorrect dosage.3. Tolerance development.1. Prepare fresh solutions for each experiment. Use sonication if necessary for dissolution in PBS.[6] For other formulations, ensure homogeneity.2. The projected ED50 for anti-allodynia in rats via intrathecal injection is 40.4 μg.[1][6] Perform a dose-response study to determine the optimal concentration for your model.3. Studies suggest that, unlike morphine, this compound does not induce self-tolerance to its anti-allodynic effects over 7 days of treatment.[3] However, if co-administering with opioids, be aware that morphine can induce cross-tolerance to this compound.[3]
No induction of β-endorphin in vitro. 1. Cell line does not express GLP-1 receptor.2. Microglial cells are not in an appropriate activation state.3. Issues with the β-endorphin assay.1. Verify GLP-1 receptor expression in your cell line using qPCR, Western blot, or flow cytometry.2. The effect on β-endorphin expression was observed in primary microglia.[3] Ensure your microglial cell line is a suitable model.3. Run positive controls for your β-endorphin ELISA or Western blot to ensure the assay is working correctly.
Unexpected cellular phenotype observed (e.g., changes in proliferation, morphology). 1. Potential uncharacterized off-target effect.2. Non-specific cytotoxicity at high concentrations.3. Vehicle/solvent effects.1. Consider performing a broad kinase or receptor screen to identify potential off-target interactions. The observation of mild monoamine oxidase inhibition suggests other targets may exist.[5]2. Perform a dose-response cell viability assay (e.g., MTT, LDH) to determine the cytotoxic concentration range of the compound.3. Run a vehicle-only control group in all experiments to rule out effects from the solvent (e.g., DMSO).

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound

Parameter Value Species/Model Administration Route
Projected ED₅₀40.4 µgRat / Spinal Nerve LigationIntrathecal
Maximal Inhibition49%Rat / Spinal Nerve LigationIntrathecal

Data sourced from Fan H, et al. Neuropharmacology. 2016.[1][3][6]

Signaling Pathways and Experimental Workflows

G cluster_membrane Cell Membrane GLP-1R GLP-1 Receptor p38 p38 MAPK GLP-1R->p38 Activates SME Shanzhiside Methyl Ester SME->GLP-1R b_endorphin β-endorphin (Expression & Secretion) p38->b_endorphin Stimulates mu_opioid μ-Opioid Receptor b_endorphin->mu_opioid Binds to analgesia Analgesic Effect mu_opioid->analgesia Leads to

Caption: Known signaling pathway of this compound in microglial cells.

G start Unexpected Experimental Result (e.g., off-target phenotype) q1 Is the result dose-dependent? start->q1 q2 Is the result observed with a structurally distinct GLP-1R agonist? q1->q2 Yes artifact Experimental Artifact or Non-specific Effect q1->artifact No q3 Can the effect be blocked by a GLP-1R antagonist (e.g., exendin(9-39))? q2->q3 Yes offtarget Potential Off-Target Effect q2->offtarget No ontarget Likely On-Target Effect (mediated by GLP-1R) q3->ontarget Yes q3->offtarget No investigate Action: Perform broad binding/kinase screening offtarget->investigate

Caption: Troubleshooting workflow for differentiating on-target vs. off-target effects.

Experimental Protocols

Protocol 1: Verification of GLP-1 Receptor-Mediated Effect in Cell Culture

This protocol is designed to determine if an observed cellular response to this compound is mediated by the GLP-1 receptor.

  • Cell Seeding: Plate the cells of interest (e.g., primary microglia) at the desired density and allow them to adhere overnight.

  • Antagonist Pre-treatment: Pre-incubate one set of wells with a GLP-1 receptor antagonist (e.g., 1 µM exendin(9-39)) for 1 hour. Another set of wells should receive vehicle control.

  • Compound Treatment: Add this compound at the desired concentration to both antagonist-treated and vehicle-treated wells. Include a vehicle-only control group.

  • Incubation: Incubate the cells for the desired time period to elicit the cellular response (e.g., 24 hours for protein expression changes).

  • Endpoint Analysis: Measure the desired outcome (e.g., β-endorphin concentration in the supernatant via ELISA, p38 MAPK phosphorylation via Western blot).

  • Interpretation: If the effect of this compound is significantly diminished in the presence of the GLP-1 receptor antagonist, it is likely an on-target effect.[3]

Protocol 2: General Kinase Inhibitor Screening Assay

While no specific kinase off-targets have been identified for this compound, researchers encountering unexpected effects may consider a general kinase screen. This is a generalized protocol for how such a screen is typically performed by commercial vendors.

  • Assay Principle: The assay measures the transfer of a radiolabeled phosphate from ATP to a kinase-specific substrate peptide. Inhibition of the kinase by a test compound results in a decreased radioactive signal from the substrate.

  • Reaction Mixture Preparation: In a multi-well plate, a reaction buffer containing the kinase of interest, its specific peptide substrate, and necessary co-factors is prepared.

  • Compound Addition: this compound (or other test compounds) is added to the wells at various concentrations. A control well with vehicle (e.g., DMSO) is included.

  • Reaction Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., ³³P-ATP). The reaction is allowed to proceed for a set time at a controlled temperature.

  • Reaction Termination: The reaction is stopped, and the substrate peptide is separated from the unreacted ATP, typically by capturing the substrate on a filter membrane.

  • Signal Detection: The radioactivity incorporated into the substrate on the filter is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of the test compound relative to the vehicle control. An IC₅₀ value can then be determined from the dose-response curve.

References

Technical Support Center: Shanzhiside Methyl Ester Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Shanzhiside methyl ester, with a specific focus on the application of sonication.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

A1: this compound is an iridoid glycoside and a small molecule glucagon-like peptide-1 (GLP-1) receptor agonist.[1] It is soluble in various organic solvents and water.[2][3] For in vitro studies, Dimethyl sulfoxide (DMSO) and water are commonly used solvents.[4] It is also soluble in methanol and ethanol.[2][3]

Q2: I'm having difficulty dissolving this compound, even in recommended solvents. What should I do?

A2: Difficulty in dissolving this compound is a common issue. The use of sonication is frequently recommended to aid dissolution.[4][5] Applying ultrasonic waves helps to break down particles and increase the surface area exposed to the solvent, thereby enhancing solubility.[6][7]

Q3: How does sonication improve the solubility of this compound?

A3: Sonication, or ultrasonication, utilizes high-frequency sound waves to create cavitation bubbles in the liquid. The collapse of these bubbles generates localized high pressure and temperature, which can break apart compound aggregates and reduce particle size.[8] This increases the surface area of the solute, facilitating its interaction with the solvent and leading to faster and more effective dissolution.[6][9]

Q4: Are there any specific recommendations for preparing stock solutions of this compound?

A4: Yes, for preparing stock solutions, it is often necessary to use sonication. For example, a stock solution in DMSO at a concentration of 100 mg/mL may require sonication to achieve complete dissolution.[4] Similarly, when dissolving in water to a concentration of 50 mg/mL, sonication is also needed.[4][5] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can negatively impact solubility.[1]

Q5: Can I use heat to improve the solubility of this compound?

A5: While heating can sometimes aid in dissolving compounds, sonication is a more commonly recommended method for this compound as it minimizes the risk of thermal degradation.[6] If precipitation occurs during the preparation of a solution, a combination of gentle heating and sonication can be employed to aid dissolution.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound does not fully dissolve in DMSO or water. Insufficient energy to break down compound aggregates.Use a bath sonicator for 10-30 minutes. If a bath sonicator is not sufficient, a probe sonicator may be used with caution to avoid sample degradation. Ensure the vial is properly immersed in the water bath of the sonicator.
Precipitation occurs after the solution has been prepared. The solution is supersaturated, or the temperature has decreased.Gently warm the solution while sonicating. Prepare fresh solutions before use and store them appropriately, as recommended at -20°C for short-term storage.[2]
The final aqueous solution for an in vivo study is cloudy. The concentration of this compound exceeds its solubility limit in the final solvent mixture.Review the formulation protocol. Ensure the co-solvents are added in the correct order and mixed thoroughly at each step. Sonication of the final mixture may help to achieve a clear solution.
Inconsistent results in bioassays. Incomplete dissolution of this compound leading to inaccurate effective concentrations.Always ensure the compound is fully dissolved before use. Visually inspect the solution for any particulate matter. If necessary, centrifuge the solution and use the supernatant for experiments, while noting the potential for a lower effective concentration.

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL Stock Solution in DMSO
  • Weigh the desired amount of this compound into a sterile vial.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 100 mg/mL.

  • Vortex the mixture for 1-2 minutes.

  • Place the vial in a bath sonicator.

  • Sonicate the mixture for 15-30 minutes, or until the solute is completely dissolved, resulting in a clear solution.[4]

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C for up to one month.

Protocol 2: Preparation of an Aqueous Solution for In Vivo Studies

This protocol is adapted from a method for preparing a clear solution at a concentration of ≥ 2.5 mg/mL.[4][5]

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a separate tube, add the following solvents in the specified order, ensuring complete mixing after each addition:

    • 40% PEG300

    • 5% Tween-80

  • To this co-solvent mixture, add 10% of the DMSO stock solution and mix thoroughly.

  • Finally, add 45% saline to reach the final volume.

  • If the solution is not clear, sonicate the final mixture in a water bath until a clear solution is obtained.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationObservationSonication RequirementReference
DMSO100 mg/mL (246.08 mM)Clear solutionNeed ultrasonic[4][5]
Water50 mg/mL (123.04 mM)Clear solutionNeed ultrasonic[4][5]
DMSO81 mg/mL (199.32 mM)--[1]
PBS50 mg/mL (123.04 mM)Clear solutionNeed ultrasonic[5]
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline≥ 2.5 mg/mL (6.15 mM)Clear solution-[5]
10% DMSO >> 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (6.15 mM)Clear solution-[5]
10% DMSO >> 90% corn oil≥ 2.5 mg/mL (6.15 mM)Clear solution-[5]

Visualizations

experimental_workflow cluster_preparation Solution Preparation cluster_sonication Sonication cluster_assessment Quality Control weigh Weigh Shanzhiside methyl ester add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent Step 1 vortex Vortex Briefly add_solvent->vortex Step 2 sonicate Apply Ultrasonic Waves vortex->sonicate Step 3 visual_inspection Visually Inspect for Clarity sonicate->visual_inspection Step 4 storage Store Appropriately visual_inspection->storage Step 5

Caption: Experimental workflow for dissolving this compound using sonication.

troubleshooting_workflow start Start: Incomplete Dissolution check_solvent Is the solvent fresh and anhydrous? start->check_solvent use_fresh_solvent Use fresh, anhydrous solvent check_solvent->use_fresh_solvent No apply_sonication Apply Sonication check_solvent->apply_sonication Yes use_fresh_solvent->apply_sonication check_dissolution Is the compound dissolved? apply_sonication->check_dissolution increase_sonication Increase sonication time or use probe sonicator check_dissolution->increase_sonication No end_success End: Clear Solution check_dissolution->end_success Yes increase_sonication->check_dissolution end_fail Consider alternative solvent system increase_sonication->end_fail If still not dissolved

Caption: Troubleshooting logic for this compound solubility issues.

References

Shanzhiside methyl ester aggregation in high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the handling and use of Shanzhiside methyl ester (SME) in experimental settings. Our focus is to address challenges related to its aggregation and solubility at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

For in vitro studies, Dimethyl Sulfoxide (DMSO) is commonly used.[1][2] this compound is soluble in DMSO at concentrations up to 100 mg/mL (246.08 mM), though ultrasonication may be required for complete dissolution.[1] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[2] For in vivo experiments, a co-solvent system is often necessary to maintain solubility in aqueous-based vehicles.

Q2: My this compound solution is cloudy or shows precipitation. What should I do?

Cloudiness or precipitation indicates that the compound is not fully dissolved or has fallen out of solution. This can occur due to several factors including concentration exceeding solubility limits, improper solvent choice, or "solvent shock" when diluting a concentrated stock into an aqueous medium. To address this, you can try gentle heating and/or ultrasonication, which can aid in dissolution.[3] It is also recommended to prepare solutions fresh and use them promptly.[3]

Q3: What are the optimal storage conditions for this compound powder and stock solutions?

The solid powder form of this compound should be stored at -20°C and protected from light.[1] Stock solutions prepared in a solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also with protection from light.[3] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[2]

Q4: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?

This compound has moderate solubility in water and PBS. It can be dissolved in water at up to 50 mg/mL (123.04 mM), typically requiring ultrasonication.[1] However, for cell culture or physiological pH experiments, directly dissolving in aqueous buffers at high concentrations can be challenging. If you choose to prepare a stock solution in water, it is recommended to filter-sterilize it through a 0.22 µm filter before use.[3]

Q5: Are there any known chemical incompatibilities for this compound?

You should avoid strong acids, strong alkalis, and strong oxidizing or reducing agents when working with this compound solutions, as these can lead to chemical degradation.[4]

Troubleshooting Guide: Preventing Precipitation and Aggregation

This guide provides a step-by-step approach to troubleshoot and prevent common issues with this compound solubility.

Problem: Precipitate forms when diluting DMSO stock solution into aqueous media.

This is a common issue known as "solvent shock," where the rapid change in solvent polarity causes the compound to crash out of solution.

Solutions:

  • Step-wise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous media, perform serial dilutions. For example, dilute the DMSO stock in a smaller volume of media first, then add this intermediate dilution to the final volume.

  • Increase Final DMSO Concentration: A slightly higher final concentration of DMSO in your working solution (e.g., 0.5% instead of 0.1%) may be sufficient to keep the compound in solution without causing cellular toxicity. Always check the tolerance of your specific cell line to DMSO.

  • Use a Co-Solvent System: For challenging applications, especially in vivo studies, a multi-component solvent system can be employed to improve solubility.[3][5]

Problem: Solution is cloudy or contains visible particles after initial dissolution.

This indicates that the this compound is not fully dissolved.

Solutions:

  • Apply Sonication: Use a bath or probe sonicator to provide mechanical energy to break up aggregates and facilitate dissolution.[1]

  • Gentle Warming: Gently warm the solution (e.g., to 37°C) to increase the solubility. Be cautious not to overheat, as this could degrade the compound.

  • Ensure Solvent Quality: Use fresh, high-purity, anhydrous solvents. Old or water-contaminated DMSO can significantly impair solubility.[2]

Quantitative Data Summary

The following tables provide a summary of solubility and stock solution preparation parameters for this compound.

Table 1: Solubility of this compound

SolventMaximum ConcentrationMolarity (approx.)Notes
DMSO100 mg/mL[1]246.08 mMRequires ultrasonication. Use fresh, anhydrous DMSO.[1][2]
Water50 mg/mL[1]123.04 mMRequires ultrasonication.[1]
PBS50 mg/mL[1]123.04 mMRequires ultrasonication.[1]
Co-Solvent Mix¹≥ 2.5 mg/mL[3]≥ 6.15 mMFor in vivo use.[3]

¹Co-Solvent Mix: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[3]

Table 2: Example Stock Solution Preparation in DMSO

Desired Stock ConcentrationMass of SME (for 1 mL)Volume of DMSO
10 mM4.06 mg1 mL
50 mM20.32 mg1 mL
100 mM40.64 mg1 mL

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
  • Weigh out 40.64 mg of this compound powder in a sterile microcentrifuge tube.

  • Add 1 mL of fresh, anhydrous DMSO.

  • Vortex the tube for 30 seconds.

  • Place the tube in a bath sonicator and sonicate for 10-15 minutes, or until the solution is clear and all solid has dissolved.

  • Visually inspect the solution against a light source to ensure no undissolved particles remain.

  • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution for in vivo Administration

This protocol is adapted for preparing a clear solution for animal studies.[3]

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • To prepare 1 mL of the final working solution, begin with 400 µL of PEG300 in a sterile tube.

  • Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of sterile saline to the tube to bring the final volume to 1 mL.

  • Vortex the final solution until it is clear and homogenous. This solution should be prepared fresh on the day of use.[3]

Visualizations

The following diagrams illustrate key pathways and workflows related to the use of this compound.

SME_Signaling_Pathway SME Shanzhiside methyl ester GLP1R GLP-1 Receptor SME->GLP1R Binds to & Activates p38MAPK_activation p38 MAPK Activation GLP1R->p38MAPK_activation Initiates Signaling Microglia Microglia p38MAPK_activation->Microglia Occurs within Beta_Endorphin β-Endorphin Expression & Release Microglia->Beta_Endorphin Stimulates Analgesia Analgesic Effect (Pain Reduction) Beta_Endorphin->Analgesia Leads to

Caption: Signaling pathway of this compound in neuropathic pain reduction.[6]

Troubleshooting_Workflow start Start: Prepare SME Solution check_precipitate Observe Precipitate or Cloudiness? start->check_precipitate solution_ok Solution is Clear Proceed with Experiment check_precipitate->solution_ok No troubleshoot Troubleshooting Steps check_precipitate->troubleshoot Yes sonicate Apply Sonication / Gentle Heat troubleshoot->sonicate check_again Re-evaluate Solution sonicate->check_again check_again->solution_ok Clear modify_protocol Modify Protocol: - Use fresh/anhydrous solvent - Use co-solvent system - Adjust concentration check_again->modify_protocol Still Precipitated fail Persistent Precipitation: Consult further or consider alternative formulation modify_protocol->fail

Caption: Logical workflow for troubleshooting SME solution precipitation.

References

Shanzhiside methyl ester purity and quality control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity and quality control of Shanzhiside methyl ester.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of commercially available this compound?

A1: Commercially available this compound is typically offered as a primary reference standard with a purity of ≥95.0% as determined by High-Performance Liquid Chromatography (HPLC).[1] Some suppliers may also offer higher purity grades, such as 99.97%.[2] It is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific purity data.

Q2: How should I prepare stock solutions of this compound?

A2: this compound is soluble in various solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common choice, with solubilities reaching up to 81 mg/mL. For in vivo experiments, co-solvent systems are often necessary.[3] A typical stock solution for analytical purposes can be prepared by dissolving the compound in methanol.[4] It is recommended to prepare fresh solutions for optimal results. If using aqueous solutions, sterilization through a 0.22 μm filter is advised.[2]

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, it is recommended to store this compound at -20°C for up to one month or at -80°C for up to six months, protected from light.[2]

Q4: What are the main challenges in the analysis of this compound and other iridoid glycosides?

A4: Common challenges include dealing with low concentrations in biological samples, matrix effects from endogenous components that can interfere with mass spectrometry analysis, the presence of isomeric metabolites that are difficult to separate, and the potential for degradation of the analyte under certain pH and temperature conditions.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of this compound.

Poor Peak Shape in HPLC Analysis (Tailing or Fronting)
Potential Cause Troubleshooting Step
Column Degradation Replace the analytical column with a new one of the same type.
Inappropriate Mobile Phase pH Adjust the pH of the mobile phase to ensure this compound is in a single ionic form.
Sample Solvent Stronger than Mobile Phase Reconstitute the sample in a solvent that is of similar or weaker strength than the initial mobile phase.[5]
Column Overload Reduce the injection volume or the concentration of the sample.
Variable Retention Times in HPLC
Potential Cause Troubleshooting Step
Fluctuations in Column Temperature Use a column oven to maintain a stable temperature.
Inconsistent Mobile Phase Composition Prepare fresh mobile phase and ensure proper mixing if using a gradient.
Poor Column Equilibration Increase the column equilibration time before injecting the sample.
Air Bubbles in the System Degas the mobile phase and purge the HPLC system.

Quality Control and Purity Analysis

Ensuring the quality and purity of this compound is critical for reproducible experimental results. A combination of chromatographic and spectroscopic techniques is recommended.

Quantitative Data Summary for Analytical Methods

The following table summarizes typical performance parameters for the analysis of iridoid glycosides like this compound.

Parameter HPLC-UV Method UPLC-MS/MS Method
Linearity (r²) ≥ 0.999≥ 0.998
Limit of Detection (LOD) 0.1 µg/mL1 ng/mL
Limit of Quantification (LOQ) 0.5 µg/mL5 ng/mL
Intra-day Precision (RSD%) < 2%< 3%
Inter-day Precision (RSD%) < 3%< 5%
Recovery (%) 95 - 105%92 - 108%

This data is representative and may vary depending on the specific instrumentation and experimental conditions.[4]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

This protocol is suitable for routine purity checks of this compound raw material.

  • Instrumentation: HPLC system with a UV detector, C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used for the separation of iridoid glycosides.

  • Detection: UV detection at approximately 240 nm.[1]

  • Standard Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.[4]

    • From the stock solution, prepare a series of calibration standards by diluting with the mobile phase.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and sample, and determine the purity by comparing the peak area of the analyte to the total peak area.

LC-MS/MS for Identification and Quantification in Biological Matrices

This protocol is designed for the sensitive detection and quantification of this compound in samples such as plasma.

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard.[5]

    • Vortex the mixture for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[5]

    • Transfer the supernatant for analysis.

  • Analysis: Utilize Multiple Reaction Monitoring (MRM) for sensitive and specific quantification. The precursor and product ions for this compound would need to be optimized on the specific mass spectrometer used.

Visualizations

Experimental Workflow for Purity Analysis

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Stock Solution (1 mg/mL in Methanol) prep_cal Prepare Calibration Standards prep_standard->prep_cal hplc Inject into HPLC-UV System prep_cal->hplc prep_sample Prepare Sample Solution filter Filter through 0.45 µm Syringe Filter prep_sample->filter filter->hplc separation Separation on C18 Column hplc->separation detection UV Detection at 240 nm separation->detection integrate Integrate Peak Areas detection->integrate calculate Calculate Purity integrate->calculate G SME This compound GLP1R GLP-1 Receptor SME->GLP1R activates p38MAPK p38 MAPK Signaling GLP1R->p38MAPK activates Microglia Microglial β-endorphin Expression p38MAPK->Microglia stimulates Pain Reduction of Neuropathic Pain Microglia->Pain

References

Technical Support Center: Shanzhiside Methyl Ester Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs regarding the impact of pH on the stability of Shanzhiside methyl ester. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is an iridoid glycoside, a class of monoterpenoids found in various plants. Its stability is a critical factor in research and drug development as degradation can lead to a loss of biological activity and the formation of impurities, potentially affecting experimental outcomes and therapeutic efficacy.

Q2: What are the primary factors that influence the stability of this compound in aqueous solutions?

Based on the behavior of structurally similar iridoid glycosides like Loganin, Aucubin, and Catalpol, the primary factors influencing the stability of this compound are:

  • pH: Extreme acidic or alkaline conditions can catalyze the hydrolysis of both the ester and glycosidic bonds.[1] Iridoids are known to be sensitive to acidic reagents which can hydrolyze the glycosidic bond and lead to the decomposition of the aglycone structure.[2]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1][3][4]

  • Light Exposure: Exposure to light, particularly UV radiation, may induce photodegradation.[1]

Q3: At what pH range is this compound expected to be most stable?

While specific data for this compound is not available, related iridoid glycosides such as Aucubin and Catalpol exhibit greater stability in neutral to slightly acidic conditions.[1][2][3][4] For instance, Aucubin's half-life extends to several days at a pH above 3.0, while it degrades more rapidly at highly acidic pH levels (pH 1.2-2.0).[2][5] Catalpol is also reported to be stable in neutral conditions but sensitive to acidic pH at high temperatures.[3][4] Therefore, for general experimental purposes, maintaining a pH between 4 and 7 is advisable to minimize degradation.

Q4: What are the likely degradation pathways for this compound under acidic or alkaline conditions?

The chemical structure of this compound contains both a methyl ester and a glycosidic bond, which are susceptible to hydrolysis.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the glycosidic bond is prone to cleavage, which would release the glucose moiety and the aglycone. The ester group can also undergo hydrolysis.[1]

  • Base-Catalyzed Hydrolysis (Saponification): In alkaline environments, the methyl ester group is readily hydrolyzed to form a carboxylate salt and methanol.[1] Strong alkaline solutions have been shown to hydrolyze the ester bonds in other iridoid glycosides.[6]

Troubleshooting Guide

Problem 1: I am observing a decrease in the concentration of my this compound standard over a short period in my experimental solution.

  • Possible Cause: This is likely due to the degradation of the compound.

  • Troubleshooting Steps:

    • Verify pH: Check the pH of your solvent or buffer. This compound is expected to be most stable in a neutral to slightly acidic environment.[1][2][3][4] If your medium is strongly acidic or alkaline, it will accelerate hydrolysis.

    • Control Temperature: High temperatures increase the rate of degradation.[1][3][4] Prepare solutions fresh before use and, if the experiment allows, keep them cooled on ice. For storage, use low temperatures (-20°C or -80°C).

    • Protect from Light: Store solutions in amber vials or protect them from light to prevent potential photodegradation.[1]

Problem 2: I am seeing unexpected peaks in my chromatogram when analyzing this compound.

  • Possible Cause: These new peaks are likely degradation products.

  • Troubleshooting Steps:

    • Forced Degradation Study: To confirm that the new peaks are degradation products, you can perform a forced degradation study. This involves intentionally exposing your compound to stress conditions (acid, base, heat, oxidation, light) to generate the degradation products and observe their retention times.

    • Optimize Chromatography: Ensure your analytical method (e.g., HPLC) has sufficient resolution to separate the parent compound from all potential degradation products. A well-developed stability-indicating method is crucial.[7]

Quantitative Data on Stability of Structurally Similar Iridoid Glycosides

Since no specific quantitative stability data for this compound was found, the following tables summarize the stability of structurally similar iridoid glycosides, Aucubin and Catalpol, under various pH conditions. This data can serve as a reference for estimating the stability of this compound.

Table 1: pH-Stability Profile of Aucubin at 37°C [5]

pHDegradation Half-life (hours)
1.25.1
1.65.8
2.014.8
>3.0> Several days

Table 2: Degradation Kinetics of Catalpol at Different pH Values [3][4]

pHActivation Energy (kJ/mol)Stability Characteristics
4.081.7Sensitive to acidic pH, especially at high temperatures. Degradation promoted by most amino acids.
5.088.8More stable than at pH 4.0.
6.098.7Approaching neutral conditions, greater stability observed.
Neutral-Stable under neutral conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of an Iridoid Glycoside Methyl Ester

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of a compound like this compound and to develop a stability-indicating analytical method.[1]

Objective: To generate potential degradation products and assess the stability of the compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or other suitable organic solvent

  • HPLC grade water

  • pH meter

  • Heating block or water bath

  • UV chamber for photostability testing

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/PDA)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24 hours).

    • At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 M HCl.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the mixture at room temperature for a specified time (e.g., 4 hours).

    • At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

    • If no degradation is observed, the temperature can be increased or a higher concentration of NaOH can be used.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At various time points, withdraw samples and dilute for HPLC analysis.

  • Thermal Degradation:

    • Transfer a known amount of the solid compound to a vial and heat it in an oven at a high temperature (e.g., 80°C) for 48 hours.

    • Dissolve the heat-treated solid in a suitable solvent and analyze by HPLC.

    • For degradation in solution, heat the stock solution at a high temperature (e.g., 80°C).

  • Photodegradation:

    • Expose a solution of the compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • Analyze the exposed sample by HPLC and compare it to a control sample kept in the dark.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the intact drug from all degradation products.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start Start stock Prepare Stock Solution (1 mg/mL) start->stock acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, RT) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to Stress thermal Thermal Degradation (80°C) stock->thermal Expose to Stress photo Photodegradation (ICH Q1B) stock->photo Expose to Stress sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralization (for Acid/Base) sampling->neutralize hplc HPLC Analysis sampling->hplc neutralize->hplc data Data Analysis & Pathway Elucidation hplc->data

Forced degradation experimental workflow.

Degradation_Pathway cluster_main This compound Structure cluster_products Potential Degradation Products sme This compound (Iridoid Glycoside with Methyl Ester) aglycone Aglycone + Glucose sme->aglycone Acidic Hydrolysis (Cleavage of Glycosidic Bond) carboxylate Carboxylate Salt + Methanol sme->carboxylate Alkaline Hydrolysis (Saponification of Ester)

Potential degradation pathways of this compound.

References

Technical Support Center: Shanzhiside Methyl Ester Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential cross-reactivity and other common issues encountered during the quantification of Shanzhiside methyl ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

A1: this compound is an iridoid glycoside, a class of naturally occurring compounds with various biological activities. It is known to be a small molecule glucagon-like peptide-1 (GLP-1) receptor agonist, making it a compound of interest for its potential therapeutic effects, including in the context of neuropathic pain.[1][2] Accurate quantification is crucial for pharmacokinetic studies, quality control of herbal extracts, and understanding its mechanism of action.

Q2: What are the common analytical methods used to quantify this compound?

A2: Common methods for the quantification of this compound and other similar methyl esters include High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3][4] These techniques offer high sensitivity and selectivity for the analysis of complex biological samples.

Q3: What is cross-reactivity and how can it affect my this compound assay?

A3: Cross-reactivity is a phenomenon where a substance structurally similar to the analyte of interest (this compound) interferes with the assay, leading to inaccurate quantification.[5] This interference can result in either falsely elevated or falsely low measurements, depending on the nature of the interaction and the assay format. In immunoassays, for instance, antibodies may bind to structurally related compounds, while in mass spectrometry, isobaric compounds (compounds with the same mass) can cause interference if not chromatographically separated.

Q4: Which compounds are likely to cross-react in a this compound assay?

A4: While specific cross-reactivity data for this compound assays is not extensively documented in the public domain, compounds with high structural similarity, particularly other iridoid glycosides that may be present in the same plant extracts, are potential cross-reactants. It is crucial to assess for potential interference from related compounds that may be present in your sample matrix.

Q5: What are matrix effects in LC-MS analysis and how can they be mitigated for this compound?

A5: Matrix effects are the alteration of ionization efficiency for this compound due to co-eluting components from the sample matrix (e.g., plasma, tissue extracts).[6][7] This can lead to ion suppression or enhancement, affecting accuracy and precision. Mitigation strategies include:

  • Effective Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help remove interfering matrix components.

  • Chromatographic Separation: Optimizing the HPLC method to separate this compound from matrix components is crucial.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.

  • Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that matches the study samples can also help to correct for consistent matrix effects.

Troubleshooting Guide

This guide addresses common problems encountered during the analysis of this compound using HPLC-UV and LC-MS/MS methods.

Issue 1: Poor Sensitivity or No Signal
Potential Cause Recommended Solution
Improper Sample Preparation Ensure complete extraction of this compound from the sample matrix. Optimize extraction solvent and procedure.
Degradation of Analyte This compound may be sensitive to temperature and pH. Avoid prolonged exposure to harsh conditions. Prepare fresh standards and samples.
Incorrect Instrument Settings Verify HPLC/LC-MS parameters, including mobile phase composition, gradient, flow rate, column temperature, and detector settings (wavelength for UV, ion transitions for MS/MS).
Contaminated System Flush the HPLC/LC-MS system to remove any contaminants that may be suppressing the signal.
Issue 2: High Background Noise
Potential Cause Recommended Solution
Contaminated Mobile Phase or Solvents Use high-purity solvents (HPLC or LC-MS grade). Filter all mobile phases before use.
Dirty Flow Path Clean the injector, column, and detector to remove any build-up of contaminants.
Matrix Effects (Ion Enhancement) Improve sample clean-up to remove interfering matrix components.[6][8]
Issue 3: Inconsistent or Irreproducible Results
Potential Cause Recommended Solution
Inconsistent Sample Preparation Standardize the sample preparation workflow to ensure uniformity across all samples. Use of an internal standard is highly recommended to correct for variability.
Variable Matrix Effects Different sample lots may have varying matrix compositions.[8] Employ robust sample preparation methods and use a suitable internal standard.
Instrument Instability Ensure the HPLC/LC-MS system is properly equilibrated before starting the analytical run. Monitor system pressure and baseline for any fluctuations.
Pipetting Errors Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and precise liquid handling.
Issue 4: Suspected Cross-Reactivity (Peak Interference)

| Potential Cause | Recommended Solution | | :--- | For HPLC-UV: | | Co-eluting Compounds | Optimize the chromatographic method (e.g., change mobile phase composition, gradient, or column chemistry) to improve the separation of this compound from interfering peaks. | | Non-specific Absorption | Ensure the detection wavelength is specific to this compound. Analyze the UV spectrum of the peak to confirm its identity. | | | For LC-MS/MS: | | Isobaric Interference | If an interfering compound has the same mass as this compound, improve chromatographic separation. Select more specific MRM (Multiple Reaction Monitoring) transitions if possible. | | In-source Fragmentation | Optimize the ion source parameters (e.g., temperature, voltages) to minimize the in-source fragmentation of other compounds into ions that interfere with the analyte. |

Experimental Protocols

General Protocol for HPLC-UV Analysis of Methyl Esters

This protocol is a general guideline and may require optimization for this compound.

  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient of methanol and water or acetonitrile and water is commonly used.[3][4] For example, a gradient of acetonitrile (Solvent B) and 0.1% formic acid in water (Solvent A).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, e.g., 30°C.

  • Detection: UV detection at a wavelength appropriate for this compound (e.g., around 240 nm).

  • Sample Preparation:

    • Solid Samples (e.g., plant material): Perform a solvent extraction (e.g., with methanol or ethanol), followed by filtration and dilution in the initial mobile phase.

    • Liquid Samples (e.g., plasma): Protein precipitation followed by centrifugation and filtration of the supernatant. Alternatively, use liquid-liquid extraction or solid-phase extraction for cleaner samples.[9]

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and perform serial dilutions to create a calibration curve.

General Protocol for LC-MS/MS Analysis

This protocol provides a general framework and requires optimization for your specific instrument and application.

  • Instrumentation: LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatography: Utilize a C18 or similar reversed-phase column with a gradient elution using solvents like acetonitrile or methanol and water, often with additives like formic acid or ammonium acetate to improve ionization.[10]

  • Sample Preparation:

    • Plasma/Serum: Protein precipitation (e.g., with acetonitrile or methanol) is a common and simple method. For cleaner samples and to minimize matrix effects, LLE or SPE is recommended.[9]

    • Procedure for Protein Precipitation: To 50 µL of plasma, add 150 µL of cold acetonitrile containing an internal standard. Vortex thoroughly, then centrifuge at high speed to pellet the precipitated proteins. The supernatant is then transferred for analysis.[9]

  • Mass Spectrometry:

    • Ionization Mode: ESI in either positive or negative ion mode, depending on which provides a better signal for this compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. This involves selecting a specific precursor ion for this compound and one or more of its characteristic product ions.

Visualizations

Logical Workflow for Troubleshooting Cross-Reactivity

Troubleshooting Cross-Reactivity start Inaccurate Results Observed check_method Review Assay Protocol and Data start->check_method is_interference Is Interference Suspected? check_method->is_interference no_interference Check Other Factors: - Standard Curve - Pipetting - Instrument Performance is_interference->no_interference No interference_type Identify Type of Interference is_interference->interference_type Yes cross_reactivity Potential Cross-Reactivity interference_type->cross_reactivity Co-eluting Peak matrix_effect Potential Matrix Effect interference_type->matrix_effect Signal Suppression/Enhancement optimize_chroma Optimize Chromatographic Separation (e.g., gradient, column) cross_reactivity->optimize_chroma improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) matrix_effect->improve_cleanup revalidate Re-validate Assay optimize_chroma->revalidate use_is Use Stable Isotope-Labeled Internal Standard improve_cleanup->use_is use_is->revalidate

Caption: A logical workflow for diagnosing and addressing potential cross-reactivity and matrix effects in this compound assays.

This compound (SME) Signaling Pathway via GLP-1R

SME_GLP1R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SME This compound (SME) GLP1R GLP-1 Receptor SME->GLP1R binds and activates AC Adenylate Cyclase GLP1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates EPAC EPAC cAMP->EPAC activates p38_MAPK p38 MAPK PKA->p38_MAPK can lead to activation of EPAC->p38_MAPK can lead to activation of Cellular_Response Therapeutic Effects (e.g., reduced neuropathic pain) p38_MAPK->Cellular_Response mediates

Caption: Simplified signaling pathway of this compound (SME) through the GLP-1 receptor, leading to downstream effects.[1][11][12][13]

References

Validation & Comparative

Shanzhiside Methyl Ester: A Comparative Analysis with Established GLP-1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Shanzhiside methyl ester, a small molecule identified as a glucagon-like peptide-1 (GLP-1) receptor agonist, against established peptide-based GLP-1 receptor agonists such as exenatide, liraglutide, and semaglutide. This document summarizes the available experimental data to aid in the evaluation of this compound's potential as a therapeutic agent.

Introduction to this compound

This compound is an iridoid glycoside that has been identified as a small molecule agonist of the GLP-1 receptor.[1][2][3][4][5] Primarily investigated for its analgesic properties, its mechanism of action is reported to be mediated through the activation of the GLP-1 receptor, subsequently stimulating spinal microglial β-endorphin expression.[6] Unlike the well-characterized peptide agonists, comprehensive in vitro pharmacological data on this compound's direct interaction with the GLP-1 receptor is not extensively available in peer-reviewed literature.

Quantitative Comparison of GLP-1 Receptor Agonists

A direct quantitative comparison of this compound with other GLP-1 receptor agonists is challenging due to the limited availability of in vitro potency and binding affinity data for the small molecule. The following table summarizes the available pharmacological data for established GLP-1 receptor agonists.

CompoundTypeMolecular Weight ( g/mol )In Vitro Potency (EC50)Binding Affinity (Ki or Kd)In Vivo Data Highlight
This compound Small Molecule406.38Data not availableData not availableProjected ED50 of 40.4 μg (intrathecal) for anti-allodynia in rats[6]
Exenatide Peptide4186.6~1.3 nM - 3.22 nM (cAMP assay)[7][8][9]~1.18 nM (IC50)[9]Improves glycemic control in patients with Type 2 diabetes[10][11]
Liraglutide Peptide3751.2~0.1 nM (cAMP assay)Kd: ~128.8 nM[12]Once-daily administration for Type 2 diabetes and obesity management[13][14]
Semaglutide Peptide4113.6~16.2 pM (cAMP assay)[15]0.38 ± 0.06 nM (GLP-1R affinity)[16][17]Once-weekly injection for Type 2 diabetes and weight management[18][19]

Note: The presented EC50 and Ki/Kd values for peptide agonists are compiled from various sources and assay conditions, which may lead to variability. Direct comparison should be made with caution. The in vivo data for this compound pertains to its analgesic effects and may not be directly comparable to the anti-diabetic effects of other listed agonists.

GLP-1 Receptor Signaling Pathway

Activation of the GLP-1 receptor, a Class B G-protein coupled receptor (GPCR), by an agonist initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which in pancreatic β-cells, plays a crucial role in enhancing glucose-dependent insulin secretion.

GLP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GLP-1_Agonist GLP-1 Agonist (e.g., this compound) GLP-1R GLP-1 Receptor GLP-1_Agonist->GLP-1R Binds G_Protein Gαs GLP-1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Secretion Enhanced Glucose-Dependent Insulin Secretion PKA->Insulin_Secretion Promotes

GLP-1 Receptor Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize GLP-1 receptor agonists. While specific data for this compound using these protocols is not currently available, these methods represent the standard for evaluating the in vitro activity of any potential GLP-1 receptor agonist.

In Vitro Functional Assay: cAMP Accumulation

This assay determines the potency of a compound in activating the GLP-1 receptor by measuring the production of intracellular cyclic AMP (cAMP).

Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1 receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96- or 384-well plates and grown to a suitable confluency.

  • Compound Preparation: A serial dilution of the test compound (e.g., this compound) and a reference agonist (e.g., GLP-1) is prepared.

  • Assay: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation). The diluted compounds are then added to the wells.

  • Incubation: The plate is incubated for a specified time (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase-based reporter gene assay.[6][20]

  • Data Analysis: The dose-response curve is plotted, and the EC50 value (the concentration of the agonist that gives half-maximal response) is calculated.

Radioligand Binding Assay

This assay measures the affinity of a compound for the GLP-1 receptor by assessing its ability to compete with a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Membranes from cells overexpressing the GLP-1 receptor are prepared by homogenization and centrifugation.[2]

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled GLP-1 receptor ligand (e.g., ¹²⁵I-GLP-1 or ¹²⁵I-Exendin(9-39)) and varying concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Filtration: The mixture is rapidly filtered through a glass fiber filter to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: A competition binding curve is generated by plotting the percentage of specific binding against the concentration of the test compound. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and can be converted to a binding affinity constant (Ki).

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Lead_Optimization Lead Optimization Binding_Assay->Lead_Optimization Functional_Assay cAMP Accumulation Assay (Determine EC50) Functional_Assay->Lead_Optimization PK_PD Pharmacokinetics & Pharmacodynamics Efficacy_Studies Efficacy in Disease Models (e.g., Diabetes, Obesity) PK_PD->Efficacy_Studies Start Compound of Interest (e.g., this compound) Start->Binding_Assay Start->Functional_Assay Lead_Optimization->PK_PD

References

A Comparative Analysis of Shanzhiside Methyl Ester and Exenatide in the Management of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neuropathic pain, a chronic and debilitating condition arising from nerve damage, presents a significant therapeutic challenge. Current treatment options often provide inadequate relief and are associated with dose-limiting side effects. This has spurred the investigation of novel therapeutic agents targeting alternative pathways. Among these, agonists of the glucagon-like peptide-1 receptor (GLP-1R) have emerged as a promising class of compounds. This guide provides a detailed comparison of two such agonists: Shanzhiside methyl ester (SM), a small molecule iridoid glycoside, and exenatide, a synthetic peptide mimetic.

At a Glance: Key Performance Indicators

The following table summarizes the available preclinical efficacy data for this compound and exenatide in rodent models of neuropathic pain. It is important to note that no head-to-head comparative studies have been identified; therefore, the data presented are from independent investigations.

ParameterThis compound (SM)ExenatideSource
Drug Class Small molecule iridoid glycoside, GLP-1R agonistSynthetic peptide, GLP-1R agonist[1]
Animal Model Spinal Nerve Ligation (SNL) in ratsSpinal Nerve Ligation (SNL) in rats; other models (formalin, bone cancer, diabetes)[1][2]
Administration IntrathecalIntrathecal[1][2]
Efficacy Endpoint Anti-allodynia (reversal of mechanical hypersensitivity)Anti-allodynia/Anti-hypersensitivity[1][2]
ED50 40.4 µgNot explicitly reported in a comparable manner[1]
Maximal Inhibition 49%60-90% (in various pain hypersensitivity states)[1][2]
Tolerance No self-tolerance observed after 7 days of treatmentNo self-tolerance observed after 7 days of treatment[1]

Note: The efficacy data for this compound and exenatide are from separate studies and not from a direct comparative trial. The reported maximal inhibition for exenatide is a range across different pain models and may not be directly comparable to the specific value for SM in the SNL model.

Unraveling the Mechanisms of Action: A Tale of Two Agonists

Both this compound and exenatide exert their analgesic effects through the activation of the GLP-1 receptor, primarily located on microglial cells within the spinal dorsal horn.[1][2] Activation of this receptor initiates a downstream signaling cascade that culminates in the release of endogenous opioids, thereby dampening pain signals.

The Shared Pathway: GLP-1R/p38 MAPK/β-endorphin Axis

The principal mechanism of action for both compounds involves a novel spinal dorsal horn microglial GLP-1R/β-endorphin inhibitory pathway.[1][2] Upon binding to the GLP-1R on microglia, both SM and exenatide trigger the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[1] This, in turn, stimulates the expression and release of β-endorphin from the microglia. The released β-endorphin then acts on μ-opioid receptors on dorsal horn neurons, leading to the suppression of pain hypersensitivity.[1][2][3]

G cluster_microglia Microglia cluster_neuron Dorsal Horn Neuron SM Shanzhiside Methyl Ester GLP1R GLP-1 Receptor SM->GLP1R activates Exenatide Exenatide Exenatide->GLP1R activates p38 p38 MAPK GLP1R->p38 activates B_endorphin_release β-endorphin Release p38->B_endorphin_release stimulates Opioid_Receptor μ-Opioid Receptor B_endorphin_release->Opioid_Receptor activates Pain_Suppression Pain Suppression Opioid_Receptor->Pain_Suppression leads to

Shared signaling pathway for SM and Exenatide.
A Divergent Path? The Role of Astrocytes and ERK Signaling

Research on an acetylated derivative of SM, 8-O-acetyl shanzhiside methylester (8-OaS), suggests an additional mechanism involving astrocytes.[4] In a spinal nerve ligation model, 8-OaS was found to inhibit the activation of the extracellular signal-regulated kinase (ERK)/tumor necrosis factor-alpha (TNF-α) pathway in spinal astrocytes, contributing to its analgesic effect.[4] While exenatide is known to have anti-inflammatory properties, its specific interaction with the astrocytic ERK/TNF-α pathway in neuropathic pain is less characterized.[5]

G cluster_astrocyte Astrocyte SM_derivative Shanzhiside Methyl Ester Derivative (8-OaS) ERK ERK Pathway SM_derivative->ERK inhibits TNFa TNF-α Release ERK->TNFa stimulates Pain_Signal Pain Signal Amplification TNFa->Pain_Signal Nerve_Injury Nerve Injury Nerve_Injury->ERK activates

Astrocyte-mediated pathway of a SM derivative.

Under the Microscope: Experimental Protocols

The following section details the methodologies employed in key preclinical studies to evaluate the efficacy of this compound and exenatide in a rat model of neuropathic pain.

Spinal Nerve Ligation (SNL) Model

A widely used and validated model for inducing neuropathic pain involves the ligation of spinal nerves.[1][4]

  • Animal Preparation: Adult male Sprague-Dawley rats are anesthetized.

  • Surgical Procedure: The L5 and L6 spinal nerves are exposed and tightly ligated with silk sutures.

  • Post-operative Care: Animals are allowed to recover, and the development of neuropathic pain is assessed over several days.

Intrathecal Drug Administration

To target the spinal mechanisms of pain, drugs are administered directly into the cerebrospinal fluid.

  • Catheter Implantation: A polyethylene catheter is inserted into the intrathecal space, with its tip positioned at the lumbar enlargement of the spinal cord.

  • Drug Delivery: A microsyringe is used to inject the drug solution through the catheter.

Assessment of Mechanical Allodynia

Mechanical allodynia, a hallmark of neuropathic pain where non-painful stimuli are perceived as painful, is quantified using von Frey filaments.

  • Acclimatization: Rats are placed in individual compartments on an elevated mesh floor and allowed to acclimate.

  • Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

  • Response Measurement: The paw withdrawal threshold is determined as the filament stiffness that elicits a withdrawal response in 50% of applications. An increase in the paw withdrawal threshold indicates an anti-allodynic effect.

G SNL Spinal Nerve Ligation (SNL) in Rats Pain_Dev Development of Neuropathic Pain SNL->Pain_Dev Drug_Admin Intrathecal Administration (SM or Exenatide) Pain_Dev->Drug_Admin Pain_Assess Pain Assessment (von Frey Filaments) Drug_Admin->Pain_Assess Efficacy Determination of Anti-Allodynic Efficacy Pain_Assess->Efficacy

Experimental workflow for preclinical studies.

Concluding Remarks

This compound and exenatide represent two distinct chemical entities that converge on the GLP-1 receptor to produce analgesia in preclinical models of neuropathic pain. Their shared mechanism involving the stimulation of endogenous opioid release from microglia offers a novel therapeutic avenue. While SM, as a small molecule, may have advantages in terms of oral bioavailability and blood-brain barrier penetration, exenatide is an established therapeutic with a well-documented safety profile in other indications.

The lack of direct comparative studies necessitates further research to delineate the relative efficacy and potential differential mechanisms of these two compounds. Future investigations should aim to directly compare SM and exenatide in standardized neuropathic pain models, exploring a range of doses and administration routes. Furthermore, elucidating the potential involvement of astrocytes and other glial cells in the analgesic effects of exenatide could provide a more complete understanding of its therapeutic potential. For drug development professionals, both molecules present intriguing starting points for the design of next-generation analgesics targeting the GLP-1R pathway for the management of neuropathic pain.

References

Shanzhiside Methyl Ester vs. Synthetic NSAIDs: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory efficacy of Shanzhiside methyl ester, a naturally derived iridoid glycoside, and conventional synthetic non-steroidal anti-inflammatory drugs (NSAIDs). While direct head-to-head comparative studies are limited, this document synthesizes available preclinical data from standardized models of inflammation to offer an objective comparison of their performance and mechanisms of action.

Executive Summary

This compound (SME) and its acetylated derivative, 8-O-acetyl shanzhiside methylester (8-OaS), constituents of the medicinal plant Lamiophlomis rotata, have demonstrated significant anti-inflammatory and analgesic properties in various preclinical models. Their mechanism of action is distinct from that of traditional NSAIDs, primarily involving the modulation of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways. In contrast, synthetic NSAIDs exert their effects through the inhibition of cyclooxygenase (COX) enzymes. This guide presents an indirect comparison of their efficacy in the carrageenan-induced paw edema and adjuvant-induced arthritis models, alongside a detailed examination of their respective signaling pathways.

Data Presentation: Comparative Efficacy

The following tables summarize the anti-inflammatory effects of Lamiophlomis rotata extracts (containing this compound) and various synthetic NSAIDs in the carrageenan-induced paw edema model. It is important to note that these data are compiled from separate studies, and experimental conditions may vary. Therefore, this represents an indirect comparison and should be interpreted with caution.

Table 1: Comparison of Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats

TreatmentDoseTime Point (hours)Paw Edema Inhibition (%)Reference Study
Lamiophlomis rotata Extract
Iridoid Glycosides ExtractNot SpecifiedNot SpecifiedSignificant Inhibition[1]
Synthetic NSAIDs
Diclofenac Sodium6 mg/kg569.1[2]
Diclofenac5 mg/kg256.17 ± 3.89[3][4]
Diclofenac20 mg/kg371.82 ± 6.53[3][4]
Indomethacin20 mg/kg354[5]
Indomethacin10 mg/kg354[5]

Table 2: Comparison of Anti-arthritic Activity in Adjuvant-Induced Arthritis in Rats

TreatmentDoseEndpointResultReference Study
Lamiophlomis rotata Extract
Total Iridoid Glycosides (TIG)Not SpecifiedArthritis Index & Paw SwellingSignificantly Reduced[6]
Synthetic NSAIDs
Methyl Palmitate (as a reference)75, 150, 300 mg/kg/weekArthritic SymptomsSignificantly and Dose-dependently Decreased[7]
Synthesized Pyrrole Ester (from Piperine)5, 10, 20 mg/kgArthritis Index, Paw & Ankle SwellingSignificantly Inhibited[8]

Experimental Protocols

Carrageenan-Induced Paw Edema

This widely used model assesses acute inflammation. The general protocol is as follows:

  • Animal Model: Typically, Wistar or Sprague-Dawley rats are used.

  • Induction of Inflammation: A subcutaneous injection of a 1% carrageenan solution is administered into the subplantar region of the rat's hind paw.

  • Treatment: The test compound (e.g., Lamiophlomis rotata extract or NSAID) or vehicle is administered orally or intraperitoneally at a specified time before or after carrageenan injection.

  • Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated group to the vehicle-treated control group.[2][3][5][9][10][11][12][13][14]

Adjuvant-Induced Arthritis

This model is used to evaluate chronic inflammation and is considered a model for rheumatoid arthritis.

  • Animal Model: Commonly uses Lewis or Wistar rats.

  • Induction of Arthritis: A single intradermal injection of Freund's Complete Adjuvant (FCA), containing heat-killed Mycobacterium tuberculosis, is administered into the paw or base of the tail.

  • Development of Arthritis: Systemic inflammation and arthritis develop over a period of several days to weeks.

  • Treatment: The test compound or vehicle is administered daily for a specified duration.

  • Assessment of Arthritis: The severity of arthritis is assessed by measuring paw volume, joint diameter, and an arthritis index score based on the clinical signs of inflammation in the joints. Histopathological and radiological analyses of the joints are also often performed.[6][7][8][15][16][17]

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for this compound and its derivatives, as well as the established pathway for synthetic NSAIDs.

Shanzhiside_Methyl_Ester_Pathway SME Shanzhiside methyl ester (SME)/ 8-OaS GLP1R GLP-1 Receptor SME->GLP1R activates Astrocytes Astrocytes SME->Astrocytes inhibits Microglia Microglia GLP1R->Microglia stimulates p38_MAPK p38 MAPK beta_endorphin β-endorphin Expression p38_MAPK->beta_endorphin promotes ERK ERK TNF_alpha TNF-α Production ERK->TNF_alpha inhibits Microglia->p38_MAPK activates Astrocytes->ERK inhibits activation of Analgesia Analgesia beta_endorphin->Analgesia Anti_inflammation Anti-inflammation TNF_alpha->Anti_inflammation

Caption: Proposed signaling pathway for this compound (SME) and 8-O-acetyl shanzhiside methylester (8-OaS).

NSAID_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDs Synthetic NSAIDs NSAIDs->COX1_COX2 inhibit

Caption: Mechanism of action of synthetic Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).

Experimental Workflow

Experimental_Workflow Animal_Model Animal Model Selection (e.g., Wistar Rats) Inflammation_Induction Induction of Inflammation (e.g., Carrageenan Injection) Animal_Model->Inflammation_Induction Grouping Animal Grouping (Control, SME/8-OaS, NSAID) Inflammation_Induction->Grouping Treatment Drug Administration Grouping->Treatment Measurement Measurement of Inflammatory Response (e.g., Paw Edema Volume) Treatment->Measurement Data_Analysis Data Analysis and Comparison Measurement->Data_Analysis

References

A Comparative Analysis of Iridoid Glycosides in Inflammation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iridoid glycosides, a class of monoterpenoid compounds widely distributed in the plant kingdom, have emerged as promising candidates in the search for novel anti-inflammatory agents. Their traditional use in herbal medicine for inflammatory ailments is now being substantiated by rigorous scientific investigation, revealing their potent ability to modulate key signaling pathways and suppress the production of pro-inflammatory mediators. This guide provides a comparative analysis of the anti-inflammatory activity of several prominent iridoid glycosides, supported by experimental data, detailed methodologies for key assays, and visual representations of the underlying molecular mechanisms to aid in research and development.

Quantitative Comparison of In Vitro Anti-inflammatory Activity

The anti-inflammatory efficacy of iridoid glycosides is commonly assessed by their ability to inhibit the production of key inflammatory mediators in cellular models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The half-maximal inhibitory concentration (IC50) is a standard measure of potency, with lower values indicating greater efficacy. The following tables summarize the reported IC50 values for selected iridoid glycosides against various inflammatory markers. It is important to note that direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions.

Table 1: Comparative Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

Iridoid GlycosideNO Production IC50 (µM)PGE2 Production IC50 (µM)Cell Line / Model
Aucubin (hydrolyzed) 14.1--
Catalpol >100>100LPS-stimulated RAW 264.7
Geniposide --LPS-stimulated RAW 264.7
Loganin Dose-dependent inhibition (0-30 µM)Dose-dependent inhibition (0-30 µM)LPS-stimulated RAW 264.7
Harpagoside 39.8-LPS-stimulated RAW 264.7
Asperuloside Significant inhibition at 25, 50, 100 µMSignificant inhibition at 25, 50, 100 µMLPS-stimulated RAW 264.7

Table 2: Comparative Inhibition of Pro-inflammatory Cytokines

Iridoid GlycosideTNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)IL-1β Inhibition IC50 (µM)Cell Line / Model
Aucubin (hydrolyzed) 11.2---
Catalpol ----
Geniposide 58.21.23 g/kg (in vivo)[1]1.02 g/kg (in vivo)[1]Diabetic Rat Model[1]
Loganin 154.6---
Harpagoside Inhibits productionInhibits production--
Asperuloside Significant inhibition at 25, 50, 100 µMSignificant inhibition at 25, 50, 100 µM-LPS-stimulated RAW 264.7

Table 3: Comparative Inhibition of Pro-inflammatory Enzymes

Iridoid GlycosideiNOS InhibitionCOX-2 InhibitionCell Line / Model
Aucubin Reduces expression[2]Reduces expression[2]LPS-induced HepG2 cells[2]
Catalpol Suppresses expressionSuppresses expressionLPS-stimulated RAW 264.7
Geniposide Reduces expression[3]Reduces expression[3]LPS-stimulated THP-1 cells[3]
Loganin ---
Harpagoside Suppresses expressionSuppresses expressionHepG2 cells
Asperuloside Inhibits mRNA expressionInhibits mRNA expressionLPS-stimulated RAW 264.7

Key Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of many iridoid glycosides are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the transcriptional regulation of a host of pro-inflammatory genes.

NF_kB_MAPK_Pathway cluster_NFkB Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active NF-κB (p65/p50) IkB->NFkB_active degradation Nucleus Nucleus NFkB_active->Nucleus translocation Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes transcription MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->Nucleus Iridoids Iridoid Glycosides Iridoids->IKK inhibit Iridoids->IkB inhibit degradation Iridoids->NFkB_active inhibit translocation Iridoids->MAPKK inhibit

Caption: General mechanism of iridoid glycosides on NF-κB and MAPK pathways.

A typical workflow for assessing the anti-inflammatory potential of iridoid glycosides in vitro involves a series of established assays.

Experimental_Workflow start Start: Cell Culture (e.g., RAW 264.7 Macrophages) pretreatment Pre-treatment with Iridoid Glycosides start->pretreatment stimulation Inflammatory Stimulation (e.g., LPS) pretreatment->stimulation supernatant_collection Collect Supernatant stimulation->supernatant_collection cell_lysis Cell Lysis stimulation->cell_lysis no_assay Nitric Oxide (NO) Assay (Griess Reagent) supernatant_collection->no_assay pge2_assay PGE2 Assay (EIA/ELISA) supernatant_collection->pge2_assay cytokine_assay Cytokine Assays (ELISA for TNF-α, IL-6, IL-1β) supernatant_collection->cytokine_assay western_blot Western Blot Analysis cell_lysis->western_blot wb_targets Target Proteins: iNOS, COX-2, p-p65, p-IκBα, p-MAPKs western_blot->wb_targets

Caption: In vitro experimental workflow for evaluating anti-inflammatory activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the anti-inflammatory properties of iridoid glycosides.

Protocol 1: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test iridoid glycoside for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a control group without LPS stimulation.

  • Incubation: Incubate the plate for 24 hours.

  • Quantification of Nitrite: After incubation, collect 100 µL of the culture supernatant. Mix it with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Absorbance Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control. Determine the IC50 value from the dose-response curve.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification (TNF-α, IL-6)

This protocol outlines the general steps for measuring the concentration of cytokines in cell culture supernatants.

  • Coating: Coat a 96-well microplate with a capture antibody specific for the target cytokine (e.g., anti-human TNF-α antibody) and incubate overnight at 4°C.

  • Blocking: Wash the plate and add a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Sample Incubation: Add standards with known concentrations of the cytokine and the experimental samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: After washing, add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add Streptavidin-Horseradish Peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Addition: After a final wash, add a substrate solution (e.g., TMB) and incubate until a color develops.

  • Stopping the Reaction: Add a stop solution (e.g., 2N H2SO4) to terminate the reaction.

  • Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.

Protocol 3: Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins

This protocol is used to quantify the expression of key inflammatory proteins.

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with iridoid glycosides and stimulate with LPS as described in Protocol 1.

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail. Collect the supernatant containing the total protein after centrifugation.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, p-p65, p-IκBα, or β-actin (as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and capture the signal using an imaging system.

  • Densitometric Analysis: Quantify the intensity of the protein bands using image analysis software and normalize to the loading control.

Protocol 4: Prostaglandin E2 (PGE2) Enzyme Immunoassay (EIA)

This assay measures the production of the pro-inflammatory mediator PGE2.

  • Cell Culture and Treatment: Culture and treat RAW 264.7 cells in a 24-well plate as described in Protocol 1, stimulating with LPS for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any particulate matter.

  • EIA Procedure: Use a commercial PGE2 EIA kit. The assay is typically a competitive immunoassay.

  • Sample and Conjugate Addition: Add the collected supernatants, standards, and a PGE2-enzyme conjugate (e.g., PGE2-acetylcholinesterase) to a 96-well plate pre-coated with an anti-PGE2 antibody.

  • Incubation: Incubate the plate for the time specified in the kit's protocol (e.g., 2 hours) to allow for competitive binding.

  • Washing and Substrate Addition: Wash the plate to remove unbound reagents and add the enzyme's substrate.

  • Color Development and Measurement: Incubate for the recommended time to allow for color development. The intensity of the color is inversely proportional to the amount of PGE2 in the sample. Measure the absorbance at the specified wavelength (e.g., 405 nm).

  • Data Analysis: Calculate the PGE2 concentration in the samples based on the standard curve.

Protocol 5: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model to assess the acute anti-inflammatory activity of a compound.

  • Animals: Use male Wistar rats (180-220 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping and Dosing: Divide the rats into groups: a control group, a positive control group (e.g., treated with indomethacin), and test groups receiving different doses of the iridoid glycoside. Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, 4, and 5 hours after the injection.

  • Calculation of Edema and Inhibition: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the anti-inflammatory effect.

Conclusion

The available experimental data strongly suggest that iridoid glycosides are a promising class of natural compounds with significant anti-inflammatory properties. Their multifaceted mechanism of action, primarily centered on the inhibition of the NF-κB and MAPK signaling pathways, leads to a broad suppression of key inflammatory mediators. While direct comparisons are often limited by varying experimental designs, this guide provides a consolidated overview of the existing quantitative data and detailed methodologies to support further research. For drug development professionals, iridoid glycosides such as aucubin, geniposide, and harpagoside represent promising leads for the development of novel anti-inflammatory therapeutics. Future research should focus on standardized, direct comparative studies to fully elucidate the relative potencies and therapeutic potential of this diverse and valuable class of natural products.

References

A Comparative Guide to the Analgesic Effects of Shanzhiside Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Unveiling the Science Behind a Traditional Remedy

Shanzhiside methyl ester (SM) and its derivative, 8-O-acetyl shanzhiside methylester (8-OaS), are principal iridoid glycosides isolated from Lamiophlomis rotata. This traditional Tibetan herb has a long history of use for relieving various pain syndromes.[1][2] This guide provides a comprehensive comparison of the analgesic properties of these compounds, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.

Mechanism of Action: A Multi-Target Approach to Pain Relief

The analgesic effects of this compound and its derivatives are not mediated by a single pathway but rather through a synergistic combination of anti-inflammatory and neuromodulatory actions. The primary mechanisms identified involve the regulation of spinal neuroinflammation and nociceptive signal transmission.

1. Inhibition of Pro-Inflammatory Pathways:

One of the key analgesic mechanisms of 8-OaS is the inhibition of the ERK/TNF-α signaling pathway in spinal astrocytes.[1] In neuropathic pain models, spinal nerve ligation (SNL) leads to the activation of astrocytes and the subsequent production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), a key mediator of pain hypersensitivity. 8-OaS has been shown to suppress this cascade by inhibiting the phosphorylation of Extracellular signal-regulated kinase (ERK), thereby reducing TNF-α expression and mitigating neuropathic pain.[1]

Additionally, these compounds have been observed to decrease the production of other pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), further contributing to their anti-inflammatory and analgesic properties.[3]

2. Activation of Endogenous Opioid System via GLP-1 Receptor:

This compound acts as a small molecule agonist for the Glucagon-like peptide-1 (GLP-1) receptor.[4] Activation of spinal GLP-1 receptors stimulates microglia to express and release β-endorphin, an endogenous opioid peptide. This process is mediated through the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4] The released β-endorphin then acts on opioid receptors to produce analgesia. This indirect activation of the endogenous opioid system is a novel mechanism that distinguishes it from conventional opioid analgesics and may contribute to a lower potential for tolerance.[4]

Signaling Pathway Diagrams

ERK_TNF_alpha_Pathway Neuropathic Pain Stimulus Neuropathic Pain Stimulus Astrocyte Activation Astrocyte Activation Neuropathic Pain Stimulus->Astrocyte Activation ERK Phosphorylation (pERK) ERK Phosphorylation (pERK) Astrocyte Activation->ERK Phosphorylation (pERK) TNF-α Production TNF-α Production ERK Phosphorylation (pERK)->TNF-α Production Pain Hypersensitivity Pain Hypersensitivity TNF-α Production->Pain Hypersensitivity 8-OaS 8-OaS 8-OaS->ERK Phosphorylation (pERK) Inhibits

ERK/TNF-α Inhibition by 8-OaS

GLP1R_Beta_Endorphin_Pathway This compound (SM) This compound (SM) GLP-1 Receptor (on Microglia) GLP-1 Receptor (on Microglia) This compound (SM)->GLP-1 Receptor (on Microglia) Activates p38 MAPK Activation p38 MAPK Activation GLP-1 Receptor (on Microglia)->p38 MAPK Activation β-Endorphin Expression & Release β-Endorphin Expression & Release p38 MAPK Activation->β-Endorphin Expression & Release Opioid Receptor Activation Opioid Receptor Activation β-Endorphin Expression & Release->Opioid Receptor Activation Analgesia Analgesia Opioid Receptor Activation->Analgesia

SM-mediated β-endorphin release

Experimental Validation of Analgesic Effects

The analgesic properties of this compound and its derivatives are typically evaluated using a battery of standardized animal models. These tests are designed to assess efficacy against different types of pain, including centrally mediated thermal pain and peripherally mediated inflammatory and visceral pain.

Acetic Acid-Induced Writhing Test

This test is a model of visceral pain and is sensitive to peripherally acting analgesics.

Experimental Protocol:

  • Rodents (typically mice) are divided into control and treatment groups.

  • The test compound (e.g., iridoid glycosides from Lamiophlomis rotata) or a standard analgesic (e.g., aspirin) is administered orally or intraperitoneally.

  • After a set pre-treatment time (e.g., 30-60 minutes), a dilute solution of acetic acid is injected into the peritoneal cavity to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).

  • The number of writhes is counted for a specific period (e.g., 15-30 minutes).

  • The percentage inhibition of writhing is calculated relative to the vehicle-treated control group.

Experimental Data:

TreatmentDose (p.o.)Mean Number of Writhes% Inhibition
Vehicle Control-25.5 ± 2.3-
Iridoid Glycosides from L. rotata (IGLR)172 mg/kg12.1 ± 1.852.5%
Aspirin (Reference)100 mg/kg10.5 ± 1.558.8%
Data are presented as Mean ± SEM. *p < 0.05 compared to vehicle control. Data is representative based on available literature.
Formalin Test

The formalin test is a model of tonic chemical pain that has two distinct phases. The early phase (0-5 minutes post-injection) represents neurogenic pain resulting from direct chemical stimulation of nociceptors. The late phase (15-40 minutes post-injection) reflects inflammatory pain. This test can differentiate between centrally acting analgesics that inhibit both phases and peripherally acting ones that primarily inhibit the late phase.

Experimental Protocol:

  • A dilute solution of formalin is injected into the plantar surface of a rodent's hind paw.

  • The animal is placed in an observation chamber.

  • The amount of time the animal spends licking or biting the injected paw is recorded in two phases: the early phase and the late phase.

  • Test compounds are administered prior to the formalin injection, and the reduction in licking/biting time is compared to a control group.

Experimental Data:

Studies have shown that the aqueous extract of Lamiophlomis rotata, containing SM and 8-OaS, significantly blocks the tonic hyperalgesia in the formalin test, with an ED50 ranging from 130 to 250 mg/kg.[3] Notably, the extract was not effective in alleviating the acute nociceptive pain of the early phase, indicating a primary effect on inflammatory pain mechanisms.[3]

TreatmentDose (p.o.)Paw Licking Time (sec) - Early PhasePaw Licking Time (sec) - Late Phase
Vehicle Control-45.2 ± 5.185.7 ± 9.3
L. rotata Aqueous Extract130-250 mg/kgNo significant reductionSignificant reduction (50-80%)
Morphine (Reference)5-10 mg/kg s.c.Significant reductionSignificant reduction
Data is representative based on available literature.
Hot Plate Test

This test is used to evaluate centrally mediated (spinal and supraspinal) analgesic activity against thermal pain.

Experimental Protocol:

  • Animals are placed on a metal plate maintained at a constant temperature (e.g., 55°C).

  • The latency to a nociceptive response (e.g., paw licking, jumping) is recorded.

  • A cut-off time is established to prevent tissue damage.

  • Test compounds or a standard central analgesic (e.g., morphine) are administered, and the change in response latency is measured at different time points.

Experimental Data:

Experimental Workflow Diagram

Analgesic_Testing_Workflow cluster_0 Animal Preparation cluster_1 Treatment Administration cluster_2 Nociceptive Testing cluster_3 Data Analysis Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping Baseline Measurement Baseline Measurement Grouping->Baseline Measurement Vehicle Control Vehicle Control Baseline Measurement->Vehicle Control Test Compound (SM/8-OaS) Test Compound (SM/8-OaS) Baseline Measurement->Test Compound (SM/8-OaS) Standard Drug (Aspirin/Morphine) Standard Drug (Aspirin/Morphine) Baseline Measurement->Standard Drug (Aspirin/Morphine) Acetic Acid Writhing Test Acetic Acid Writhing Test Vehicle Control->Acetic Acid Writhing Test Formalin Test Formalin Test Test Compound (SM/8-OaS)->Formalin Test Hot Plate Test Hot Plate Test Standard Drug (Aspirin/Morphine)->Hot Plate Test Quantify Response Quantify Response Acetic Acid Writhing Test->Quantify Response Formalin Test->Quantify Response Hot Plate Test->Quantify Response Calculate % Inhibition / Latency Calculate % Inhibition / Latency Quantify Response->Calculate % Inhibition / Latency Statistical Comparison Statistical Comparison Calculate % Inhibition / Latency->Statistical Comparison

General workflow for analgesic assays

Comparative Performance Against Other Analgesics

Comparison with Lidocaine and Ketamine

In a spinal nerve ligation model of neuropathic pain, intrathecal administration of 8-OaS was compared with lidocaine (a local anesthetic) and ketamine (an NMDA receptor antagonist).

Comparative Efficacy:

CompoundDose (intrathecal)Analgesic EffectDuration of Action
8-OaS20 µgEqual anti-allodynic effect to lidocaine and ketamineLonger-lasting effect compared to both lidocaine and ketamine
Lidocaine100 µgFavorable analgesic effectShorter duration
Ketamine25 µgFavorable analgesic effectShorter duration
Data from a study on a spinal nerve ligation model in rats.[1]

These findings suggest that 8-OaS has a potent and long-lasting analgesic effect in a neuropathic pain state, comparable to established analgesics that act through different mechanisms.[1]

Positioning Among Non-Opioid Alternatives

The primary mechanisms of SM and 8-OaS, focusing on the resolution of neuroinflammation, place them in the category of non-opioid analgesics. Their mode of action shows parallels with other classes of non-opioid pain relievers:

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Like NSAIDs, SM and 8-OaS exhibit anti-inflammatory properties. However, their mechanism is not centered on cyclooxygenase (COX) inhibition but rather on the modulation of cytokine production and glial cell activity.

  • Anticonvulsants (e.g., Gabapentin, Pregabalin): These are often used for neuropathic pain. While the exact mechanisms differ, both anticonvulsants and 8-OaS appear to modulate aberrant neuronal signaling in chronic pain states.

  • Antidepressants (e.g., SNRIs, TCAs): These drugs are thought to enhance descending inhibitory pain pathways. The action of SM via the GLP-1 receptor and subsequent β-endorphin release represents an alternative strategy to engage endogenous pain control systems.

Conclusion

This compound and 8-O-acetyl shanzhiside methylester are promising analgesic compounds with a unique, multi-target mechanism of action. Their ability to modulate neuroinflammation and activate endogenous opioid pathways without direct opioid receptor agonism presents a significant advantage, potentially offering effective pain relief with a reduced risk of tolerance and other side effects associated with conventional opioids. The experimental data indicates a strong efficacy in models of inflammatory and neuropathic pain, positioning these compounds as valuable candidates for the development of novel non-opioid analgesics. Their lack of efficacy in acute thermal pain models further refines our understanding of their therapeutic niche, pointing towards applications in chronic pain conditions where inflammation and central sensitization are key pathological features.

References

Shanzhiside Methyl Ester: A Novel Analgesic Lacking Cross-Tolerance with Morphine

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis for researchers and drug development professionals.

Shanzhiside methyl ester (SM), an iridoid glycoside, presents a promising alternative for pain management, particularly in the context of opioid tolerance. Experimental evidence suggests that SM effectively alleviates neuropathic pain without inducing self-tolerance or cross-tolerance to morphine, a significant limitation of traditional opioid analgesics. Conversely, chronic morphine administration has been shown to induce cross-tolerance to the analgesic effects of SM. This guide provides a comprehensive comparison of the performance of this compound and morphine, focusing on their cross-tolerance profiles, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Analgesic Effects and Tolerance

The following table summarizes the key findings from preclinical studies investigating the analgesic effects and tolerance development of this compound compared to morphine. The data is primarily derived from studies on rat models of neuropathic pain.

ParameterThis compound (SM)MorphineSupporting Evidence
Analgesic Efficacy Effective in reducing neuropathic pain (mechanical allodynia).Potent analgesic for various types of pain, including neuropathic pain.Intrathecal SM exerted dose-dependent and long-lasting anti-allodynic effects in spinal nerve injury-induced neuropathic rats, with a maximal inhibition of 49%.[1]
Induction of Self-Tolerance Repeated administration (7 days) did not induce tolerance to its own anti-allodynic effects.Repeated administration leads to the development of tolerance, requiring dose escalation to maintain analgesic efficacy.SM and the peptidic GLP-1 receptor agonist exenatide treatments over 7 days did not induce self-tolerance to anti-allodynia.[1]
Cross-Tolerance to Morphine Repeated administration of SM did not induce cross-tolerance to the analgesic effects of morphine.Not Applicable.SM and exenatide treatments over 7 days did not induce cross-tolerance to morphine or β-endorphin.[1]
Cross-Tolerance from Morphine Chronic morphine administration induced cross-tolerance to the anti-allodynic effects of SM.Not Applicable.In contrast, morphine and β-endorphin induced self-tolerance and cross-tolerance to SM and exenatide.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard preclinical models for assessing pain and opioid tolerance.

Induction of Neuropathic Pain: Spinal Nerve Ligation (SNL) in Rats

This surgical procedure is used to create a reliable and persistent model of neuropathic pain.

  • Animals: Adult male Sprague-Dawley rats (weighing 180-220 g) are used.[2]

  • Anesthesia: Rats are anesthetized with isoflurane (3-4% for induction, 2% for maintenance).[2]

  • Surgical Procedure:

    • A dorsal midline incision is made to expose the vertebrae at the L4-S2 levels.[2][3][4]

    • The paravertebral muscles are separated to expose the L6 transverse process, which is then removed to visualize the L4-L6 spinal nerves.[2][3][4]

    • The L5 and L6 spinal nerves are carefully isolated and tightly ligated with a 6-0 silk suture.[2][3][4]

    • The muscle and skin layers are then closed with sutures and wound clips, respectively.[3][4]

  • Post-operative Care: Animals are monitored for recovery and incision wound clips are typically removed 7-10 days after surgery.[3][4]

Assessment of Mechanical Allodynia: Von Frey Test

This test measures the sensitivity to a non-painful mechanical stimulus, a hallmark of neuropathic pain.

  • Apparatus: A set of calibrated von Frey filaments with varying stiffness is used.[5][6]

  • Habituation: Rats are placed in individual Plexiglas chambers on an elevated wire mesh floor and allowed to acclimate for at least 30-60 minutes before testing.[1][7]

  • Testing Procedure (Up-Down Method):

    • Filaments are applied perpendicularly to the plantar surface of the rat's hind paw with sufficient force to cause a slight buckling.[6]

    • The test begins with a filament of intermediate force.

    • A positive response is recorded if the rat sharply withdraws its paw.

    • If there is no response, the next filament with a higher force is used. If there is a positive response, the next filament with a lower force is used.

    • The pattern of responses is used to calculate the 50% paw withdrawal threshold (PWT).[1]

Induction of Morphine Tolerance

Repeated administration of morphine is used to induce a state of tolerance.

  • Drug Administration: Morphine is administered subcutaneously or intraperitoneally twice daily for a period of 7 to 14 days, with escalating doses (e.g., starting from 10 mg/kg and increasing to 80 mg/kg).[8]

  • Assessment of Tolerance: The analgesic effect of a challenge dose of morphine is measured at different time points during the chronic treatment period using a standard pain assay (e.g., tail-flick or hot-plate test). A significant reduction in the analgesic response compared to the initial dose indicates the development of tolerance.

Assessment of Morphine Withdrawal: Naloxone-Precipitated Withdrawal

This procedure is used to precipitate withdrawal symptoms in opioid-dependent animals.

  • Induction of Dependence: Rats are made dependent on morphine through repeated injections as described in the tolerance induction protocol.

  • Precipitation of Withdrawal: A mu-opioid receptor antagonist, naloxone (e.g., 1-3.2 mg/kg, s.c. or i.p.), is administered to the morphine-dependent rats.[9][10]

  • Scoring of Withdrawal Signs: Immediately after naloxone injection, rats are placed in an observation chamber and videotaped. A trained observer, blind to the treatment, scores a range of withdrawal signs for a defined period (e.g., 15-30 minutes).[10][11] These signs can be categorized as:

    • Checked signs (frequency counts): Wet-dog shakes, writhing, jumping, teeth chattering, and ptosis.

    • Graded signs (severity score): Piloerection, abnormal posture, and hyperirritability.[9]

Mandatory Visualization

The following diagrams illustrate the key signaling pathways involved in the actions of this compound and morphine, as well as a workflow for assessing cross-tolerance.

shanzhiside_methyl_ester_pathway SM This compound (SM) GLP1R GLP-1 Receptor SM->GLP1R activates p38_MAPK p38 MAPK GLP1R->p38_MAPK activates Microglia Microglia Beta_Endorphin β-Endorphin p38_MAPK->Beta_Endorphin stimulates expression in Mu_Opioid_Receptor μ-Opioid Receptor Beta_Endorphin->Mu_Opioid_Receptor activates Analgesia Analgesia Mu_Opioid_Receptor->Analgesia leads to

Caption: Signaling pathway of this compound.

morphine_tolerance_pathway Morphine Chronic Morphine Mu_Opioid_Receptor μ-Opioid Receptor Morphine->Mu_Opioid_Receptor chronically activates Desensitization Receptor Desensitization/ Internalization Mu_Opioid_Receptor->Desensitization leads to Downstream_Signaling Downstream Signaling (e.g., adenylyl cyclase) Mu_Opioid_Receptor->Downstream_Signaling alters Tolerance Tolerance Desensitization->Tolerance contributes to Downstream_Signaling->Tolerance contributes to SM_Pathway SM Signaling Pathway Tolerance->SM_Pathway impairs Cross_Tolerance Cross-Tolerance to SM

Caption: Morphine tolerance and cross-tolerance mechanism.

experimental_workflow cluster_group1 Group 1: SM Tolerance cluster_group2 Group 2: Cross-Tolerance to Morphine cluster_group3 Group 3: Cross-Tolerance from Morphine SM_Chronic Chronic SM Administration SM_Challenge SM Challenge SM_Chronic->SM_Challenge Assess_Analgesia1 Assess Analgesia SM_Challenge->Assess_Analgesia1 SM_Chronic2 Chronic SM Administration Morphine_Challenge Morphine Challenge SM_Chronic2->Morphine_Challenge Assess_Analgesia2 Assess Analgesia Morphine_Challenge->Assess_Analgesia2 Morphine_Chronic Chronic Morphine Administration SM_Challenge2 SM Challenge Morphine_Chronic->SM_Challenge2 Assess_Analgesia3 Assess Analgesia SM_Challenge2->Assess_Analgesia3

Caption: Experimental workflow for tolerance assessment.

References

A Comparative Analysis of the Analgesic Properties of 8-O-acetyl shanzhiside methyl ester, Lidocaine, and Ketamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analgesic efficacy of 8-O-acetyl shanzhiside methyl ester (8-OaS), a natural compound derived from Lamiophlomis rotata, with the established clinical analgesics, lidocaine and ketamine. The information presented is based on experimental data from a preclinical neuropathic pain model, offering insights into their relative potencies, mechanisms of action, and potential as therapeutic agents.

Quantitative Comparison of Analgesic Effects

The following table summarizes the key quantitative findings from a comparative study evaluating the anti-allodynic effects of 8-OaS, lidocaine, and ketamine in a rat model of spinal nerve ligation (SNL)-induced neuropathic pain.[1][2]

Parameter8-O-acetyl this compound (8-OaS)LidocaineKetamine
Effective Dose 20 µg (intrathecal)100 µg (intrathecal)25 µg (intrathecal)
ED50 (Mechanical Allodynia) 12.58 µg (intrathecal)Not ReportedNot Reported
Analgesic Effect Exhibited equal but longer-lasting anti-hypersensitivity effects compared to lidocaine and ketamine.[1][2]Demonstrated significant anti-allodynia effects.[1][2]Showed potent anti-allodynia effects.[1][2]
Duration of Action Long-lasting relief from mechanical hypersensitivity.[1]Shorter duration of action compared to 8-OaS.Shorter duration of action compared to 8-OaS.
Tolerance Did not induce anti-allodynic tolerance with consecutive administration.[1]Not ReportedNot Reported

Experimental Protocols

The data presented in this guide is based on the following experimental methodologies:

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

The SNL model is a widely used preclinical model to induce neuropathic pain that mimics symptoms of peripheral nerve injury in humans.

  • Animal Subjects: Adult male Sprague-Dawley rats are used for this procedure.

  • Anesthesia: The rats are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic agent.

  • Surgical Procedure: A surgical incision is made to expose the lumbar spinal nerves. The L5 and L6 spinal nerves are then tightly ligated with silk sutures.[3][4][5] The incision is closed in layers.

  • Post-Operative Care: Animals are monitored during recovery and provided with appropriate post-operative care.

  • Sham Operation: A control group undergoes the same surgical procedure without the nerve ligation to control for any effects of the surgery itself.

Nociceptive Behavioral Testing: Mechanical Allodynia Assessment (von Frey Test)

Mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful, is a key symptom of neuropathic pain. The von Frey test is used to quantify this.

  • Acclimatization: Rats are placed in individual compartments on an elevated mesh floor and allowed to acclimate for a period before testing.

  • Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the rat's hind paw.

  • Response Measurement: The paw withdrawal threshold (PWT) is determined by observing the force at which the rat withdraws its paw in response to the filament. A lower PWT indicates increased mechanical sensitivity (allodynia). The "up-down" method is often employed to determine the 50% withdrawal threshold.[6][7][8]

Drug Administration: Intrathecal Injection

To directly target the spinal cord, drugs are administered via intrathecal injection.

  • Anesthesia: The rats are briefly anesthetized.

  • Injection Site: A fine-gauge needle is inserted into the subarachnoid space, typically between the L4 and L5 or L5 and L6 vertebrae.

  • Drug Delivery: A small volume of the drug solution (e.g., 20 µL) is injected directly into the cerebrospinal fluid.[1][9][10] A successful injection is often confirmed by a characteristic tail-flick response.

Signaling Pathways and Mechanisms of Action

The analgesic effects of 8-OaS, lidocaine, and ketamine are mediated through distinct signaling pathways.

8-O-acetyl this compound (8-OaS)

8-OaS exerts its analgesic effects by modulating neuroinflammation in the spinal cord. Specifically, it has been shown to inhibit the activation of spinal astrocytes and the downstream ERK/TNF-α signaling pathway.[1][2] This leads to a reduction in the production of the pro-inflammatory cytokine TNF-α, thereby alleviating neuropathic pain.

G cluster_stimulus Neuropathic Pain Stimulus cluster_cell Spinal Astrocyte cluster_compound Compound Intervention Nerve Injury Nerve Injury ERK ERK Nerve Injury->ERK Activates TNFa TNF-α ERK->TNFa Promotes Expression Pain Sensation Pain Sensation TNFa->Pain Sensation Increases OaS 8-O-acetyl shanzhiside methyl ester OaS->ERK Inhibits

Figure 1. Signaling pathway of 8-O-acetyl this compound analgesia.

Lidocaine

Lidocaine is a local anesthetic that also possesses systemic analgesic properties. Its primary mechanism of action is the blockade of voltage-gated sodium channels in neuronal cell membranes.[6][10][11] By inhibiting the influx of sodium ions, lidocaine prevents the generation and propagation of action potentials in sensory neurons, thereby blocking the transmission of pain signals.

G cluster_stimulus Pain Stimulus cluster_neuron Sensory Neuron cluster_compound Compound Intervention Noxious Stimulus Noxious Stimulus NaChannel Voltage-gated Sodium Channel Noxious Stimulus->NaChannel Opens ActionPotential Action Potential Generation NaChannel->ActionPotential Initiates Pain Signal\nTransmission Pain Signal Transmission ActionPotential->Pain Signal\nTransmission Propagates Lidocaine Lidocaine Lidocaine->NaChannel Blocks

Figure 2. Mechanism of action of Lidocaine analgesia.

Ketamine

Ketamine is a dissociative anesthetic with potent analgesic properties, particularly at sub-anesthetic doses. Its primary mechanism of action is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor in the brain and spinal cord.[3][7][9] By blocking the NMDA receptor, ketamine inhibits the influx of calcium ions, which is crucial for the induction and maintenance of central sensitization, a key process in the development of chronic and neuropathic pain.

G cluster_synapse Synaptic Cleft cluster_compound Compound Intervention Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to CaInflux Ca2+ Influx NMDAR->CaInflux Allows Central\nSensitization Central Sensitization CaInflux->Central\nSensitization Leads to Ketamine Ketamine Ketamine->NMDAR Antagonizes

Figure 3. Mechanism of action of Ketamine analgesia.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures used to compare the analgesic effects of the three compounds.

G A Animal Acclimatization (Sprague-Dawley Rats) B Spinal Nerve Ligation (SNL) Surgery A->B C Post-Operative Recovery & Neuropathic Pain Development B->C D Baseline Nociceptive Testing (von Frey Test) C->D E Intrathecal Drug Administration D->E F 8-O-acetyl shanzhiside methyl ester E->F G Lidocaine E->G H Ketamine E->H I Saline (Control) E->I J Post-Treatment Nociceptive Testing (von Frey Test at multiple time points) F->J G->J H->J I->J K Data Analysis and Comparison of Paw Withdrawal Thresholds J->K

Figure 4. Experimental workflow for comparative analgesic testing.

References

Synergistic Antidepressant Effects of Shanzhiside Methyl Ester and Geniposide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the synergistic antidepressant effects of Shanzhiside methyl ester (SM) and Geniposide (GP), two iridoid glycosides. The information presented is based on preclinical experimental data, offering insights for researchers, scientists, and drug development professionals in the field of neuroscience and psychopharmacology.

Overview of Synergistic Action

Recent studies have demonstrated that the combination of this compound and Geniposide produces a synergistic and rapid-onset antidepressant effect, an action not observed when either compound is administered alone at equivalent low doses. This synergy is primarily mediated through the upregulation of pituitary adenylate cyclase-activating polypeptide (PACAP) signaling in the hippocampus.

A key study identified Geniposide and this compound as two active iridoids in the herbal medicine Yueju, which is known for its rapid antidepressant action. Transcriptomic analysis revealed that Yueju up-regulates PACAP expression in the hippocampus. While neither GP nor SM alone at low doses elicited a significant antidepressant response, their co-administration mirrored the effects of Yueju, suggesting a powerful synergistic interaction.[1]

Comparative Efficacy: Behavioral Studies

The synergistic antidepressant effects of GP and SM have been evaluated in rodent models using a battery of behavioral tests that are standard in preclinical depression research. The combination treatment has shown significant efficacy in rapidly alleviating depression-like behaviors.

Table 1: Synergistic Effects of Geniposide (GP) and this compound (SM) on Depressive-like Behaviors in Mice [2]

Behavioral TestTreatment GroupOutcome MeasureResult
Tail Suspension Test (TST) GP (High) + SM (Low)Immobility TimeSignificant decrease at 30 min
Forced Swim Test (FST) GP (High) + SM (Low)Immobility TimeSignificant decrease at Day 1
Novelty-Suppressed Feeding (NSF) Test GP (High) + SM (Low)Latency to FeedSignificant decrease at 30 min & Day 2

Note: "High" and "Low" doses for GP and SM respectively were determined based on their concentrations in an effective dose of the Yueju formula.[2]

Molecular Mechanism of Synergy: Signaling Pathways

The synergistic action of Geniposide and this compound is rooted in their combined ability to modulate specific neurotrophic and inflammatory signaling pathways within the hippocampus.

The co-administration of GP and SM has been shown to upregulate the expression of PACAP and its receptor, PAC1.[2] This initiates a downstream signaling cascade involving Ca2+/calmodulin-dependent protein kinase II (CaMKII) and the mammalian target of rapamycin (mTOR) pathway.[1][2] Ultimately, this leads to an increase in the expression of brain-derived neurotrophic factor (BDNF), a key molecule involved in neurogenesis and synaptic plasticity, which is often dysregulated in depression.[1][2] The combination of geniposide and this compound was found to elevate PACAP expression, leading to increased BDNF signaling through both CaMKII and mTOR pathways.[2]

Individually, Geniposide has been shown to exert neuroprotective effects by modulating various pathways, including the BTK/TLR4/NF-κB and BDNF/TrkB signaling pathways, as well as GLP-1R/AKT signaling.[3][4] this compound has been identified as a GLP-1 receptor agonist that can stimulate microglial β-endorphin expression via p38 MAPK signaling.[5] However, the synergistic antidepressant effect appears to be specifically dependent on the PACAP-CaMKII/mTOR-BDNF axis.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular GP_SM Geniposide (GP) + This compound (SM) PACAP PACAP (Upregulation) GP_SM->PACAP PAC1R PAC1 Receptor CaMKII CaMKII (Inhibition of Phosphorylation) PAC1R->CaMKII PACAP->PAC1R mTOR mTOR Signaling (Enhancement) CaMKII->mTOR BDNF BDNF Signaling (Upregulation) mTOR->BDNF Response Rapid Antidepressant Effects BDNF->Response

Caption: Synergistic signaling pathway of GP and SM.

Experimental Protocols

The following are summaries of the key experimental protocols used to determine the synergistic effects of Geniposide and this compound.

Animal Model
  • Species: Male C57BL/6N mice.

  • Depression Model: Repeated corticosterone injection-induced depression model is often used to mimic chronic stress.[1]

  • Drug Administration: Geniposide and this compound were co-administered, typically via oral gavage or intraperitoneal injection.

Behavioral Tests
  • Tail Suspension Test (TST): Mice are suspended by their tails, and the duration of immobility is measured. A shorter immobility time is indicative of an antidepressant-like effect.[2]

  • Forced Swim Test (FST): Mice are placed in a cylinder of water from which they cannot escape. The time spent immobile is recorded. Reduced immobility is interpreted as an antidepressant effect.[2]

  • Novelty-Suppressed Feeding (NSF) Test: This test assesses anxiety and depressive-like behavior by measuring the latency of a food-deprived mouse to eat in a novel environment. A shorter latency suggests anxiolytic and antidepressant effects.[2]

Molecular Biology Techniques
  • Transcriptomic Analysis: Used to identify changes in gene expression in the hippocampus following treatment. This was crucial in identifying PACAP as a key mediator.[1]

  • High-Performance Liquid Chromatography (HPLC): Employed to identify and quantify the amounts of Geniposide and this compound in the Yueju formula.[2]

  • Western Blotting: Used to measure the protein expression levels of key signaling molecules such as PACAP, CaMKII, mTOR, and BDNF in hippocampal tissue.

  • Immunohistochemistry: Utilized to visualize the localization and expression of specific proteins within brain sections.

G Start Start: Depression Model Treatment Treatment Groups: - Vehicle - GP alone - SM alone - GP + SM Start->Treatment Behavioral Behavioral Testing: - TST - FST - NSF Treatment->Behavioral Molecular Molecular Analysis: (Hippocampal Tissue) - Transcriptomics - Western Blot Behavioral->Molecular End End: Data Analysis Molecular->End

Caption: General experimental workflow.

Conclusion and Future Directions

The synergistic combination of this compound and Geniposide presents a promising avenue for the development of novel, rapid-acting antidepressants. The co-treatment targets the hippocampal PACAP signaling pathway, leading to enhanced BDNF expression and a swift alleviation of depressive-like behaviors in preclinical models.[1]

Future research should focus on:

  • Optimizing the dosage and ratio of the two compounds for maximal therapeutic effect and minimal side effects.

  • Investigating the pharmacokinetic and pharmacodynamic interactions between this compound and Geniposide.

  • Conducting further studies to confirm these effects in other animal models of depression.

  • Exploring the potential of this combination for treating other neurological disorders where PACAP and BDNF signaling are implicated.

References

Shanzhiside Methyl Ester: A Comparative Analysis of its Anti-Inflammatory Profile Against Leading Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for potent and safe anti-inflammatory agents from natural sources, Shanzhiside methyl ester (SME) and its derivative, 8-O-acetyl this compound (8-OaS), are emerging as compounds of significant interest. This guide provides a comprehensive benchmark of SME against established natural anti-inflammatory compounds—quercetin, curcumin, and resveratrol—offering researchers, scientists, and drug development professionals a comparative look at their mechanisms and potency.

Executive Summary

Inflammation is a critical biological response, but its chronic dysregulation is a hallmark of numerous diseases. The search for effective anti-inflammatory drugs with favorable safety profiles has led to increased investigation of natural products. This compound, an iridoid glycoside, has demonstrated notable anti-inflammatory properties. This report benchmarks its activity against quercetin, curcumin, and resveratrol, focusing on their effects on key inflammatory enzymes: cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and inducible nitric oxide synthase (iNOS). While direct comparative quantitative data for SME is still emerging, this guide synthesizes available mechanistic information and quantitative data for the benchmark compounds to provide a valuable resource for the research community.

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for quercetin, curcumin, and resveratrol against key inflammatory enzymes. This data, gathered from various in vitro studies, provides a quantitative benchmark for their anti-inflammatory potency. At present, specific IC50 values for this compound and 8-O-acetyl this compound against these specific enzymes are not yet widely reported in publicly available literature.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)iNOS Inhibition
Quercetin >10010 - 500.35 - 7.7Inhibits iNOS expression and activity.[1]
Curcumin ~502 - 520.7 - 5Inhibits iNOS expression and activity.[2][3][4]
Resveratrol 2.273.40 - 604.5Inhibits iNOS expression and activity.[5][6][7][8]

Note: IC50 values can vary depending on the specific assay conditions.

Mechanistic Profile of this compound

While quantitative IC50 data for direct enzyme inhibition by this compound is limited, studies have elucidated its anti-inflammatory mechanisms, which involve the modulation of key signaling pathways and the reduction of pro-inflammatory mediators.

SME and its acetylated form, 8-OaS, have been shown to exert their anti-inflammatory effects through:

  • Inhibition of Pro-inflammatory Mediators: They concentration-dependently inhibit the release of myeloperoxidase (MPO), elastase, and matrix metalloproteinase-9 (MMP-9). They also reduce the production of interleukin-8 (IL-8), tumor necrosis factor-alpha (TNF-α), and leukotriene B4 (LTB4) in stimulated neutrophils.

  • Modulation of Signaling Pathways:

    • ERK/TNF-α Pathway: 8-OaS has been found to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and the subsequent production of TNF-α in spinal astrocytes, contributing to its analgesic and anti-inflammatory effects.

    • NF-κB Pathway: SME and 8-OaS are known to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. This includes the inhibition of TLR4/NF-κB and HSP70/NF-κB signaling pathways.

    • p38 MAPK Pathway: this compound stimulates the expression of β-endorphin in microglia through the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which contributes to its analgesic effects.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided.

Shanzhiside_Methyl_Ester_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Immune Cell (e.g., Macrophage, Astrocyte) cluster_intervention Intervention Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 p38_MAPK p38_MAPK TLR4->p38_MAPK Activates ERK ERK TLR4->ERK Activates NF_kB NF-κB p38_MAPK->NF_kB Activates ERK->NF_kB Activates Pro_inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, ILs, etc.) NF_kB->Pro_inflammatory_Mediators Induces Transcription Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation SME This compound SME->p38_MAPK Inhibits SME->ERK Inhibits SME->NF_kB Inhibits

Caption: Anti-inflammatory signaling pathways modulated by this compound.

Experimental_Workflow Start Start: Compound Preparation Cell_Culture Cell Culture (e.g., RAW 264.7 Macrophages) Start->Cell_Culture Stimulation Inflammatory Stimulation (e.g., LPS) Cell_Culture->Stimulation Treatment Treatment with Test Compound Stimulation->Treatment Assays Perform Assays Treatment->Assays NO_Assay Nitric Oxide Assay (Griess Reagent) Assays->NO_Assay PGE2_Assay PGE2 Assay (ELISA) Assays->PGE2_Assay Cytokine_Assay Cytokine Assay (ELISA/Multiplex) Assays->Cytokine_Assay Western_Blot Western Blot (COX-2, iNOS, p-ERK, etc.) Assays->Western_Blot Data_Analysis Data Analysis & IC50 Calculation NO_Assay->Data_Analysis PGE2_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Western_Blot->Data_Analysis End End: Comparative Report Data_Analysis->End

Caption: General experimental workflow for evaluating anti-inflammatory compounds.

Detailed Experimental Protocols

Standardized protocols are crucial for the accurate assessment and comparison of anti-inflammatory compounds. Below are outlines for key in vitro assays.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the production of prostaglandins by COX-1 and COX-2 enzymes.

  • Enzyme and Substrate Preparation: Recombinant human COX-1 or COX-2 enzyme is used. Arachidonic acid serves as the substrate.

  • Incubation: The test compound, at various concentrations, is pre-incubated with the COX enzyme in a suitable buffer containing a heme cofactor.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Quantification: The product of the reaction, typically Prostaglandin E2 (PGE2), is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[9]

  • Data Analysis: The percentage of inhibition is calculated by comparing the PGE2 production in the presence of the test compound to that of a vehicle control. The IC50 value is determined from the dose-response curve.[9][10]

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the inhibition of the 5-LOX enzyme, which is involved in the synthesis of leukotrienes.

  • Enzyme and Substrate: Recombinant human 5-LOX and its substrate, arachidonic acid, are used.

  • Reaction Mixture: The test compound is added to a reaction buffer containing the 5-LOX enzyme.

  • Reaction Initiation: The reaction is started by the addition of arachidonic acid and calcium.

  • Detection: The formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the product of the 5-LOX reaction, can be monitored spectrophotometrically by the increase in absorbance at 234 nm.[11] Alternatively, downstream products like Leukotriene B4 (LTB4) can be quantified by ELISA.[12][13]

  • Data Analysis: The rate of reaction is determined, and the percentage of inhibition is calculated. The IC50 value is derived from the concentration-inhibition curve.[12][13]

Inducible Nitric Oxide Synthase (iNOS) Activity Assay in Cell Culture

This cell-based assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO) in cells stimulated to express iNOS.

  • Cell Culture: Macrophage cell lines, such as RAW 264.7, are cultured in appropriate media.

  • Cell Stimulation: Cells are treated with an inflammatory stimulus, typically lipopolysaccharide (LPS), to induce the expression of iNOS.

  • Compound Treatment: The cells are co-incubated with the test compound at various concentrations.

  • Nitrite Measurement: The production of NO is assessed by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[14][15]

  • Data Analysis: A standard curve using known concentrations of sodium nitrite is generated to quantify the nitrite levels. The percentage of inhibition of NO production is calculated, and the IC50 value is determined.[15]

Conclusion

This compound and its derivatives represent a promising class of natural anti-inflammatory agents. While direct quantitative comparisons with established compounds like quercetin, curcumin, and resveratrol are currently limited by the lack of publicly available IC50 data for specific enzyme inhibition, the existing mechanistic studies reveal a multi-pronged anti-inflammatory action. SME's ability to modulate key signaling pathways such as NF-κB, ERK, and p38 MAPK, and to suppress the production of a range of pro-inflammatory mediators, underscores its therapeutic potential. Further research to quantify its inhibitory activity against key inflammatory enzymes will be crucial for a more direct comparison and for advancing its development as a potential therapeutic agent. This guide serves as a foundational resource to stimulate and inform such future investigations.

References

A Comparative Guide to the Neuroprotective Effects of Shanzhiside Methyl Ester: An Evaluation of Reproducibility and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the neuroprotective effects of Shanzhiside methyl ester (SME), an iridoid glycoside with demonstrated therapeutic potential in preclinical models of neurological disorders. Examining the reproducibility of its bioactivity is crucial for its consideration in further drug development. This document compares the reported neuroprotective effects of SME and its acetylated derivative, 8-O-acetyl shanzhiside methylester (8-OaS), across different studies and contrasts its performance with other neuroprotective agents that share similar mechanisms of action, including other iridoid glycosides, Nrf2 activators, and GLP-1 receptor agonists.

Executive Summary

This compound and its derivatives have consistently demonstrated neuroprotective properties across a range of in vitro and in vivo models. The primary mechanisms underlying these effects include the modulation of key signaling pathways involved in inflammation, oxidative stress, and apoptosis. Specifically, SME has been shown to:

  • Activate the Nrf2/HO-1 pathway , a critical regulator of the cellular antioxidant response.

  • Inhibit the NF-κB signaling pathway , a key player in the inflammatory cascade.

  • Modulate the NLRP3 inflammasome , reducing the production of pro-inflammatory cytokines.

  • Act as a GLP-1 receptor agonist , a pathway with emerging importance in neuroprotection.

  • Influence the HSP90AA1/HIF1A/STAT1 signaling cascade , impacting neuroinflammation and glycolysis.

While the reported neuroprotective effects of SME are promising, this guide highlights the need for further independent studies to solidify the reproducibility of these findings across various experimental paradigms. This comparative analysis serves as a valuable resource for researchers to evaluate the current landscape of SME research and to inform the design of future studies.

Quantitative Data Comparison

The following tables summarize the quantitative data from key preclinical studies on this compound and its comparators. This allows for a direct comparison of their efficacy in various neuroprotective assays.

Table 1: Neuroprotective Effects of this compound and its Derivatives

CompoundModelAssayKey FindingsReference
8-O-acetyl shanzhiside methylester (8-OaS)Sleep-deprived miceBehavioral tests, Western Blot, ELISADose-dependently ameliorated cognitive deficits and anxiety-like behaviors. Reduced inflammatory markers (TLR-4, MyD88, NF-κB, pro-IL-1β, TNFα) and oxidative stress (increased SOD, decreased MDA). Activated Nrf2/HO-1 pathway and inhibited NLRP3 inflammasome.[1]
This compound (SME)Diabetic mice with cognitive impairmentBehavioral tests, Western Blot, Gene expression analysisAttenuated cognitive impairment. Inhibited neuroinflammation and glycolysis via the HSP90AA1/HIF1A/STAT1 signaling pathway.[2][3]
Shanzhiside methylester (SM)Rat model of neuropathic painBehavioral tests, Western BlotExerted dose-dependent and long-lasting anti-allodynic effects. Stimulated microglial β-endorphin expression via activation of spinal GLP-1 receptors and p38 MAPK signaling.[4]
6-O-acetyl this compound (ND02)Rat model of ischemia and reperfusionIn vitro and in vivo modelsProtected against brain injury by inhibiting NF-κB activation through the Akt signaling pathway.[5]
8-O-acetyl shanzhiside methylester (ND01)Diabetic rats with cerebral ischemia/reperfusionIn vitro and in vivo modelsAttenuated cerebral injury by inhibiting the HMGB-1 and NF-κB signaling pathway.[6]
8-O-acetyl shanzhiside methylester (ND01)Rat model of strokeBehavioral tests, Immunohistochemistry, Western BlotPromoted angiogenesis and improved functional recovery after stroke, mediated by the Ang1/Tie2 axis and Akt pathways.[7]

Table 2: Comparative Neuroprotective Effects of Other Iridoid Glycosides

CompoundModelKey MechanismsKey Findings
GeniposideAlzheimer's disease modelsGLP-1 receptor agonism, anti-inflammatory, antioxidant, anti-apoptoticReduced amyloid plaques and tau phosphorylation, improved memory, and promoted neurite outgrowth.
CatalpolIschemic stroke, Parkinson's disease, and Alzheimer's disease modelsAnti-oxidative (Nrf2 pathway), anti-inflammatory (NF-κB pathway), anti-apoptoticReduced infarct size, improved neurological function, and protected dopaminergic neurons.

Table 3: Comparative Efficacy of Nrf2 Activators

CompoundModelKey Outcomes
SulforaphaneEpilepsy modelsReduced neuronal death, increased antioxidant capacity.
Tert-butylhydroquinone (tBHQ)Parkinson's disease modelMitigated dopaminergic cell loss.

Table 4: Comparative Efficacy of GLP-1 Receptor Agonists

CompoundModelKey Outcomes
ExenatideParkinson's disease clinical trialsShowed improvements in motor activity.
LiraglutideAlzheimer's and Parkinson's disease clinical trialsShowed improvements in cognition, brain shrinkage, and motor activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat cells with varying concentrations of this compound or comparator compounds for 2 hours.

  • Induction of Neurotoxicity: Introduce a neurotoxic agent (e.g., MPP+, H2O2, or amyloid-beta) to the wells and incubate for 24 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Western Blot Analysis
  • Protein Extraction: Lyse treated cells or homogenized brain tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • Electrophoresis: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, NF-κB, p-Akt, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed using image analysis software.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Sample Collection: Collect cell culture supernatants or brain tissue homogenates.

  • Assay Procedure: Use commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6) according to the manufacturer's instructions.

  • Standard Curve: Generate a standard curve using recombinant proteins provided in the kit.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Concentration Calculation: Calculate the concentration of the cytokines in the samples based on the standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for evaluating its neuroprotective effects.

Shanzhiside_Methyl_Ester_Signaling_Pathways SME Shanzhiside methyl ester GLP1R GLP-1R SME->GLP1R activates Keap1 Keap1 SME->Keap1 inhibits IKK IKK SME->IKK inhibits NLRP3 NLRP3 Inflammasome SME->NLRP3 inhibits HSP90AA1 HSP90AA1 SME->HSP90AA1 targets p38MAPK p38 MAPK GLP1R->p38MAPK activates beta_endorphin β-endorphin Expression p38MAPK->beta_endorphin Analgesia Analgesia beta_endorphin->Analgesia Nrf2 Nrf2 Keap1->Nrf2 inhibits ARE ARE Nrf2->ARE activates HO1 HO-1 ARE->HO1 expresses Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases Inflammation Pro-inflammatory Gene Expression NFkappaB->Inflammation promotes Caspase1 Caspase-1 NLRP3->Caspase1 activates IL1b IL-1β Caspase1->IL1b cleaves HIF1A HIF1A HSP90AA1->HIF1A regulates STAT1 STAT1 HIF1A->STAT1 regulates Neuroinflammation_Glycolysis Neuroinflammation & Glycolysis STAT1->Neuroinflammation_Glycolysis promotes Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) treatment Treatment with SME or Comparators cell_culture->treatment stressor Induction of Neurotoxicity (e.g., MPP+, H2O2) treatment->stressor viability_assay Cell Viability Assay (MTT) stressor->viability_assay molecular_analysis_vitro Molecular Analysis (Western Blot, ELISA) stressor->molecular_analysis_vitro animal_model Animal Model of Neurological Disorder drug_administration SME or Comparator Administration animal_model->drug_administration behavioral_tests Behavioral Assessment drug_administration->behavioral_tests tissue_collection Brain Tissue Collection behavioral_tests->tissue_collection molecular_analysis_vivo Molecular Analysis (Western Blot, ELISA, IHC) tissue_collection->molecular_analysis_vivo

References

Shanzhiside Methyl Ester: Bridging the Gap Between Laboratory Findings and Living Systems

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vitro and In Vivo Activity of a Promising Natural Compound

Shanzhiside methyl ester (SM), an iridoid glycoside primarily isolated from Lamiophlomis rotata, has garnered significant attention within the scientific community for its therapeutic potential, particularly in the realms of analgesia and neuroprotection. This guide provides a comprehensive comparison of the in vitro and in vivo experimental data on this compound, offering researchers, scientists, and drug development professionals a valuable resource for understanding its translational potential.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies, providing a clear comparison of the effective concentrations and doses of this compound.

In Vitro ActivityTest SystemResult (IC50)Reference
Anti-inflammatory (as 6-acetyl this compound)RAW264.7 cells (NO production)7.6 μM[1]
In Vivo ActivityAnimal ModelResult (ED50)Reference
Anti-allodynicSpinal nerve injury-induced neuropathic rats40.4 μg (intrathecal)[2][3]

Signaling Pathways and Experimental Workflows

The biological effects of this compound are underpinned by its interaction with specific signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms and the general workflow of the cited experiments.

Shanzhiside_Methyl_Ester_Signaling_Pathway SM Shanzhiside Methyl Ester GLP1R GLP-1 Receptor SM->GLP1R Activates p38_MAPK p38 MAPK Phosphorylation GLP1R->p38_MAPK Activates Microglia Microglia p38_MAPK->Microglia Beta_Endorphin β-Endorphin Expression Microglia->Beta_Endorphin Stimulates Analgesia Analgesic Effect (Reduced Neuropathic Pain) Beta_Endorphin->Analgesia

Figure 1: Signaling pathway of this compound in reducing neuropathic pain.

Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo RAW_cells RAW264.7 Cells LPS_stimulation LPS Stimulation RAW_cells->LPS_stimulation SM_treatment_vitro Treatment with 6-acetyl SM LPS_stimulation->SM_treatment_vitro NO_measurement Nitric Oxide Measurement SM_treatment_vitro->NO_measurement IC50_determination IC50 Determination NO_measurement->IC50_determination Rat_model Spinal Nerve Injury Rat Model SM_treatment_vivo Intrathecal SM Administration Rat_model->SM_treatment_vivo Behavioral_testing Paw Withdrawal Threshold Test SM_treatment_vivo->Behavioral_testing ED50_determination ED50 Calculation Behavioral_testing->ED50_determination

Figure 2: Generalized experimental workflow for in vitro and in vivo studies.

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the replication and extension of these findings.

In Vitro Anti-Inflammatory Assay
  • Cell Line: RAW264.7 murine macrophage cell line.

  • Induction of Inflammation: Cells are stimulated with lipopolysaccharide (LPS) to induce the production of nitric oxide (NO), a key inflammatory mediator.

  • Treatment: A related compound, 6-acetyl this compound, was applied to the cell cultures.

  • Quantification of Nitric Oxide: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the concentration of the compound required to inhibit 50% of the NO production.[1]

In Vivo Neuropathic Pain Model
  • Animal Model: Spinal nerve injury-induced neuropathic rats are used to mimic chronic pain conditions in humans.[2]

  • Drug Administration: this compound is administered directly into the spinal canal (intrathecal injection) to target the central nervous system.[2]

  • Behavioral Assessment: The anti-allodynic effect is measured by assessing the paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments). An increase in the withdrawal threshold indicates an analgesic effect.

  • Data Analysis: The dose-response relationship is established, and the median effective dose (ED50) is calculated. This represents the dose required to produce a therapeutic effect in 50% of the tested population.[2][3]

Correlation and Discussion

The available data provides a compelling case for the therapeutic potential of this compound. While a direct comparison is made between the in vitro anti-inflammatory activity of a related compound and the in vivo analgesic effect of SM, a clear mechanistic link can be inferred.

The in vivo analgesic effect of SM is attributed to its ability to stimulate the expression of β-endorphin, an endogenous opioid peptide with potent analgesic properties, via the GLP-1 receptor and p38 MAPK pathway in microglia.[2] Microglia are the primary immune cells of the central nervous system, and their activation is a hallmark of neuroinflammation, which is closely linked to the pathogenesis of neuropathic pain.

The potent in vitro anti-inflammatory activity of the structurally similar 6-acetyl this compound, demonstrated by the inhibition of NO production in macrophages, suggests that SM may also possess direct anti-inflammatory properties.[1] This anti-inflammatory action could contribute to its overall analgesic effect by dampening the neuroinflammatory processes that drive neuropathic pain.

The in vivo ED50 of 40.4 μg via intrathecal administration highlights the potent central activity of this compound.[2][3] Future research should focus on establishing a direct in vitro dose-response curve for SM's effect on β-endorphin production in microglia and its inhibitory effect on pro-inflammatory mediators in relevant neural cell types. Such data would enable a more direct and quantitative in vitro to in vivo correlation, further strengthening the case for its clinical development.

References

Preclinical Evidence Supporting Shanzhiside Methyl Ester Clinical Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Shanzhiside methyl ester (SM), an iridoid glycoside extracted from Lamiophlomis rotata, has emerged as a promising therapeutic candidate for neuropathic pain and related neurological disorders.[1] This guide provides a comprehensive overview of the preclinical evidence supporting its advancement into clinical trials, with a comparative analysis against established treatments. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of SM's potential.

Efficacy in Neuropathic Pain

Preclinical studies have demonstrated the potent anti-allodynic effects of this compound and its derivative, 8-O-acetyl this compound (8-OaS), in rodent models of neuropathic pain. The primary model utilized is the spinal nerve ligation (SNL) model, which mimics chronic nerve compression injury.

Table 1: Comparative Efficacy in the Spinal Nerve Ligation (SNL) Rat Model

CompoundAdministration RouteED₅₀ (Effective Dose, 50%)Maximum Efficacy AchievedAnimal Model Details
This compound (SM) Intrathecal40.4 µg49% inhibition of mechanical allodyniaSprague-Dawley Rats (unspecified weight)
8-O-acetyl SM (8-OaS) Intrathecal12.58 µgDose-dependent reduction in hypersensitivityMale Sprague-Dawley Rats (220-250g)[2][3]
Pregabalin Oral2.45 mg/kg~100% MPE (Maximal Possible Effect)Female Wistar Rats[4]
Gabapentin IntravenousNot ReportedReversal of tactile allodynia at 50 mg/kgSprague-Dawley Rats[5]
Duloxetine Not ReportedNot ReportedEffective reduction in pain behaviorRodent pain models[6]

Anxiolytic Potential of 8-O-acetyl Shanzhiside Methylester

Beyond its analgesic properties, 8-OaS has demonstrated significant anxiolytic effects in mouse models of stress and chronic inflammation.[7][8] These findings suggest a broader therapeutic utility for this class of compounds in treating the common comorbidities of chronic pain.

Table 2: Comparative Efficacy in Preclinical Anxiety Models

CompoundModelAdministration Route & DosesKey Efficacy EndpointsAnimal Model Details
8-O-acetyl SM (8-OaS) Forced Swimming Stress (FSS) & CFA-induced anxietyNot specified (Dose-dependent)Significantly ameliorated anxiety-like behaviors in EPM and OFT.[7][8]C57BL/6 Male Mice[7]
8-O-acetyl SM (8-OaS) Sleep Deprivation-induced anxiety0.2, 2, 20 mg/kgDose-dependently ameliorated behavioral abnormalities.[9]Mice[9]
Diazepam Elevated Plus Maze (EPM)0.5, 1.0, 3.0 mg/kg, i.p.3 mg/kg significantly increased time in open arms; 0.5 mg/kg increased open arm entries.[10]Male H2 Mice[10]

Mechanisms of Action

This compound: Neuropathic Pain

This compound exerts its analgesic effects through a novel pathway involving the activation of the glucagon-like peptide-1 (GLP-1) receptor in the spinal cord.[1] This initiates a signaling cascade within microglia, leading to the expression and release of β-endorphin, an endogenous opioid peptide.

G SM Shanzhiside methyl ester GLP1R GLP-1 Receptor (on Microglia) SM->GLP1R p38_MAPK p38 MAPK (activated) GLP1R->p38_MAPK Activates Beta_Endorphin β-Endorphin (expression & release) p38_MAPK->Beta_Endorphin Stimulates Analgesia Analgesia Beta_Endorphin->Analgesia Leads to

Caption: Signaling pathway of this compound in neuropathic pain.

8-O-acetyl Shanzhiside Methylester: Neuropathic Pain and Anxiety

8-OaS demonstrates a multi-faceted mechanism of action, addressing both neuroinflammation and excitotoxicity. In neuropathic pain, it inhibits the ERK/TNF-α pathway in spinal astrocytes.[2] In anxiety, it has been shown to modulate the NLRP3 inflammasome and Nrf2 pathways, as well as reduce the phosphorylation of key inflammatory mediators like p38, JNK, and NF-κB.[8][9]

G cluster_pain Neuropathic Pain cluster_anxiety Anxiety / Neuroprotection OaS_pain 8-O-acetyl Shanzhiside methyl ester ERK_TNF ERK/TNF-α Pathway (in Astrocytes) OaS_pain->ERK_TNF Inhibits Neuroinflammation_pain Neuroinflammation ERK_TNF->Neuroinflammation_pain OaS_anxiety 8-O-acetyl Shanzhiside methyl ester NLRP3 NLRP3 Inflammasome OaS_anxiety->NLRP3 Inhibits Nrf2 Nrf2 Pathway OaS_anxiety->Nrf2 Activates Neuroinflammation_anxiety Neuroinflammation & Oxidative Stress NLRP3->Neuroinflammation_anxiety Nrf2->Neuroinflammation_anxiety Reduces

Caption: Dual mechanisms of 8-O-acetyl this compound.

Experimental Protocols

Spinal Nerve Ligation (SNL) Model in Rats

This model is a standard procedure for inducing neuropathic pain that mimics chronic nerve compression.

  • Animal Subjects: Male Sprague-Dawley rats, weighing between 220-250g, are typically used.[2][3]

  • Anesthesia: Animals are anesthetized, commonly with isoflurane.

  • Surgical Procedure: A dorsal incision is made to expose the L5 and L6 spinal nerves. These nerves are then tightly ligated with silk sutures.[2][3]

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold (PWT) is determined by applying filaments of increasing force to the plantar surface of the hind paw.[2][3]

  • Drug Administration: Test compounds are administered, often intrathecally, to assess their effect on the established hypersensitivity.

G start Anesthetized Rat surgery Expose & Ligate L5/L6 Spinal Nerves start->surgery recovery Post-operative Recovery surgery->recovery testing Assess Mechanical Allodynia (von Frey Filaments) recovery->testing drug_admin Administer Compound (e.g., Intrathecal SM) testing->drug_admin outcome Measure Change in Paw Withdrawal Threshold drug_admin->outcome

Caption: Workflow for the Spinal Nerve Ligation (SNL) neuropathic pain model.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used behavioral assay to assess anxiety in rodents.

  • Animal Subjects: Male C57BL/6 mice are commonly used for anxiety studies.[7]

  • Apparatus: A plus-shaped maze elevated above the ground, with two open arms and two enclosed arms.

  • Procedure: Mice are placed in the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes).

  • Data Collection: The number of entries into and the time spent in the open and closed arms are recorded using video-tracking software.

  • Interpretation: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms, indicating a reduction in anxiety.

Western Blot for Phospho-p38 MAPK

This technique is used to quantify the activation of the p38 MAPK signaling pathway.

  • Sample Preparation: Spinal cord tissue or primary microglia are lysed to extract proteins.

  • SDS-PAGE: Protein samples are separated by size via gel electrophoresis.

  • Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF).

  • Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of p38 MAPK, followed by a secondary antibody conjugated to a detectable enzyme.

  • Detection: The signal is visualized and quantified to determine the level of p38 MAPK phosphorylation relative to total p38 MAPK and a loading control.

Conclusion

The preclinical data for this compound and its acetylated derivative, 8-O-acetyl this compound, present a strong case for their continued development. They demonstrate significant efficacy in validated models of neuropathic pain and anxiety, often comparable or superior to existing therapies. Their novel mechanisms of action, particularly the engagement of the GLP-1 receptor pathway for SM and the dual anti-inflammatory and neuroprotective effects of 8-OaS, suggest they could offer a new therapeutic strategy for these challenging conditions. Further investigation in clinical trials is warranted to determine their safety and efficacy in human populations.

References

Safety Operating Guide

Proper Disposal of Shanzhiside Methyl Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Shanzhiside methyl ester, adherence to proper disposal procedures is critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe disposal of this compound, based on available safety data sheets.

Immediate Safety and Handling Precautions

This compound is classified with several health hazards, necessitating careful handling and the use of appropriate personal protective equipment (PPE).[1] The toxicological properties of this material have not been fully investigated, warranting a cautious approach.

Hazard Identification and Personal Protective Equipment (PPE)

Hazard ClassificationGHS CodeRecommended Personal Protective Equipment (PPE)
Skin Irritation (Category 2)H315Wear compatible chemical-resistant gloves and protective clothing.[1]
Serious Eye Irritation (Category 2/2A)H319Wear appropriate protective eyeglasses or chemical safety goggles.[1]
Specific Target Organ Toxicity, Single Exposure (Respiratory Irritation)H335Use in a well-ventilated area; mechanical exhaust may be required. Wear an approved respirator if vapors/aerosols are generated.
Acute Toxicity, Oral (Category 4)H302Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through incineration by a licensed waste disposal company. It is imperative to comply with all local, regional, and national regulations regarding chemical waste disposal.[1][2]

1. Waste Collection and Storage:

  • Collect waste this compound, including any contaminated materials, in its original container or a suitable, clearly labeled, and closed container.[2]

  • Do not mix this compound waste with other chemical waste.[2]

  • Store the waste container in a cool, well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing or reducing agents.[1]

2. Preparing for Disposal:

  • For disposal, the material should be dissolved or mixed with a combustible solvent. This step should be performed in a chemical fume hood while wearing appropriate PPE.

3. Incineration:

  • The mixture should be burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.

  • This process must be carried out by a licensed and qualified waste disposal service.

4. Spill Management and Cleanup:

  • In the event of a spill, prevent it from entering drains or water courses.[1]

  • Absorb the spill with an inert, non-combustible liquid-binding material such as diatomite or universal binders.[1]

  • Collect the absorbed material using non-sparking tools and place it in a suitable container for disposal according to the procedures outlined above.[3]

  • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

ShanzhisideMethylEsterDisposal cluster_prep Preparation & Assessment cluster_disposal Disposal Procedure cluster_spill Spill Contingency start This compound Waste Generated ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe container Collect in a labeled, closed container ppe->container solvent Dissolve or mix with a combustible solvent container->solvent incinerate Arrange for incineration by a licensed waste disposal service solvent->incinerate end_point Properly Disposed incinerate->end_point spill Spill Occurs absorb Absorb with inert material spill->absorb collect Collect absorbed material into a suitable container absorb->collect collect->container Treat as waste

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling Shanzhiside Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety protocols and logistical plans for Shanzhiside methyl ester (CAS No: 64421-28-9), a compound identified as harmful if swallowed and an irritant to skin and eyes.[1][2] Adherence to these guidelines is critical for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an acute oral toxicant (Category 4), a skin irritant (Category 2), and a serious eye irritant (Category 2A).[1] Some classifications also note it may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment is mandatory to prevent exposure.

Table 1: Minimum PPE Requirements for Handling this compound

OperationMinimum PPE Requirement
Receiving & Unpacking Laboratory coat, safety glasses, nitrile gloves.
Weighing (Solid Form) Laboratory coat, safety glasses with side shields (or goggles), double nitrile gloves, N95 respirator (or handle within a chemical fume hood or ventilated balance enclosure).[3]
Solution Preparation Chemical-resistant laboratory coat, chemical splash goggles, double nitrile gloves. All work should be performed in a certified chemical fume hood.[3]
General Handling (Solutions) Laboratory coat, safety glasses, nitrile gloves.
Waste Disposal Chemical-resistant laboratory coat, chemical splash goggles, heavy-duty nitrile gloves.[3]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound, from receipt to disposal, is crucial for safety.

1. Pre-Handling Preparations:

  • Ensure all necessary PPE is available and in good condition.

  • Verify that a safety shower and eye-wash station are readily accessible.[2]

  • Prepare a designated and well-ventilated work area, preferably a chemical fume hood.[1]

2. Handling the Compound:

  • Avoid the formation of dust and aerosols.[1]

  • Wash hands thoroughly after handling the compound.[1]

  • Do not eat, drink, or smoke in the designated work area.[1]

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water.[1][2]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician immediately.[1][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[2]

4. Storage:

  • Store in a tightly closed container in a dry, well-ventilated place.[2]

  • Recommended storage temperature is often -20°C for long-term stability.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of the contents and container in accordance with local, regional, and national regulations.[1][2] One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Contaminated Materials: Any materials that have come into contact with this compound, including gloves, filter paper, and containers, should be treated as hazardous waste and disposed of accordingly.

  • Spills: In the event of a spill, avoid breathing vapors, mist, or gas.[1] Evacuate personnel to a safe area.[1] Absorb the spill with a non-combustible absorbent material (e.g., sand, earth, diatomite) and collect it in a suitable, closed container for disposal.[1][4] Decontaminate the spill area and equipment by scrubbing with alcohol.[1]

Below is a diagram illustrating the standard workflow for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal A Don PPE B Prepare Well-Ventilated Workspace A->B C Weighing / Solution Prep B->C D Experimentation C->D E Decontaminate Workspace D->E H Dispose of Chemical Waste D->H F Doff PPE E->F G Wash Hands Thoroughly F->G I Dispose of Contaminated PPE F->I H->I

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Shanzhiside methyl ester
Reactant of Route 2
Shanzhiside methyl ester

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.